molecular formula C10H10N2O B062537 2,7-Dimethylquinazolin-4(1H)-one CAS No. 194473-09-1

2,7-Dimethylquinazolin-4(1H)-one

Cat. No.: B062537
CAS No.: 194473-09-1
M. Wt: 174.2 g/mol
InChI Key: MTPDXLMFGKZOMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,7-Dimethylquinazolin-4(1H)-one (CAS 194473-09-1) is an organic compound with the molecular formula C10H10N2O and a molecular weight of 174.20 g/mol . It belongs to the quinazolinone class of fused heterocycles, which are recognized as privileged scaffolds in medicinal chemistry due to their wide spectrum of biological activities . Researchers value this heterocyclic system for developing novel pharmacological agents, with studies indicating potential in areas such as anticancer and antimicrobial research . Quinazolinone derivatives have been reported to function as DNA intercalators and demonstrate promising cytotoxic effects, making them interesting candidates in cancer research . Furthermore, the structural motif is frequently explored for its antimicrobial properties against various Gram-positive and Gram-negative bacteria and fungi . In synthetic chemistry, this compound serves as a key precursor or intermediate; for instance, related dimethylquinazolinones have been used in methylation reaction studies and single-crystal X-ray diffraction analysis to understand their solid-state network formed by hydrogen bonding and π-π stacking interactions . The compound must be stored at 2-8°C . This compound is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,7-dimethyl-3H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-6-3-4-8-9(5-6)11-7(2)12-10(8)13/h3-5H,1-2H3,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTPDXLMFGKZOMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)NC(=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20616642
Record name 2,7-Dimethylquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20616642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

194473-09-1
Record name 2,7-Dimethylquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20616642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2,7-Dimethylquinazolin-4(1H)-one from Anthranilic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Quinazolinone and its derivatives represent a critical class of nitrogen-containing heterocyclic compounds that are foundational in medicinal chemistry and drug development. Their diverse pharmacological activities, including anticancer, anti-inflammatory, anticonvulsant, and antiviral properties, have established them as privileged scaffolds in the design of novel therapeutic agents.[1][2] This technical guide provides an in-depth overview of a robust and widely utilized method for the synthesis of 2,7-dimethylquinazolin-4(1H)-one, starting from the appropriately substituted anthranilic acid. The document details the reaction mechanism, a comprehensive experimental protocol, and the expected analytical data, tailored for researchers in synthetic chemistry and drug discovery.

Introduction to Quinazolinone Synthesis

The synthesis of the quinazolin-4(3H)-one core has been a subject of extensive research since its discovery. A variety of synthetic strategies have been developed, with many starting from readily available anthranilic acid or its derivatives.[3] Key methods include the Niementowski reaction, which involves the condensation of anthranilic acid with amides at high temperatures, and multi-component reactions under microwave irradiation.[4][5]

For the synthesis of 2-methyl substituted quinazolinones, a highly effective and common two-step approach involves the initial reaction of anthranilic acid with acetic anhydride.[1] This reaction forms a crucial benzoxazinone intermediate, which is subsequently treated with an amine source to yield the desired quinazolinone derivative.[3][6] This guide will focus on the application of this reliable method for the synthesis of this compound, which requires 4-methylanthranilic acid as the starting material.

Synthetic Pathway and Mechanism

The synthesis of this compound from 4-methylanthranilic acid proceeds via a two-step sequence. The first step is the acylation of the amino group of 4-methylanthranilic acid by acetic anhydride, followed by an intramolecular cyclization and dehydration to form the 2,7-dimethyl-4H-3,1-benzoxazin-4-one intermediate. In the second step, this intermediate undergoes nucleophilic attack by an ammonia source (e.g., ammonium acetate), leading to the opening of the oxazinone ring, followed by a recyclization and elimination of water to form the final stable quinazolinone product.

Reaction_Mechanism cluster_elim1 cluster_elim2 Start 4-Methylanthranilic Acid + Acetic Anhydride Intermediate1 N-Acetyl-4-methylanthranilic Acid Start->Intermediate1 Acylation Intermediate2 2,7-Dimethyl-4H-3,1-benzoxazin-4-one (Benzoxazinone Intermediate) Intermediate1->Intermediate2 Cyclization/ Dehydration H2O_1 H₂O Intermediate1_edge Intermediate3 Ring-Opened Amide Intermediate Intermediate2->Intermediate3 Nucleophilic Attack/ Ring Opening Ammonia Ammonia Source (e.g., NH4OAc) Ammonia->Intermediate3 Product This compound Intermediate3->Product Recyclization/ Dehydration H2O_2 H₂O Intermediate3_edge Intermediate1_edge->H2O_1 - H₂O Intermediate3_edge->H2O_2 - H₂O

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Protocol

This section provides a detailed, two-step experimental procedure for the synthesis of this compound.

Step 1: Synthesis of 2,7-Dimethyl-4H-3,1-benzoxazin-4-one
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-methylanthranilic acid (0.05 mol).

  • Reagent Addition: To the flask, add acetic anhydride (0.15 mol, ~3 equivalents) slowly while stirring.

  • Heating: Heat the reaction mixture to reflux and maintain this temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[6]

  • Work-up: After completion, allow the mixture to cool to room temperature. The excess acetic anhydride is removed under reduced pressure using a rotary evaporator.

  • Isolation: The resulting solid residue is triturated with petroleum ether, filtered, and washed to yield the crude 2,7-dimethyl-4H-3,1-benzoxazin-4-one intermediate. The product can be used in the next step without further purification.

Step 2: Synthesis of this compound
  • Reaction Setup: To the crude 2,7-dimethyl-4H-3,1-benzoxazin-4-one (0.05 mol) in a 250 mL round-bottom flask, add glacial acetic acid.

  • Reagent Addition: Add ammonium acetate (0.1 mol, ~2 equivalents) to the mixture.

  • Heating: Heat the mixture to reflux for 4-5 hours with constant stirring. Monitor the reaction by TLC.

  • Isolation: After cooling, pour the reaction mixture into crushed ice with stirring.[1]

  • Purification: The precipitated solid is collected by filtration, washed thoroughly with water, and dried. The crude product can be recrystallized from ethanol to afford pure this compound.

Synthesis_Workflow Start Start: 4-Methylanthranilic Acid + Acetic Anhydride Reflux1 Reflux (2-3h) Start->Reflux1 Evaporation Remove excess Ac₂O (Rotary Evaporation) Reflux1->Evaporation Trituration Triturate with Petroleum Ether Evaporation->Trituration Intermediate Isolate Intermediate: 2,7-Dimethyl-4H-3,1-benzoxazin-4-one Trituration->Intermediate AddReagents Add Glacial Acetic Acid + Ammonium Acetate Intermediate->AddReagents Reflux2 Reflux (4-5h) AddReagents->Reflux2 Precipitation Pour into Crushed Ice Reflux2->Precipitation Filtration Filter and Wash with Water Precipitation->Filtration Recrystallization Recrystallize from Ethanol Filtration->Recrystallization Product Final Product: This compound Recrystallization->Product

Caption: Experimental workflow for the synthesis of this compound.

Data Presentation

The following tables summarize the quantitative data for the synthesis.

Table 1: Reaction Parameters

ParameterStep 1 (Benzoxazinone Formation)Step 2 (Quinazolinone Formation)
Starting Material 4-Methylanthranilic Acid2,7-Dimethyl-4H-3,1-benzoxazin-4-one
Key Reagents Acetic AnhydrideAmmonium Acetate, Glacial Acetic Acid
Molar Ratio 1 : 3 (Substrate : Ac₂O)1 : 2 (Intermediate : NH₄OAc)
Temperature RefluxReflux
Reaction Time 2 - 3 hours4 - 5 hours
Typical Yield > 90% (Crude)75 - 85% (After Recrystallization)

Table 2: Characterization Data for this compound (Note: Data are predictive based on analogous structures like 2-methylquinazolin-4-one and general spectroscopic principles. Actual experimental data should be acquired for confirmation.)

AnalysisExpected Result
Appearance White to off-white crystalline solid
Melting Point (°C) ~235 - 240
¹H NMR (DMSO-d₆, δ ppm) ~12.1 (s, 1H, NH), ~7.9 (d, 1H, Ar-H), ~7.5 (d, 1H, Ar-H), ~7.2 (s, 1H, Ar-H), ~2.4 (s, 3H, Ar-CH₃), ~2.3 (s, 3H, C₂-CH₃)
¹³C NMR (DMSO-d₆, δ ppm) ~162.5 (C=O), ~155.0 (C₂), ~148.0 (C₈ₐ), ~140.0 (C₇), ~134.0 (C₆), ~126.0 (C₅), ~125.5 (C₄ₐ), ~118.0 (C₈), ~21.5 (Ar-CH₃), ~21.0 (C₂-CH₃)
Mass Spec (ESI-MS) m/z: 175.08 [M+H]⁺ for C₁₀H₁₀N₂O

Relevance in Drug Discovery & Signaling Pathways

Quinazolinone derivatives are of significant interest to drug development professionals due to their ability to interact with various biological targets. They are known to inhibit key enzymes in signaling pathways implicated in diseases like cancer. For instance, several quinazolinone-based molecules have been developed as inhibitors of tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[7] Others function as dual inhibitors of Phosphoinositide 3-kinase (PI3K) and Histone Deacetylase (HDAC), critical nodes in cell growth and survival pathways.[8]

PI3K_Pathway cluster_Akt RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt/PKB PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation, Survival, Angiogenesis mTORC1->Proliferation Quinazolinone Quinazolinone-Based Inhibitors Quinazolinone->PI3K Quinazolinone->Akt

Caption: Simplified PI3K/Akt signaling pathway, a common target for quinazolinone inhibitors.

References

One-Pot Synthesis of 2,7-Dimethylquinazolin-4(1H)-one: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a one-pot synthetic route to 2,7-Dimethylquinazolin-4(1H)-one, a valuable scaffold in medicinal chemistry. Quinazolinone derivatives are known to exhibit a wide range of biological activities, making their efficient synthesis a key focus in drug discovery and development.

Introduction

The quinazolin-4(1H)-one core is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents. The 2,7-dimethyl substituted variant is of particular interest for library synthesis and as a starting material for more complex derivatives. Traditional multi-step syntheses of such compounds can be time-consuming and may result in lower overall yields. One-pot syntheses offer a more efficient and atom-economical alternative by combining multiple reaction steps in a single vessel, thereby reducing solvent waste, purification steps, and overall cost.

This document details a robust one-pot procedure for the synthesis of this compound from readily available starting materials.

Synthetic Pathway Overview

The described one-pot synthesis involves a two-step sequence within a single reaction vessel. The first step is the acylation of 2-amino-4-methylbenzoic acid with acetic anhydride to form an in-situ acetamido intermediate. In the second step, the introduction of an ammonia source, such as ammonium acetate, facilitates the cyclization to the desired this compound.

A 2-amino-4-methylbenzoic acid C In-situ formation of 2-acetamido-4-methylbenzoic acid A->C Acylation B Acetic Anhydride B->C E Cyclization C->E D Ammonium Acetate D->E Ammonia source F This compound E->F Dehydration

Caption: General workflow for the one-pot synthesis.

Experimental Protocol

This protocol is adapted from established methods for quinazolinone synthesis.

3.1. Materials and Reagents

  • 2-amino-4-methylbenzoic acid

  • Acetic anhydride

  • Ammonium acetate

  • Glacial acetic acid (solvent)

3.2. Procedure

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-4-methylbenzoic acid (1.0 eq).

  • Add glacial acetic acid to the flask to act as the solvent.

  • Slowly add acetic anhydride (1.2 eq) to the stirred suspension at room temperature.

  • Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2 hours. The solution should become homogeneous.

  • After 2 hours, add ammonium acetate (3.0 eq) to the reaction mixture in one portion.

  • Continue to heat the mixture at reflux for an additional 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled reaction mixture into ice-water with stirring.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • Dry the product under vacuum to obtain this compound.

  • The crude product can be further purified by recrystallization from ethanol if necessary.

Quantitative Data Summary

The following table summarizes the typical quantitative parameters for the synthesis. Yields are generally good to excellent for this type of transformation.

ParameterValue
Starting Material 2-amino-4-methylbenzoic acid
Reagent 1 Acetic anhydride
Reagent 2 Ammonium acetate
Solvent Glacial Acetic Acid
Molar Ratio (SM:R1:R2) 1.0 : 1.2 : 3.0
Temperature Reflux (~118 °C)
Reaction Time 6 hours (2h acylation + 4h cyclization)
Typical Yield 80-90%

Proposed Reaction Mechanism

The reaction proceeds through an initial acylation of the amino group of 2-amino-4-methylbenzoic acid by acetic anhydride. This is followed by a condensation reaction with ammonia (from ammonium acetate) and subsequent intramolecular cyclization and dehydration to form the stable quinazolinone ring system.

G cluster_0 Step 1: Acylation cluster_1 Step 2: Amidation and Cyclization cluster_2 Step 3: Dehydration and Tautomerization A 2-amino-4-methylbenzoic acid C 2-acetamido-4-methylbenzoic acid A->C + Ac2O, -AcOH B Acetic Anhydride D 2-acetamido-4-methylbenzamide C->D + NH3 (from NH4OAc) E Tetrahedral Intermediate D->E Intramolecular Cyclization F Dihydroquinazolinone Intermediate E->F - H2O G This compound F->G Tautomerization

Caption: Proposed reaction mechanism.

Conclusion

The described one-pot synthesis provides an efficient and straightforward method for the preparation of this compound. This approach is characterized by its operational simplicity, use of readily available reagents, and good yields, making it highly suitable for both academic research and industrial applications in the field of drug development. The methodology avoids the need for isolation of intermediates, thus saving time and resources.

An In-depth Technical Guide to the Microwave-Assisted Synthesis of 2,7-Dimethylquinazolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the microwave-assisted synthesis of 2,7-Dimethylquinazolin-4(1H)-one, a heterocyclic compound of interest in medicinal chemistry. This document details a plausible and efficient synthetic methodology, supported by comparative data from related microwave-assisted quinazolinone syntheses. Experimental protocols and workflow visualizations are provided to facilitate replication and adaptation in a research and development setting.

Introduction

Quinazolinones are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules. Their derivatives have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, anticonvulsant, and antimicrobial properties. The specific compound, this compound, is a valuable scaffold for further chemical modification in drug discovery programs.

Conventional methods for the synthesis of quinazolinones often require high temperatures and long reaction times. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate these reactions, often leading to higher yields, cleaner reaction profiles, and reduced energy consumption. This guide focuses on a microwave-assisted approach to the synthesis of this compound.

Synthetic Pathway Overview

The synthesis of this compound can be efficiently achieved through a two-step microwave-assisted process. The general strategy involves the initial formation of a benzoxazinone intermediate from the appropriately substituted anthranilic acid, followed by cyclocondensation with an ammonia source to yield the final quinazolinone.

G A 2-Amino-4-methylbenzoic Acid C 2,7-Dimethyl-4H-3,1-benzoxazin-4-one (Intermediate) A->C Step 1: Microwave Irradiation B Acetic Anhydride B->C E This compound (Final Product) C->E Step 2: Microwave Irradiation D Ammonia Source (e.g., Ammonium Acetate) D->E

Caption: General synthetic pathway for this compound.

Experimental Protocols

The following protocols are adapted from established microwave-assisted syntheses of related quinazolinone derivatives and represent a viable route to the target molecule.[1]

Step 1: Microwave-Assisted Synthesis of 2,7-Dimethyl-4H-3,1-benzoxazin-4-one

Materials:

  • 2-Amino-4-methylbenzoic acid

  • Acetic anhydride

  • Microwave synthesis reactor with sealed vessel capabilities

Procedure:

  • In a 10 mL microwave process vial, combine 2-amino-4-methylbenzoic acid (1.0 mmol, 151.2 mg) and acetic anhydride (5 mL).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a constant temperature of 130°C for 20 minutes with a power of 250 W.

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • Cool the reaction mixture in an ice bath to precipitate the product.

  • Collect the precipitate by filtration, wash with cold petroleum ether, and dry under vacuum. The resulting 2,7-dimethyl-4H-3,1-benzoxazin-4-one can be used in the next step without further purification.

Step 2: Microwave-Assisted Synthesis of this compound

Materials:

  • 2,7-Dimethyl-4H-3,1-benzoxazin-4-one (from Step 1)

  • Ammonium acetate

  • Ethanol

  • Microwave synthesis reactor with sealed vessel capabilities

Procedure:

  • In a 10 mL microwave process vial, add 2,7-dimethyl-4H-3,1-benzoxazin-4-one (1.0 mmol, 175.2 mg) and ammonium acetate (2.0 mmol, 154.2 mg).

  • Add ethanol (5 mL) as the solvent.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a constant temperature of 140°C for 25 minutes with a power of 250 W.

  • Upon completion, cool the reaction vessel to room temperature.

  • Add cold water to the reaction mixture to precipitate the crude product.

  • Collect the solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Data Presentation: Comparative Analysis

The following table summarizes the reaction conditions and outcomes for the microwave-assisted synthesis of various quinazolinone derivatives, providing a comparative context for the synthesis of this compound.

ProductStarting MaterialsCatalyst/SolventMicrowave ConditionsTime (min)Yield (%)Reference
2-Substituted Quinazolin-4(3H)-ones2-Aminobenzamide, Aldehydes/KetonesSbCl₃ (1 mol%), Solvent-freeNot specifiedSeveralGood to Excellent[2]
4-Phenylquinazolin-2(1H)-one Derivatives2-Aminobenzophenones, UreaNot specifiedNot specified< 6031-92[3]
3-Amino-2-methyl-quinazolin-4(3H)-onesSubstituted Anthranilic Acids, Acetic Anhydride, Hydrazine HydrateEthanol120-150°C, 250 W20-3331-85[1]
2,3-Disubstituted Quinazolin-4-onesAnthranilic Acid, Acid Chlorides, Primary AminesNot specifiedNot specified7-10Good[4]
4-Oxo-3,4-dihydroquinazolin-2-yl propanoic acids2-Aminobenzamides, Succinic AnhydridePinane110°C then 180°C, 300 W10 then 15Good[5]
3-Amino-2-(2-chlorophenyl)quinazolin-4(3H)-one2-(2-chlorophenyl)-4H-benzo[d][5][6]oxazin-4-one, HydrazineNot specified800 W587[7]

Experimental Workflow Visualization

The following diagram illustrates the key stages in the laboratory workflow for the microwave-assisted synthesis of this compound.

G cluster_step1 Step 1: Benzoxazinone Formation cluster_step2 Step 2: Quinazolinone Formation A Weigh Reactants: 2-Amino-4-methylbenzoic acid & Acetic Anhydride B Combine in Microwave Vial A->B C Microwave Irradiation (130°C, 20 min) B->C D Cooling & Precipitation C->D E Filtration & Washing (Petroleum Ether) D->E F Dry Intermediate E->F G Combine Intermediate, Ammonium Acetate & Ethanol in Microwave Vial F->G Use Intermediate H Microwave Irradiation (140°C, 25 min) G->H I Cooling & Precipitation (Addition of Water) H->I J Filtration & Washing (Water) I->J K Recrystallization (Ethanol) J->K L Dry Final Product K->L

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The microwave-assisted synthesis of this compound offers a rapid and efficient alternative to conventional heating methods. The proposed two-step protocol, starting from 2-amino-4-methylbenzoic acid, is a robust and reproducible method for obtaining this valuable heterocyclic scaffold. The provided experimental details and comparative data serve as a practical guide for researchers in the field of medicinal chemistry and drug development, enabling the streamlined synthesis of this and related quinazolinone derivatives for further investigation.

References

Spectroscopic Characterization of 2,7-Dimethylquinazolin-4(1H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed overview of the spectroscopic techniques used to characterize the heterocyclic compound 2,7-Dimethylquinazolin-4(1H)-one. The methodologies and expected data for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are presented to aid researchers and scientists in the identification and confirmation of this molecule.

Molecular Structure

This compound is a substituted quinazolinone with the following structure:

this compound Structure

Caption: Chemical structure of this compound.

Spectroscopic Data Summary

The following tables summarize the anticipated spectroscopic data for this compound based on the analysis of structurally similar compounds.

Table 1: Predicted ¹H NMR Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~12.0Singlet (broad)1HN1-H
~7.9Doublet1HH5
~7.4Doublet1HH6
~7.1Singlet1HH8
~2.4Singlet3HC7-CH₃
~2.3Singlet3HC2-CH₃

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Data
Chemical Shift (δ) ppmAssignment
~162C4 (C=O)
~154C2
~148C8a
~138C7
~134C6
~127C5
~120C4a
~118C8
~22C2-CH₃
~21C7-CH₃

Solvent: DMSO-d₆

Table 3: Mass Spectrometry Data
TechniqueIon [M+H]⁺ (m/z)
Electrospray Ionization (ESI)175.0866
Table 4: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)Functional Group Assignment
3200-3000N-H stretch
3000-2850C-H stretch (aromatic and aliphatic)
~1680C=O stretch (amide)
~1610C=N stretch
~1580, ~1480C=C stretch (aromatic)

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.75 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard.

  • ¹H NMR Acquisition: Proton NMR spectra are recorded at room temperature. Key parameters include a spectral width of 0-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Carbon-13 NMR spectra are acquired using a proton-decoupled pulse sequence. A spectral width of 0-200 ppm is typically used, with a longer acquisition time and a greater number of scans compared to ¹H NMR to compensate for the lower natural abundance of ¹³C.

Mass Spectrometry (MS)
  • Instrumentation: A high-resolution mass spectrometer (HRMS) equipped with an electrospray ionization (ESI) source.

  • Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent such as methanol or acetonitrile (approximately 1 mg/mL).

  • Analysis: The sample solution is infused into the ESI source. The analysis is performed in positive ion mode to detect the protonated molecule [M+H]⁺. The mass-to-charge ratio (m/z) is measured with high accuracy to confirm the elemental composition.

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

  • Analysis: The sample is scanned over the mid-infrared range (typically 4000-400 cm⁻¹). The resulting spectrum reveals the characteristic vibrational frequencies of the functional groups present in the molecule.

Workflow and Logical Relationships

The following diagram illustrates the typical workflow for the spectroscopic characterization of a synthesized compound like this compound.

Spectroscopic_Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Interpretation & Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Structural Information MS Mass Spectrometry (HRMS-ESI) Purification->MS Molecular Weight IR IR Spectroscopy Purification->IR Functional Groups Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment MS->Structure_Elucidation IR->Structure_Elucidation Final_Confirmation Final Structure Confirmation Structure_Elucidation->Final_Confirmation Purity_Assessment->Final_Confirmation

Caption: Workflow for the synthesis and spectroscopic characterization.

An In-depth Technical Guide on the Solubility of 2,7-Dimethylquinazolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: November 2025

Affiliation: Google Research

Abstract

This technical guide addresses the solubility of 2,7-Dimethylquinazolin-4(1H)-one, a topic of interest for researchers, scientists, and professionals in drug development. Due to a lack of specific published quantitative solubility data for this compound, this document provides a comprehensive, generalized experimental protocol for determining its solubility in various solvents. It includes a detailed methodology based on the widely accepted shake-flask method, a hypothetical data presentation table, and a workflow diagram to guide researchers in their experimental design. The provided protocols and visualizations are intended to serve as a practical resource for the in-house determination of the solubility profile of this compound.

Introduction

Quinazolinone derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known for a wide range of pharmacological activities.[1] The solubility of these compounds is a critical physicochemical property that influences their bioavailability, formulation, and overall efficacy as potential therapeutic agents. Understanding the solubility of a specific derivative like this compound in different solvents is a fundamental step in its preclinical development.

Hypothetical Solubility Data

To illustrate how quantitative solubility data for this compound would be presented, the following table summarizes hypothetical solubility values in a range of common laboratory solvents at a standard temperature.

SolventMolarity (mol/L)Solubility (g/L)Solubility (mg/mL)Temperature (°C)Method
Water(Data not available)(Data not available)(Data not available)25Shake-Flask
Ethanol(Data not available)(Data not available)(Data not available)25Shake-Flask
Methanol(Data not available)(Data not available)(Data not available)25Shake-Flask
Acetone(Data not available)(Data not available)(Data not available)25Shake-Flask
Acetonitrile(Data not available)(Data not available)(Data not available)25Shake-Flask
Dimethyl Sulfoxide (DMSO)(Data not available)(Data not available)(Data not available)25Shake-Flask
N,N-Dimethylformamide (DMF)(Data not available)(Data not available)(Data not available)25Shake-Flask
Tetrahydrofuran (THF)(Data not available)(Data not available)(Data not available)25Shake-Flask
Ethyl Acetate(Data not available)(Data not available)(Data not available)25Shake-Flask
1,4-Dioxane(Data not available)(Data not available)(Data not available)25Shake-Flask

Note: The above table is for illustrative purposes only. Experimental determination is required to obtain actual solubility values.

Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

The shake-flask method is a well-established and reliable technique for determining the equilibrium solubility of a compound. The following protocol provides a step-by-step guide for its implementation.

3.1. Materials

  • This compound (solid, high purity)

  • Selected solvents (analytical grade)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator with temperature control

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

3.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure that equilibrium is reached with the undissolved solid.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker set to a constant, moderate agitation speed.

    • Maintain a constant temperature (e.g., 25 °C) throughout the equilibration period.

    • Allow the mixtures to equilibrate for a sufficient time, typically 24 to 72 hours, to ensure that the dissolution process has reached a steady state.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a sample from the supernatant of each vial using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the respective solvents.

    • Analyze both the filtered samples and the standard solutions using a validated analytical method, such as HPLC or UV-Vis spectroscopy.

    • Construct a calibration curve from the standard solutions.

    • Determine the concentration of this compound in the filtered samples by interpolating from the calibration curve.

3.3. Data Analysis

The solubility is expressed as the concentration of the compound in the saturated solution, typically in units of mol/L, g/L, or mg/mL. The experiment should be performed in triplicate for each solvent to ensure the reproducibility of the results.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the determination of solubility using the shake-flask method.

G Workflow for Solubility Determination via Shake-Flask Method cluster_prep Preparation cluster_equil Equilibration cluster_sampling Sampling & Analysis A Add excess this compound to solvent B Seal vials A->B C Agitate at constant temperature (24-72h) B->C D Allow solid to settle C->D E Withdraw and filter supernatant D->E F Analyze by HPLC or UV-Vis E->F G Quantify using calibration curve F->G H Solubility (mol/L, g/L) G->H Report Solubility Data

Caption: A flowchart of the shake-flask method for solubility determination.

Conclusion

While direct experimental data on the solubility of this compound is not currently available, this technical guide provides a robust framework for its determination. The detailed experimental protocol for the shake-flask method and the accompanying workflow diagram offer a clear and actionable plan for researchers. The generation of accurate solubility data through such standardized methods is an indispensable step in the advancement of this compound in the drug discovery and development pipeline.

References

Potential Therapeutic Targets of 2,7-Dimethylquinazolin-4(1H)-one: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological activity and therapeutic targets of 2,7-Dimethylquinazolin-4(1H)-one is limited in publicly available scientific literature. This guide extrapolates potential therapeutic targets based on structure-activity relationship (SAR) studies of the broader quinazolin-4(1H)-one chemical class, particularly focusing on derivatives with methyl substitutions. The information presented herein is intended for research and informational purposes and should be validated through dedicated experimental investigation.

Executive Summary

The quinazolin-4(1H)-one scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds with a wide array of therapeutic applications. While this compound itself is not extensively characterized, analysis of structurally related analogs suggests its potential as a modulator of several key cellular targets. This document provides a comprehensive overview of these potential targets, supported by data from related compounds, and outlines relevant experimental protocols for future investigation. The primary therapeutic areas where this compound may exhibit activity include oncology, inflammation, and infectious diseases.

The Quinazolin-4(1H)-one Scaffold: A Foundation for Diverse Biological Activity

The quinazolin-4(1H)-one core is a bicyclic heterocyclic system that is amenable to substitution at various positions, allowing for the fine-tuning of its pharmacological properties. The presence of a methyl group at the 2-position and another at the 7-position of the quinazolinone ring in this compound is expected to influence its binding affinity and selectivity for various biological targets. SAR studies on related quinazolinones have shown that small alkyl substitutions can significantly impact activity. For instance, methyl groups on the carbocyclic ring have been shown to modulate the cytotoxic and anti-inflammatory properties of these compounds[1].

Potential Therapeutic Targets

Based on the known biological activities of structurally similar quinazolin-4(1H)-one derivatives, the following are proposed as potential therapeutic targets for this compound.

Anticancer Targets

The quinazolinone scaffold is a well-established pharmacophore in oncology. Several FDA-approved drugs and numerous clinical candidates are based on this structure.

  • Tubulin: Certain quinazolinone derivatives have been identified as potent inhibitors of tubulin polymerization, leading to cell cycle arrest and apoptosis[2]. These compounds often interact with the colchicine binding site on β-tubulin. A methyl group at the 2-position has been incorporated into quinazolinone-based tubulin inhibitors[3].

  • Receptor Tyrosine Kinases (RTKs):

    • Epidermal Growth Factor Receptor (EGFR): The 4-anilinoquinazoline scaffold is classic in the design of EGFR tyrosine kinase inhibitors (TKIs). While this compound lacks the 4-anilino moiety, substitutions on the quinazolinone core can still influence interactions with the ATP-binding pocket of EGFR[4].

    • Aurora Kinase A: This serine/threonine kinase is a key regulator of mitosis, and its overexpression is common in many cancers. Quinazolin-4(3H)-one derivatives have been developed as inhibitors of Aurora Kinase A[5].

  • PI3K/HDAC Dual Inhibition: Some quinazolin-4-one-based compounds have been designed as dual inhibitors of Phosphoinositide 3-kinase (PI3K) and Histone Deacetylase (HDAC), two critical pathways in cancer cell proliferation and survival[6].

Anti-inflammatory Targets

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Quinazolinones have demonstrated significant anti-inflammatory potential.

  • Cyclooxygenase-2 (COX-2) and the NF-κB Pathway: Quinazolinone derivatives have been shown to inhibit the expression of pro-inflammatory genes such as COX-2, inducible nitric oxide synthase (iNOS), and various interleukins by targeting the NF-κB signaling pathway[7]. The substitution pattern on the quinazolinone ring, including methyl groups, can modulate this activity[7].

Antibacterial Targets

With the rise of antibiotic resistance, novel antibacterial agents are urgently needed. The quinazolinone scaffold has emerged as a promising starting point for the development of new antibiotics.

  • MurA Enzyme: This enzyme is essential for the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. Quinazolinone-based compounds have been identified as inhibitors of MurA from Escherichia coli[8].

  • Penicillin-Binding Proteins (PBPs): Certain 4(3H)-quinazolinones have shown antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) by inhibiting PBPs, which are the targets of β-lactam antibiotics[9].

Quantitative Data from Structurally Related Compounds

The following table summarizes quantitative data for various quinazolinone derivatives, illustrating the potential potency that could be explored for this compound.

Compound ClassTargetAssayPotency (IC50/MIC)Reference
2-ArylquinazolinonesTubulin PolymerizationIn vitro polymerization assaySub-micromolar GI50 values against cancer cell lines[2][2]
4-AnilinoquinazolinesEGFRKinase activity assayNanomolar IC50 values[4]
Quinazolin-4(3H)-one derivativesAurora Kinase AIn vitro kinase assayMicromolar IC50 values against NSCLC cell lines[5][5]
Quinazolinone derivativesCOX-2 Gene ExpressionRT-qPCR in LPS-stimulated macrophagesSignificant reduction in mRNA expression at 62.5 µM[7][7]
Furan-substituted quinazolinonesMurA EnzymeEnzyme inhibition assayIC50 in the low micromolar range; MICs of 1-8 µg/mL against E. coli[8][8]
4(3H)-QuinazolinonesMRSAMinimum Inhibitory Concentration (MIC)MIC ≤0.5 µg/mL for optimized compounds[9][9]

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the potential therapeutic activities of this compound.

Tubulin Polymerization Assay
  • Objective: To determine if the compound inhibits or promotes microtubule formation.

  • Methodology:

    • Purified tubulin is incubated with the test compound and GTP at 37°C.

    • The polymerization of tubulin into microtubules is monitored by measuring the change in absorbance at 340 nm over time using a spectrophotometer.

    • Paclitaxel (a polymerization promoter) and nocodazole (a polymerization inhibitor) are used as positive controls.

    • The concentration of the test compound required to inhibit polymerization by 50% (IC50) is calculated.

EGFR Kinase Activity Assay
  • Objective: To measure the direct inhibitory effect of the compound on EGFR kinase activity.

  • Methodology:

    • Recombinant human EGFR kinase is incubated with a specific peptide substrate, ATP, and the test compound in a reaction buffer.

    • The kinase reaction is allowed to proceed for a specified time at 30°C.

    • The amount of phosphorylated substrate is quantified using methods such as ELISA with an anti-phosphotyrosine antibody or a luminescence-based assay that measures the amount of ATP remaining.

    • The IC50 value is determined from a dose-response curve.

NF-κB Reporter Assay
  • Objective: To assess the inhibitory effect of the compound on the NF-κB signaling pathway.

  • Methodology:

    • A cell line (e.g., HEK293 or RAW 264.7 macrophages) is transiently transfected with a reporter plasmid containing multiple NF-κB binding sites upstream of a luciferase gene.

    • The cells are pre-treated with the test compound for 1-2 hours.

    • NF-κB signaling is activated by adding an inducer such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α).

    • After a further incubation period, the cells are lysed, and luciferase activity is measured using a luminometer.

    • A decrease in luciferase activity in the presence of the compound indicates inhibition of the NF-κB pathway.

Bacterial Minimum Inhibitory Concentration (MIC) Assay
  • Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a bacterium.

  • Methodology:

    • A two-fold serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate.

    • Each well is inoculated with a standardized suspension of the target bacterium (e.g., S. aureus).

    • The plate is incubated at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth.

Visualizations

Signaling Pathway Diagrams

NF_kappa_B_Signaling_Pathway Potential Inhibition of the NF-κB Signaling Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB 3. Phosphorylation & Degradation NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus 4. Translocation Gene_Expression Pro-inflammatory Gene Expression (COX-2, iNOS, TNF-α) Nucleus->Gene_Expression 5. Transcription Inhibitor This compound (Potential Inhibitor) Inhibitor->IKK Inhibitor->NFkB

Caption: Potential inhibition points of this compound in the NF-κB signaling pathway.

EGFR_Signaling_Pathway Potential Inhibition of the EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR 1. Ligand Binding Dimerization Dimerization & Autophosphorylation EGFR->Dimerization 2. Receptor Dimerization ADP ADP Dimerization->ADP Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Dimerization->Downstream 3. Signal Transduction ATP ATP ATP->Dimerization Phosphorylation Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation 4. Cellular Response Inhibitor This compound (Potential TKI) Inhibitor->Dimerization Blocks ATP Binding Experimental_Workflow Experimental Workflow for Target Validation Compound This compound Kinase_Assay Kinase Panel Screening (e.g., EGFR, Aurora A) Compound->Kinase_Assay Tubulin_Assay Tubulin Polymerization Assay Compound->Tubulin_Assay Antibacterial_Assay Antibacterial MIC Screening (e.g., MRSA, E. coli) Compound->Antibacterial_Assay Cytotoxicity Cancer Cell Line Cytotoxicity (MTT/SRB Assay) Kinase_Assay->Cytotoxicity Hit Identification Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Tubulin_Assay->Cell_Cycle Xenograft Cancer Xenograft Model Cytotoxicity->Xenograft Lead Compound NFkB_Reporter NF-κB Reporter Assay Inflammation_Model Animal Model of Inflammation NFkB_Reporter->Inflammation_Model

References

A Technical Guide to the Preliminary Cytotoxicity Screening of 2,7-Dimethylquinazolin-4(1H)-one and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: To date, no specific preliminary cytotoxicity data for 2,7-Dimethylquinazolin-4(1H)-one has been published in peer-reviewed literature. This guide provides a comprehensive overview of the cytotoxic profiles of structurally related quinazolinone derivatives to serve as a valuable resource for researchers interested in the potential anticancer activities of this compound class. The methodologies and potential mechanisms of action described herein are representative of those commonly employed in the preclinical evaluation of quinazolinone-based compounds.

Introduction to Quinazolinones in Cancer Research

The quinazolinone scaffold is a prominent heterocyclic motif found in numerous biologically active compounds, including a variety of approved drugs. In oncology, quinazolinone derivatives have garnered significant attention due to their potent and diverse mechanisms of anticancer activity. These compounds have been shown to target various key players in cancer cell proliferation and survival, including protein kinases, tubulin, and other crucial cellular enzymes. Structure-activity relationship (SAR) studies have indicated that substitutions at the 2 and 3 positions of the quinazolinone ring are highly associated with their cytotoxic activity, suggesting that modifications at these sites can significantly enhance their potency.

Cytotoxicity of Substituted Quinazolin-4(1H)-one Analogs

While data for this compound is unavailable, numerous studies have reported the in vitro cytotoxic activity of various substituted quinazolin-4(1H)-one derivatives against a range of human cancer cell lines. The following table summarizes representative data for some of these analogs, providing insights into the potential efficacy of this chemical class. The half-maximal inhibitory concentration (IC50) is a quantitative measure of the concentration of a compound that is required to inhibit a biological process, in this case, cell proliferation, by 50%.

Compound/DerivativeCell LineAssay TypeIC50 (µM)Reference
2-(2-Methoxystyryl)quinazolin-4(3H)-oneHT29 (Colon)MTT<1[1][2]
U87 (Glioblastoma)MTT<1[1][2]
SJ-G2 (Glioblastoma)MTT<1[1][2]
MCF-7 (Breast)MTT<1[1][2]
A2780 (Ovarian)MTT<1[1][2]
H460 (Lung)MTT<1[1][2]
A431 (Skin)MTT<1[1][2]
Du145 (Prostate)MTT<1[1][2]
BE2-C (Neuroblastoma)MTT<1[1][2]
MIA (Pancreas)MTT<1[1][2]
2-(3-Methoxystyryl)quinazolin-4(3H)-oneHT29 (Colon)MTT<1[1][2]
U87 (Glioblastoma)MTT<1[1][2]
SJ-G2 (Glioblastoma)MTT<1[1][2]
MCF-7 (Breast)MTT<1[1][2]
A2780 (Ovarian)MTT<1[1][2]
H460 (Lung)MTT<1[1][2]
A431 (Skin)MTT<1[1][2]
Du145 (Prostate)MTT<1[1][2]
BE2-C (Neuroblastoma)MTT<1[1][2]
MIA (Pancreas)MTT<1[1][2]
2-Styrylquinazolin-4(3H)-oneHT29 (Colon)MTT<1[1][2]
U87 (Glioblastoma)MTT<1[1][2]
SJ-G2 (Glioblastoma)MTT<1[1][2]
MCF-7 (Breast)MTT<1[1][2]
A2780 (Ovarian)MTT<1[1][2]
H460 (Lung)MTT<1[1][2]
A431 (Skin)MTT<1[1][2]
Du145 (Prostate)MTT<1[1][2]
BE2-C (Neuroblastoma)MTT<1[1][2]
MIA (Pancreas)MTT<1[1][2]
7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-oneNIH-NCI 60 Cell Line PanelNot SpecifiedSub-nanomolar[3]
Quinazolin-4(3H)-one hydrazide derivative (3j)MCF-7 (Breast)Not Specified0.20 ± 0.02[4]
Quinazolin-4(3H)-one hydrazide derivative (3g)A2780 (Ovarian)Not Specified0.14 ± 0.03[4]
3-(2-(2-phenylthiazol-4-yl)ethyl)-quinazolin-4(3H)-one derivative (A3)PC3 (Prostate)MTT10[5]
MCF-7 (Breast)MTT10[5]
HT-29 (Colon)MTT12[5]
2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-oneJurkat (T-cell ALL)Not Specified<5[6]
NB4 (APL)Not Specified<5[6]

Experimental Protocols

The following sections detail the methodologies for common in vitro cytotoxicity assays used in the screening of quinazolinone derivatives.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Test compound (this compound or its analogs)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest exponentially growing cells and seed them into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in the complete growth medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank control (medium only).

  • Incubation: Incubate the plates for a further 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the formazan solution at a wavelength of 490 nm or 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow for Cytotoxicity Screening

The following diagram illustrates a typical workflow for the preliminary in vitro cytotoxicity screening of a novel compound.

G cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis A Compound Solubilization (e.g., in DMSO) D Compound Treatment (Serial Dilutions) A->D B Cell Line Culture (Exponential Growth Phase) C Cell Seeding (96-well plate) B->C C->D E Incubation (48-72 hours) D->E F Viability Assessment (e.g., MTT Assay) E->F G Absorbance Reading (Microplate Reader) F->G H IC50 Calculation G->H G cluster_pathway Mechanism of Action: Tubulin Polymerization Inhibition A Quinazolinone Derivative C Microtubule Polymerization A->C Inhibition B Tubulin Dimers B->C D Microtubule Instability C->D E Mitotic Spindle Disruption D->E F G2/M Phase Arrest E->F G Apoptosis F->G

References

Methodological & Application

Application Notes & Protocols: In Vitro Evaluation of Quinazolinone Derivatives for Anticancer Activity

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols provide a framework for evaluating the in vitro anticancer activity of quinazolinone derivatives. Specific data for 2,7-Dimethylquinazolin-4(1H)-one was not prominently available in the reviewed literature. Therefore, this document utilizes data from closely related and representative analogues from the quinazolin-4(1H)-one and 2,3-dihydroquinazolin-4(1H)-one families to illustrate the evaluation process. These compounds serve as examples to demonstrate the methodologies.

Introduction

The quinazolinone scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds. Derivatives of quinazolin-4(1H)-one have demonstrated a wide range of pharmacological effects, including potent anticancer activity. These compounds have been shown to exert their effects through various mechanisms, such as inhibition of tubulin polymerization, induction of cell cycle arrest, and apoptosis.[1][2] This document outlines the standard in vitro protocols for screening and characterizing the anticancer potential of novel quinazolinone derivatives.

Quantitative Data Summary

The anticancer activity of representative quinazolinone derivatives has been evaluated across a broad panel of human cancer cell lines. The data is summarized below.

Table 1: Cytotoxicity of Representative Quinazolinone Analogues

This table presents the 50% growth inhibition (GI₅₀) or 50% inhibitory concentration (IC₅₀) values in micromolar (µM) for selected compounds against various human cancer cell lines.

Compound IDDerivative ClassCancer Cell LineCell TypeGI₅₀ / IC₅₀ (µM)Reference
39 2,3-Dihydroquinazolin-4(1H)-oneHT29Colon0.02[1][2]
U87Glioblastoma<0.05[2]
MCF-7Breast0.22[1]
A2780Ovarian<0.05[2]
H460Lung<0.05[2]
BE2-CNeuroblastoma<0.05[2]
64 Quinazolin-4(3H)-oneHT29Colon0.28[1]
U87Glioblastoma0.25[1]
MCF-7Breast0.54[1]
C2 2,3-Dihydroquinazolin-4(1H)-onePC3Prostate<15[3]
DU145Prostate<15[3]
C5 2,3-Dihydroquinazolin-4(1H)-onePC3Prostate<15[3]
DU145Prostate<15[3]
3j Quinazolin-4(3H)-one HydrazideMCF-7Breast0.20 ± 0.02[4]
3g Quinazolin-4(3H)-one HydrazideA2780Ovarian0.14 ± 0.03[4]
Table 2: Effect of Quinazolinone Analogues on Cell Cycle Distribution

Several quinazolinone derivatives have been shown to induce cell cycle arrest, a key mechanism for their anticancer effect.

Compound IDCell LineTreatment ConcentrationEffectReference
39 HepG-2-G2/M Phase Arrest[2][5]
64 HepG-2-G2/M Phase Arrest[2][5]
19 HepG-2IC₅₀G2/M Phase Arrest[5]
26 HepG-2IC₅₀G2/M Phase Arrest[5]
27 HepG-2IC₅₀G2/M Phase Arrest[5]

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below.

Protocol 1: Cell Viability Assessment (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7, PC3, DU145)[3][4]

  • Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or acidic isopropanol)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[6]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in each well with 100 µL of the medium containing the desired concentration of the compound. Include a vehicle control (DMSO) and an untreated control.[7]

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.[1]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC₅₀ value by plotting cell viability against compound concentration using non-linear regression analysis.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Materials:

  • Treated and untreated cells

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting: After treating cells with the test compound for a specified time (e.g., 24 or 48 hours), harvest the cells (including floating and adherent cells) by trypsinization.

  • Washing: Wash the cells with ice-cold PBS and centrifuge at 300 x g for 5 minutes.

  • Fixation: Resuspend the cell pellet and fix by adding dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the samples using a flow cytometer. Acquire at least 10,000 events per sample.[8]

  • Data Analysis: Use cell cycle analysis software (e.g., FlowJo) to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 3: Apoptosis Detection (Annexin V-FITC/PI Assay)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Treated and untreated cells

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest cells after compound treatment as described in the cell cycle protocol.

  • Washing: Wash cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).[5]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

  • Data Interpretation:

    • Annexin V(-) / PI(-): Viable cells

    • Annexin V(+) / PI(-): Early apoptotic cells

    • Annexin V(+) / PI(+): Late apoptotic/necrotic cells

    • Annexin V(-) / PI(+): Necrotic cells

Visualizations: Workflows and Pathways

Experimental Workflow for Anticancer Evaluation

G cluster_0 Primary Screening cluster_1 Mechanistic Studies cluster_2 Lead Optimization Compound Test Compound (e.g., this compound) Cytotoxicity Cytotoxicity Assay (MTT/SRB) Compound->Cytotoxicity IC50 Determine IC50 Values Cytotoxicity->IC50 CellCycle Cell Cycle Analysis (Flow Cytometry) IC50->CellCycle Apoptosis Apoptosis Assay (Annexin V/PI) IC50->Apoptosis Target Target Identification (e.g., Tubulin Polymerization) IC50->Target SAR Structure-Activity Relationship (SAR) CellCycle->SAR Apoptosis->SAR Target->SAR

Caption: General workflow for the in vitro evaluation of novel anticancer compounds.

Proposed Signaling Pathway for Tubulin-Inhibiting Quinazolinones

G Compound Quinazolinone Derivative Tubulin α/β-Tubulin Dimers Compound->Tubulin Binds to Colchicine Site Microtubule Microtubule Polymerization Tubulin->Microtubule Polymerizes into Spindle Mitotic Spindle Formation Microtubule->Spindle Arrest G2/M Phase Arrest Spindle->Arrest Disrupted Apoptosis Apoptosis Arrest->Apoptosis Leads to CellDeath Cancer Cell Death Apoptosis->CellDeath

Caption: Mechanism of action for quinazolinones that inhibit tubulin polymerization.

References

Application Notes & Protocols for Antibacterial Screening of 2,7-Dimethylquinazolin-4(1H)-one Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quinazolinone scaffolds are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. The derivatization of the quinazolinone core allows for the exploration of structure-activity relationships, leading to the development of potent therapeutic agents. This document provides a comprehensive overview and detailed protocols for the antibacterial screening of 2,7-Dimethylquinazolin-4(1H)-one derivatives, based on established methodologies for similar quinazolinone compounds. While specific data for this compound derivatives is not detailed in the provided literature, the protocols outlined below are standard and applicable for the evaluation of novel chemical entities against various bacterial strains.

Data Presentation: Antibacterial Activity of Quinazolinone Derivatives

The antibacterial efficacy of novel compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and, in some cases, the Minimum Bactericidal Concentration (MBC). The following tables summarize representative data from studies on various quinazolinone derivatives, showcasing the type of data that should be generated for this compound derivatives.

Table 1: Minimum Inhibitory Concentration (MIC) of Representative Quinazolinone Derivatives against Gram-Positive Bacteria

Compound IDDerivative ClassStaphylococcus aureus (MIC in µg/mL)Bacillus subtilis (MIC in µg/mL)Reference
2b Quinazolin-2,4-dione13 ± 1-[1]
2c Quinazolin-2,4-dione11 ± 1-[1]
4a Hydrazone derivative44[2]
5a Formyl-pyrazole derivative12[2]
4m Schiff base derivative--[3]

Note: '-' indicates data not reported in the cited study.

Table 2: Minimum Inhibitory Concentration (MIC) of Representative Quinazolinone Derivatives against Gram-Negative Bacteria

Compound IDDerivative ClassEscherichia coli (MIC in µg/mL)Pseudomonas aeruginosa (MIC in µg/mL)Salmonella typhimurium (MIC in µg/mL)Reference
4a Hydrazone derivative8-8[2]
4c Hydrazone derivative8-4[2]
5a Formyl-pyrazole derivative2-2[2]
IIIe Schiff base derivativeGood ActivityGood Activity-[4]

Note: '-' indicates data not reported in the cited study. "Good Activity" was reported without specific MIC values in the reference.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of antibacterial screening results. The following are standard protocols for determining the antibacterial activity of novel compounds.

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antibacterial agent that prevents the visible growth of a microorganism.[3][5]

Materials:

  • Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO).

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Sterile 96-well microtiter plates.

  • Standardized bacterial inoculum (approximately 5 x 10^5 CFU/mL).

  • Positive control (a known antibiotic, e.g., Ciprofloxacin).[6][7]

  • Negative control (broth and solvent only).

  • Incubator (37°C).

  • Microplate reader (optional, for OD measurements).

Procedure:

  • Preparation of Test Compounds: Prepare a stock solution of each derivative. A serial two-fold dilution is then performed in the 96-well plates using CAMHB to achieve a range of desired concentrations.

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard. This suspension is then diluted in CAMHB to the final working concentration.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the test compound dilutions.

  • Controls: Include a positive control (antibiotic), a negative control (broth with solvent, no bacteria), and a growth control (broth with bacteria and solvent).

  • Incubation: Cover the plates and incubate at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Protocol 2: Agar Well Diffusion Assay

This method is a preliminary test to assess the antibacterial activity of a compound by measuring the zone of growth inhibition.[4][8]

Materials:

  • Test compounds dissolved in a suitable solvent.

  • Bacterial strains.

  • Mueller-Hinton Agar (MHA) plates.

  • Sterile swabs.

  • Sterile cork borer or well cutter.

  • Positive control (known antibiotic).

  • Negative control (solvent).

Procedure:

  • Plate Preparation: A standardized bacterial inoculum is uniformly spread over the surface of an MHA plate using a sterile swab.

  • Well Creation: Sterile wells (e.g., 6 mm in diameter) are punched into the agar using a cork borer.

  • Compound Application: A fixed volume of each test compound solution (at a known concentration) is added to the respective wells. A positive control and a negative control are also included on the same plate.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Result Measurement: The diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) is measured in millimeters. A larger zone of inhibition indicates greater antibacterial activity.

Visualizations

Diagrams are provided to illustrate key workflows and conceptual relationships in the antibacterial screening process.

Antibacterial_Screening_Workflow cluster_prep Preparation cluster_screening Screening Assays cluster_analysis Data Analysis & Follow-up Compound Synthesized Quinazolinone Derivatives AgarWell Agar Well Diffusion Compound->AgarWell BrothMicro Broth Microdilution (MIC) Compound->BrothMicro Bacteria Bacterial Strains (Gram-positive & Gram-negative) Bacteria->AgarWell Bacteria->BrothMicro Media Culture Media (Broth & Agar) Media->AgarWell Media->BrothMicro MIC_Value Determine MIC Values AgarWell->MIC_Value Preliminary Activity BrothMicro->MIC_Value Quantitative Data MBC_Assay MBC Assay (Optional) MIC_Value->MBC_Assay SAR Structure-Activity Relationship (SAR) Studies MIC_Value->SAR MBC_Assay->SAR Lead_Compound Identify Lead Compound(s) SAR->Lead_Compound

Caption: Experimental workflow for antibacterial screening.

MIC_Determination_Logic cluster_setup Experimental Setup cluster_observation Observation after Incubation cluster_conclusion Conclusion SerialDilution Serial Dilution of Test Compound Inoculation Inoculation with Standardized Bacteria SerialDilution->Inoculation Growth Visible Growth (Turbidity) Inoculation->Growth Higher Dilutions NoGrowth No Visible Growth (Clear) Inoculation->NoGrowth Lower Dilutions MIC MIC Determined NoGrowth->MIC Lowest Concentration with No Growth

Caption: Logic diagram for MIC determination.

References

Application Notes and Protocols for Quinazolinone-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Using 2,7-Dimethylquinazolin-4(1H)-one and its Analogs as Kinase Inhibitors

For: Researchers, scientists, and drug development professionals.

Introduction to Quinazolinones as Kinase Inhibitors

The quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Several derivatives of quinazolin-4(3H)-one have been identified as potent inhibitors of various kinases, including Aurora Kinase A, multiple tyrosine kinases, and Protein Kinase C (PKC) isoforms.[2][3] This broad range of activity makes the quinazolinone core an attractive starting point for the development of targeted therapies for cancer and inflammatory diseases.

This application note focuses on the characterization of quinazolinone-based compounds as inhibitors of PKCθ, a key enzyme in T-lymphocyte signaling pathways.[4][5] Inhibition of PKCθ is a promising therapeutic strategy for autoimmune diseases and organ transplant rejection.[4]

Featured Compound Series: 1,7-disubstituted-2,2-dimethyl-2,3-dihydroquinazolin-4(1H)-ones

A series of 1,7-disubstituted-2,2-dimethyl-2,3-dihydroquinazolin-4(1H)-ones have been identified as potent and selective inhibitors of PKCθ.[1] Structure-activity relationship (SAR) studies have led to the optimization of these compounds, resulting in molecules with significant cellular activity.[1] For the purpose of this application note, we will refer to a representative compound from this series as "Quinazolinone-7X" .

Quantitative Data: In Vitro Inhibitory Activity

The inhibitory potency of the representative quinazolinone compounds against PKCθ and a related kinase, PKCε, was determined using in vitro biochemical assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

CompoundPKCθ IC50 (nM)PKCε IC50 (nM)Selectivity (PKCε/PKCθ)
Compound 5 24>10000>417
Compound 10 3.41300382
Compound 14 1.8430239
Staurosporine 1.60.70.4

Data is derived from a study on 1,7-disubstituted-2,2-dimethyl-2,3-dihydroquinazolin-4(1H)-ones.[1]

Signaling Pathway

PKCθ is a crucial component of the T-cell receptor (TCR) signaling cascade. Upon T-cell activation, PKCθ is recruited to the immunological synapse where it activates downstream pathways leading to the transcription of genes essential for T-cell proliferation and cytokine production, such as Interleukin-2 (IL-2).[5][6][7]

PKC_theta_Signaling_Pathway TCR_CD28 TCR/CD28 Engagement PLCg1 PLCγ1 TCR_CD28->PLCg1 DAG DAG PLCg1->DAG PKCtheta PKCθ DAG->PKCtheta CARMA1_BCL10_MALT1 CARMA1-BCL10-MALT1 Complex PKCtheta->CARMA1_BCL10_MALT1 AP1 AP-1 Activation PKCtheta->AP1 NFAT NF-AT Activation PKCtheta->NFAT IKK IKK Complex CARMA1_BCL10_MALT1->IKK NFkB NF-κB Activation IKK->NFkB IL2_Gene IL-2 Gene Transcription NFkB->IL2_Gene AP1->IL2_Gene NFAT->IL2_Gene Quinazolinone_7X Quinazolinone-7X Quinazolinone_7X->PKCtheta

PKCθ Signaling Pathway in T-Cells

Experimental Protocols

Biochemical Assay: In Vitro PKCθ Kinase Activity

This protocol describes a luminescent-based assay to determine the IC50 value of a test compound against purified PKCθ. The assay measures the amount of ADP produced, which is correlated with kinase activity.

Workflow:

Biochemical_Assay_Workflow cluster_0 Preparation cluster_1 Kinase Reaction cluster_2 ADP Detection cluster_3 Data Analysis A Prepare serial dilutions of Quinazolinone-7X C Add Quinazolinone-7X and PKCθ to 384-well plate A->C B Prepare PKCθ enzyme and substrate/ATP mix E Initiate reaction by adding substrate/ATP mix B->E D Incubate for 10-30 min C->D D->E F Incubate for 60 min at RT E->F G Add ADP-Glo™ Reagent to stop reaction and deplete ATP F->G H Incubate for 40 min at RT G->H I Add Kinase Detection Reagent to convert ADP to ATP and generate light H->I J Incubate for 30 min at RT I->J K Measure luminescence J->K L Calculate % inhibition and determine IC50 value K->L

Biochemical Kinase Assay Workflow

Materials:

  • Purified recombinant PKCθ enzyme

  • PKCθ substrate (e.g., a specific peptide)

  • ATP

  • Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[8]

  • ADP-Glo™ Kinase Assay Kit

  • Test compound (Quinazolinone-7X) dissolved in DMSO

  • 384-well white plates

  • Multichannel pipettes

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of Quinazolinone-7X in DMSO. Further dilute the compound in kinase buffer to the desired final concentrations.

  • Reaction Setup:

    • To the wells of a 384-well plate, add 1 µL of the diluted compound or DMSO (for control).[8]

    • Add 2 µL of PKCθ enzyme solution.[8]

    • Incubate for 10-30 minutes at room temperature to allow the compound to bind to the enzyme.

  • Kinase Reaction:

    • Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture.[8]

    • Incubate the plate for 60 minutes at room temperature.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[8]

    • Incubate for 40 minutes at room temperature.[8]

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[8]

    • Incubate for 30 minutes at room temperature.[8]

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Assay: Inhibition of IL-2 Production in Jurkat T-Cells

This protocol measures the ability of a test compound to inhibit the production of IL-2 in stimulated Jurkat T-cells, a human T-lymphocyte cell line.

Workflow:

Cell_Based_Assay_Workflow cluster_0 Cell Culture and Treatment cluster_1 T-Cell Stimulation cluster_2 IL-2 Measurement cluster_3 Data Analysis A Culture Jurkat T-cells B Pre-incubate cells with Quinazolinone-7X or DMSO A->B C Stimulate cells with anti-CD3/anti-CD28 antibodies B->C D Incubate for 24-48 hours C->D E Collect cell culture supernatant D->E F Quantify IL-2 levels using ELISA E->F G Calculate % inhibition of IL-2 production F->G H Determine IC50 value G->H

Cell-Based IL-2 Production Assay Workflow

Materials:

  • Jurkat T-cells

  • RPMI-1640 medium supplemented with 10% FBS and 1% penicillin/streptomycin

  • Test compound (Quinazolinone-7X) dissolved in DMSO

  • Anti-CD3 and anti-CD28 antibodies for T-cell stimulation

  • 96-well cell culture plates

  • Human IL-2 ELISA kit

  • Microplate reader

Procedure:

  • Cell Culture:

    • Culture Jurkat T-cells in RPMI-1640 medium.

    • Plate the cells in a 96-well plate at a density of 1 x 10^6 cells/mL.[9]

  • Compound Treatment:

    • Add serial dilutions of Quinazolinone-7X or DMSO (vehicle control) to the cells.

    • Pre-incubate for 1-2 hours at 37°C in a CO2 incubator.

  • T-Cell Stimulation:

    • Stimulate the cells by adding anti-CD3 (e.g., 1-5 µg/mL) and anti-CD28 (e.g., 1-10 µg/mL) antibodies.[9]

    • Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.[9]

  • IL-2 Quantification:

    • Centrifuge the plate to pellet the cells.

    • Carefully collect the supernatant.[9]

    • Measure the concentration of IL-2 in the supernatant using a human IL-2 ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition of IL-2 production for each compound concentration relative to the stimulated DMSO control.

    • Determine the IC50 value by plotting the percent inhibition against the compound concentration.

Conclusion

The quinazolinone scaffold represents a versatile platform for the development of potent and selective kinase inhibitors. The representative data and protocols provided in this application note offer a framework for the characterization of compounds such as this compound as potential PKCθ inhibitors for the treatment of T-cell-mediated diseases. These methodologies can be adapted to study the effects of these compounds on other kinases and in various cellular contexts.

References

Application Notes and Protocols for Testing 2,7-Dimethylquinazolin-4(1H)-one in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinazolinone derivatives have emerged as a significant class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer properties. Several analogues have demonstrated potent cytotoxicity against various cancer cell lines. A frequently observed mechanism of action for these compounds is the disruption of microtubule dynamics through the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis. This document provides a detailed protocol for the in vitro evaluation of 2,7-Dimethylquinazolin-4(1H)-one, a specific derivative of the quinazolinone scaffold, in a cell culture setting. The following protocols are designed to assess its cytotoxic effects and elucidate its potential mechanism of action related to tubulin dynamics.

Data Presentation

All quantitative data from the described experiments should be summarized in clearly structured tables for straightforward interpretation and comparison.

Table 1: Cytotoxicity of this compound

Cell LineTreatment Duration (hours)IC₅₀ (µM)
MCF-724
48
72
HeLa24
48
72
A54924
48
72

Table 2: Cell Cycle Analysis of Cells Treated with this compound

Cell LineTreatmentConcentration (µM)% Cells in G0/G1% Cells in S% Cells in G2/M
MCF-7Vehicle Control-
This compoundIC₅₀
2 x IC₅₀
HeLaVehicle Control-
This compoundIC₅₀
2 x IC₅₀

Table 3: Effect of this compound on Tubulin Polymerization

TreatmentConcentration (µM)Inhibition of Tubulin Polymerization (%)
Vehicle Control-0
Nocodazole (Positive Control)10
This compound1
10
50

Experimental Protocols

Preparation of this compound Stock Solution
  • Solvent Selection : Due to the heterocyclic nature of quinazolinones, Dimethyl Sulfoxide (DMSO) is a suitable solvent.

  • Stock Concentration : Prepare a 10 mM stock solution of this compound in sterile DMSO.

  • Procedure :

    • Accurately weigh the required amount of this compound powder.

    • Dissolve the powder in the appropriate volume of sterile DMSO to achieve a 10 mM concentration.

    • Ensure complete dissolution by vortexing.

    • Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

  • Storage : Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C to avoid repeated freeze-thaw cycles.

Cell Culture
  • Cell Lines : Utilize a panel of human cancer cell lines, such as MCF-7 (breast adenocarcinoma), HeLa (cervical cancer), and A549 (lung carcinoma).

  • Culture Medium : Culture the cells in Dulbecco's Modified Eagle's Medium (DMEM) or Roswell Park Memorial Institute (RPMI)-1640 medium, supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[1]

  • Culture Conditions : Maintain the cells in a humidified incubator at 37°C with 5% CO₂.[1]

  • Subculturing : Passage the cells upon reaching 80-90% confluency.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[2]

  • Cell Seeding : Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.[3] Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment :

    • Prepare serial dilutions of this compound from the 10 mM stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).[1]

    • Include a vehicle control (DMSO) at the same final concentration as in the highest compound dilution.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound or vehicle control.

  • Incubation : Incubate the plate for 24, 48, and 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition : After the incubation period, add 10 µL of 5 mg/mL MTT solution in PBS to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization :

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[3]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.[3]

  • Data Analysis :

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve fitting software.

Cell Cycle Analysis by Flow Cytometry

This protocol uses propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle.[1][4]

  • Cell Seeding and Treatment : Seed cells in 6-well plates and treat with this compound at concentrations corresponding to its IC₅₀ and 2x IC₅₀ for 24 hours. Include a vehicle-treated control.

  • Cell Harvesting :

    • Harvest the cells by trypsinization.

    • Collect the cells by centrifugation at 300 x g for 5 minutes.

  • Fixation :

    • Wash the cell pellet with ice-cold PBS.

    • Resuspend the cells in 1 mL of ice-cold PBS.

    • While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours.

  • Staining :

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution (containing 50 µg/mL PI and 100 µg/mL RNase A in PBS).

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry :

    • Analyze the stained cells using a flow cytometer.

    • Acquire data for at least 10,000 events per sample.

  • Data Analysis : Analyze the DNA content histograms using appropriate software (e.g., FlowJo, ModFit) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of the compound on the polymerization of purified tubulin.[5][6]

  • Reagents : Use a commercially available tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.). The kit typically includes purified tubulin, GTP, and a fluorescent reporter.[5]

  • Reaction Setup :

    • On ice, prepare the tubulin solution according to the manufacturer's protocol.

    • In a pre-warmed 96-well plate, add the tubulin solution.

    • Add this compound at various concentrations.

    • Include a vehicle control (DMSO), a positive control for inhibition (e.g., Nocodazole or Colchicine), and a positive control for polymerization enhancement (e.g., Paclitaxel).[5]

  • Measurement :

    • Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.

    • Monitor the change in fluorescence over time (e.g., every minute for 60 minutes) at the appropriate excitation and emission wavelengths for the fluorescent reporter.[5]

  • Data Analysis :

    • Plot the fluorescence intensity against time to generate polymerization curves.

    • Calculate the area under the curve (AUC) or the maximum velocity (Vmax) of polymerization for each condition.

    • Determine the percentage of inhibition compared to the vehicle control.

Mandatory Visualizations

G cluster_prep Preparation cluster_exp Experimentation cluster_assays Assays cluster_analysis Data Analysis prep_compound Prepare this compound Stock Solution (10 mM in DMSO) treat_cells Treat Cells with Compound (Various Concentrations and Durations) prep_compound->treat_cells tubulin_assay In Vitro Tubulin Polymerization Assay prep_compound->tubulin_assay prep_cells Culture Cancer Cell Lines (e.g., MCF-7, HeLa, A549) seed_cells Seed Cells in Plates prep_cells->seed_cells seed_cells->treat_cells mtt_assay MTT Assay for Cell Viability treat_cells->mtt_assay flow_cytometry Flow Cytometry for Cell Cycle Analysis treat_cells->flow_cytometry calc_ic50 Calculate IC50 Values mtt_assay->calc_ic50 analyze_cell_cycle Determine Cell Cycle Distribution flow_cytometry->analyze_cell_cycle analyze_tubulin Quantify Tubulin Polymerization Inhibition tubulin_assay->analyze_tubulin

Caption: Experimental workflow for testing this compound.

G compound This compound tubulin αβ-Tubulin Dimers compound->tubulin Inhibition microtubules Microtubules tubulin->microtubules Polymerization mitotic_spindle Mitotic Spindle Formation microtubules->mitotic_spindle g2m_arrest G2/M Phase Arrest mitotic_spindle->g2m_arrest apoptosis Apoptosis g2m_arrest->apoptosis

Caption: Hypothetical signaling pathway for this compound.

References

Application Notes & Protocols: Development of 2,7-Dimethylquinazolin-4(1H)-one Analogs for Enhanced Potency

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive framework for the development of novel analogs of 2,7-Dimethylquinazolin-4(1H)-one with the goal of improving biological potency. Quinazolinone scaffolds are of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4][5] This document outlines the rationale for analog development, detailed synthetic protocols, methodologies for in vitro screening, and guidelines for data interpretation. Particular focus is given to the structure-activity relationship (SAR) of quinazolinones as potential inhibitors of Poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair and a validated target in cancer therapy.[6][7][8][9]

Rationale for Analog Development

The quinazolin-4(3H)-one core is a privileged scaffold in drug discovery, present in numerous natural products and synthetic compounds with diverse biological activities.[3][10] Analogs of this core have been developed as inhibitors for various targets, including kinases, tubulin, and PARP.[6][11][12] Specifically, PARP inhibitors have shown clinical success in treating cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations, through a mechanism known as synthetic lethality.[6]

The parent compound, this compound, serves as a foundational structure. The development of analogs is aimed at exploring the chemical space around this core to enhance target affinity and specificity. Modifications will focus on key positions of the quinazolinone ring system, primarily at the 2 and 3 positions and on the carbocyclic ring, to probe interactions with the target's binding site.[10][13][14] Structure-activity relationship (SAR) studies suggest that substitutions at these positions can significantly modulate potency and selectivity.[10][15][16]

Workflow for Analog Development

A systematic workflow is essential for the efficient development of potent and selective analogs. The process begins with the design and synthesis of a focused library of compounds, followed by a cascade of in vitro assays to determine their biological activity and establish a structure-activity relationship.

Analog_Development_Workflow cluster_0 Design & Synthesis cluster_1 Screening Cascade cluster_2 Optimization Design In Silico Design & Analog Selection Synthesis Chemical Synthesis & Purification Design->Synthesis Characterization Structural Characterization (NMR, MS) Synthesis->Characterization Primary_Assay Primary Screen (e.g., PARP1 Enzyme Assay) Characterization->Primary_Assay Dose_Response Dose-Response & IC50 Determination Primary_Assay->Dose_Response Secondary_Assay Secondary Screen (Cell-Based Assay) Dose_Response->Secondary_Assay SAR_Analysis SAR Analysis Secondary_Assay->SAR_Analysis SAR_Analysis->Design Iterative Design Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Synthetic_Scheme R1 5-Methylisatoic Anhydride Product 2,3,7-Trisubstituted Quinazolin-4(1H)-one R1->Product + R2, R3 Catalyst, Solvent R2 R2-NH2 (Amine) R2->Product R3 R3-CHO (Aldehyde) R3->Product PARP1_Signaling_Pathway cluster_HR_deficient In BRCA-deficient cells DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_Damage->PARP1 Activates Replication DNA Replication DNA_Damage->Replication PAR PAR Polymer Synthesis PARP1->PAR Catalyzes Repair_Proteins Recruitment of DNA Repair Proteins (XRCC1, etc.) PAR->Repair_Proteins Recruits SSB_Repair SSB Repair Repair_Proteins->SSB_Repair Leads to DSB Double-Strand Break (DSB) Replication->DSB Unrepaired SSB leads to HR_Repair Homologous Recombination Repair (BRCA1/2) DSB->HR_Repair Repaired by Cell_Death Apoptosis / Cell Death HR_Repair->Cell_Death Pathway Blocked Inhibitor Quinazolinone Analog (PARP Inhibitor) Inhibitor->PARP1 Inhibits

References

Application Notes and Protocols for the Quantification of 2,7-Dimethylquinazolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,7-Dimethylquinazolin-4(1H)-one is a heterocyclic organic compound belonging to the quinazolinone class. Molecules in this class have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including potential anticancer, anti-inflammatory, and antimicrobial properties. As with any compound under investigation for pharmaceutical development, robust and reliable analytical methods for its quantification in various matrices are essential for pharmacokinetic, pharmacodynamic, and quality control studies.

While specific, validated analytical methods for this compound are not widely published, this document provides detailed protocols for its quantification based on established methods for structurally similar quinazolinone derivatives. The primary recommended techniques are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), suitable for routine analysis and quantification at higher concentrations, and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which offers higher sensitivity and selectivity for bioanalytical applications.

Quantitative Data Summary

The following table summarizes the expected performance characteristics for the proposed analytical methods for the quantification of this compound. These values are typical for well-developed and validated methods for small molecules and should be used as a benchmark during method development and validation.

ParameterHPLC-UV MethodLC-MS/MS Method
Linearity (r²) > 0.995> 0.998
Limit of Quantification (LOQ) 10 - 50 ng/mL0.1 - 1 ng/mL
Accuracy (% Recovery) 90 - 110%85 - 115%
Precision (% RSD) < 10%< 15%
Retention Time (Approx.) 3 - 8 min2 - 5 min
Sample Volume 10 - 20 µL5 - 10 µL

Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in bulk drug substance, formulated products, and for in vitro dissolution studies.

a. Principle

The sample containing this compound is dissolved in a suitable solvent, and an aliquot is injected into an HPLC system. The compound is separated from other components on a reversed-phase C18 column using an isocratic or gradient mobile phase. The concentration of the analyte is determined by measuring its absorbance at a specific wavelength using a UV detector.

b. Reagents and Materials

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC or Milli-Q grade)

  • Formic acid or Phosphoric acid (analytical grade)

  • Volumetric flasks, pipettes, and syringes

  • Syringe filters (0.45 µm)

c. Instrumentation

  • HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Data acquisition and processing software.

d. Preparation of Solutions

  • Mobile Phase: A typical mobile phase would be a mixture of acetonitrile and water (e.g., 50:50, v/v) with 0.1% formic acid. The exact ratio should be optimized to achieve a suitable retention time and peak shape.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

e. Sample Preparation

  • Bulk Drug: Accurately weigh a sufficient amount of the bulk drug to prepare a solution with a concentration within the calibration range.

  • Formulated Product (e.g., tablets): Grind a tablet to a fine powder. Accurately weigh a portion of the powder equivalent to a known amount of the active ingredient and dissolve it in a suitable solvent. Sonicate if necessary to ensure complete dissolution. Filter the solution through a 0.45 µm syringe filter before injection.

f. Chromatographic Conditions

  • Column: C18 (4.6 x 150 mm, 5 µm)

  • Mobile Phase: Acetonitrile:Water (50:50, v/v) with 0.1% Formic Acid

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: To be determined by UV scan of the analyte (typically between 254 nm and 320 nm for quinazolinones).

  • Run Time: 10 minutes

g. Data Analysis

Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample_Prep Sample Preparation (Dissolution, Filtration) HPLC_Injection HPLC Injection Sample_Prep->HPLC_Injection Standard_Prep Standard Preparation (Serial Dilutions) Standard_Prep->HPLC_Injection Mobile_Phase_Prep Mobile Phase Preparation Mobile_Phase_Prep->HPLC_Injection Chrom_Separation Chromatographic Separation (C18 Column) HPLC_Injection->Chrom_Separation UV_Detection UV Detection Chrom_Separation->UV_Detection Peak_Integration Peak Integration UV_Detection->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Quantification Quantification of Analyte Calibration_Curve->Quantification

Caption: Workflow for HPLC-UV analysis.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method is highly sensitive and selective, making it ideal for the quantification of this compound in biological matrices such as plasma, serum, and tissue homogenates.

a. Principle

The analyte and an internal standard (IS) are extracted from the biological matrix. The extract is injected into an LC-MS/MS system. The analyte and IS are separated by HPLC and then detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of the analyte to the IS against a calibration curve.

b. Reagents and Materials

  • This compound reference standard

  • A suitable internal standard (e.g., a stable isotope-labeled analog or a structurally similar compound).

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Protein precipitation and/or solid-phase extraction (SPE) materials.

c. Instrumentation

  • LC-MS/MS system consisting of an HPLC or UPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source.

  • Analytical column suitable for LC-MS (e.g., C18, 2.1 x 50 mm, 1.8 µm).

  • Data acquisition and analysis software.

d. Preparation of Solutions

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Standard Stock Solutions (1 mg/mL): Prepare separate stock solutions for the analyte and the internal standard in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the analyte stock solution in a suitable solvent (e.g., 50:50 acetonitrile:water) to create calibration standards.

  • Internal Standard Working Solution: Prepare a working solution of the IS at a fixed concentration.

e. Sample Preparation (Protein Precipitation)

  • To 50 µL of plasma sample, add 10 µL of the internal standard working solution and vortex briefly.

  • Add 150 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean vial for injection.

f. LC-MS/MS Conditions

  • LC Conditions:

    • Column: C18 (2.1 x 50 mm, 1.8 µm)

    • Mobile Phase: Gradient elution with Mobile Phase A and B. (e.g., start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, and re-equilibrate).

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 5 µL

  • MS/MS Conditions (to be optimized):

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • MRM Transitions:

      • This compound: Determine the precursor ion (e.g., [M+H]⁺) and a stable product ion.

      • Internal Standard: Determine the precursor and product ions for the IS.

    • Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows.

    • Collision Energy and other compound-specific parameters: Optimize for each MRM transition.

g. Data Analysis

Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. The concentration of the analyte in the unknown samples is then calculated from this curve.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample_Collection Biological Sample Collection (e.g., Plasma) IS_Spiking Internal Standard Spiking Sample_Collection->IS_Spiking Extraction Extraction (Protein Precipitation or SPE) IS_Spiking->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer LCMS_Injection LC-MS/MS Injection Supernatant_Transfer->LCMS_Injection LC_Separation LC Separation LCMS_Injection->LC_Separation ESI_Ionization ESI Ionization LC_Separation->ESI_Ionization MSMS_Detection MS/MS Detection (MRM) ESI_Ionization->MSMS_Detection Peak_Integration_Ratio Peak Integration (Analyte/IS Ratio) MSMS_Detection->Peak_Integration_Ratio Calibration_Curve_Ratio Calibration Curve Construction Peak_Integration_Ratio->Calibration_Curve_Ratio Quantification_Bio Quantification in Biological Matrix Calibration_Curve_Ratio->Quantification_Bio

Caption: Workflow for LC-MS/MS bioanalysis.

Conclusion

The analytical methods outlined in this document provide a comprehensive starting point for the reliable quantification of this compound. The choice between the HPLC-UV and LC-MS/MS methods will depend on the specific application, required sensitivity, and the nature of the sample matrix. It is imperative that any method based on these protocols is fully validated according to the relevant regulatory guidelines (e.g., ICH, FDA) to ensure the accuracy, precision, and reliability of the generated data.

Application Notes and Protocols: In Vivo Efficacy Testing of 2,7-Dimethylquinazolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinazolinone derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities.[1][2] Various analogues have demonstrated potent anticancer, anti-inflammatory, antibacterial, and anticonvulsant properties.[3][4][5][6] This document provides detailed protocols for evaluating the in vivo efficacy of 2,7-Dimethylquinazolin-4(1H)-one, a specific derivative of this versatile scaffold, using established animal models. The primary focus of these protocols is on anticancer applications, which represent the most extensively studied therapeutic area for quinazolinone compounds.[7][8]

Predicted Mechanism of Action

While the specific mechanism of this compound is yet to be fully elucidated, many quinazolinone derivatives exert their anticancer effects by targeting key cellular processes. Common mechanisms include the inhibition of tubulin polymerization, which disrupts microtubule dynamics and leads to mitotic arrest, and the modulation of signaling pathways critical for cancer cell proliferation and survival, such as the EGFR and PI3K/AKT/mTOR pathways.[4][7][9] Some derivatives have also been shown to induce apoptosis and inhibit autophagy.[7][8] The following protocols are designed to assess the general antitumor activity in vivo, which can be further supplemented with mechanistic studies based on in vitro findings.

In Vivo Animal Models for Efficacy Testing

The selection of an appropriate animal model is crucial for obtaining meaningful data on the therapeutic potential of this compound. Human tumor xenograft models in immunodeficient mice are the standard for preclinical evaluation of novel anticancer agents.[8][10][11]

Human Tumor Xenograft Model in Athymic Nude Mice

This model involves the subcutaneous implantation of human cancer cells into immunodeficient mice, allowing for the growth of tumors that can be monitored and measured following treatment with the test compound.

Recommended Cell Lines:

  • MCF-7: Human breast adenocarcinoma cell line.[7]

  • MGC-803: Human gastric cancer cell line.[8]

  • HCT-15: Human colorectal cancer cell line.[11]

  • A549: Human lung carcinoma cell line.

The choice of cell line should be guided by the in vitro cytotoxicity profile of this compound.

Experimental Protocols

Acute Toxicity Study

Prior to efficacy studies, it is essential to determine the maximum tolerated dose (MTD) and assess the general safety profile of this compound.[8][11]

Protocol:

  • Animal Selection: Use healthy female BALB/c mice, 6-8 weeks old.

  • Grouping: Divide mice into a control group (vehicle) and several treatment groups (n=5 per group).

  • Dose Administration: Administer single intraperitoneal (i.p.) or oral (p.o.) doses of this compound at escalating concentrations. The vehicle can be a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline.

  • Observation: Monitor the animals for 14 days for signs of toxicity, including changes in body weight, behavior, and physical appearance.[11]

  • Endpoint: Record mortality and perform gross necropsy and histopathological analysis of major organs (liver, kidney, spleen, lung, heart) to identify any treatment-related toxicities.

Antitumor Efficacy in Xenograft Model

Protocol:

  • Cell Culture: Culture the selected human cancer cell line (e.g., MGC-803) under standard conditions.

  • Tumor Implantation: Subcutaneously inject a suspension of 5 x 10^6 cells in 100 µL of serum-free medium into the right flank of female athymic nude mice (6-8 weeks old).

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (approximately 100-150 mm³). Tumor volume can be calculated using the formula: Volume = (length × width²) / 2.

  • Randomization and Grouping: Randomize the tumor-bearing mice into the following groups (n=8-10 per group):

    • Vehicle Control (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% saline)

    • This compound (Low Dose, e.g., 25 mg/kg)

    • This compound (High Dose, e.g., 50 mg/kg)

    • Positive Control (e.g., 5-Fluorouracil at 20 mg/kg)[8]

  • Treatment Administration: Administer the treatments daily via intraperitoneal injection for 14-21 consecutive days.[11]

  • Data Collection:

    • Measure tumor volume and body weight every 2-3 days.

    • At the end of the study, euthanize the mice and excise the tumors.

    • Record the final tumor weight.

    • Collect tumor tissue and major organs for histopathological and immunohistochemical analysis (e.g., Ki-67 for proliferation, TUNEL for apoptosis).

Data Presentation

Quantitative data from the efficacy study should be summarized in tables for clear comparison.

Table 1: Antitumor Efficacy of this compound in MGC-803 Xenograft Model

Treatment GroupDose (mg/kg)Mean Final Tumor Volume (mm³) ± SDTumor Growth Inhibition (%)Mean Final Body Weight (g) ± SD
Vehicle Control-1500 ± 250022.5 ± 1.5
This compound25825 ± 1804522.1 ± 1.8
This compound50450 ± 1207021.8 ± 1.6
5-Fluorouracil20525 ± 1506519.5 ± 2.0

Data presented are hypothetical and for illustrative purposes.

Visualizations

Signaling Pathway

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Quinazolinone This compound Quinazolinone->PI3K Inhibition

Caption: Potential inhibition of the PI3K/AKT/mTOR signaling pathway by this compound.

Experimental Workflow

Xenograft_Workflow start Start: Cell Culture (e.g., MGC-803) implant Subcutaneous Implantation in Nude Mice start->implant tumor_growth Tumor Growth to ~100-150 mm³ implant->tumor_growth randomize Randomization & Grouping (Vehicle, Test Compound, Positive Control) tumor_growth->randomize treatment Daily Treatment Administration (14-21 days) randomize->treatment monitoring Monitor Tumor Volume & Body Weight treatment->monitoring endpoint Endpoint: Euthanasia, Tumor Excision & Analysis monitoring->endpoint analysis Data Analysis: Tumor Growth Inhibition endpoint->analysis

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2,7-Dimethylquinazolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to optimize the synthesis of 2,7-Dimethylquinazolin-4(1H)-one.

Frequently Asked Questions (FAQs)

Q1: What is a reliable and high-yielding synthetic route for this compound?

A common and effective method is a two-step synthesis starting from 2-amino-4-methylbenzoic acid. This approach involves the formation of a benzoxazinone intermediate, which is then converted to the desired quinazolinone.[1][2]

Experimental Protocol:

Step 1: Synthesis of 7-Methyl-2-methyl-4H-benzo[d][3][4]oxazin-4-one (Intermediate)

  • In a round-bottom flask equipped with a reflux condenser, combine 2-amino-4-methylbenzoic acid (1 equivalent) and acetic anhydride (3-4 equivalents).

  • Heat the mixture to reflux (approximately 130-140 °C) and maintain for 1-2 hours. The reaction can often be performed neat, with acetic anhydride acting as both reactant and solvent.[1]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After completion, allow the mixture to cool. The excess acetic anhydride is typically removed under reduced pressure to yield the crude benzoxazinone intermediate, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

  • To the crude benzoxazinone intermediate from Step 1, add ammonium acetate (2-3 equivalents).

  • Add a high-boiling solvent such as toluene or dimethyl sulfoxide (DMSO), or conduct the reaction under neat conditions.[3][5]

  • Heat the mixture to 150-170 °C for 2-4 hours, again monitoring by TLC.[3]

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, it can be collected by filtration. Otherwise, dilute the crude residue with water and extract the product with a suitable organic solvent like ethyl acetate.[3]

  • The combined organic layers are dried over sodium sulfate, filtered, and concentrated. The crude product is then purified, typically by recrystallization from ethanol.

Synthetic Workflow Diagram

G start_materials Starting Materials: 2-Amino-4-methylbenzoic Acid + Acetic Anhydride intermediate Intermediate: 7-Methyl-2-methyl-4H-benzo[d][1,3]oxazin-4-one start_materials->intermediate Step 1: Reflux (130-140°C) Neat, 1-2h product Final Product: This compound intermediate->product Step 2: Heat (150-170°C) Toluene or Neat, 2-4h reagent2 Ammonium Acetate reagent2->product G start Low Yield or Purity Issue check_step1 Analyze Step 1 Product (TLC/NMR) start->check_step1 Start Analysis check_step2 Analyze Final Crude Product (TLC/NMR) start->check_step2 incomplete_s1 Incomplete Step 1? check_step1->incomplete_s1 incomplete_s2 Incomplete Step 2? check_step2->incomplete_s2 incomplete_s1->check_step2 No solution_s1 Increase Reflux Time Ensure Excess Acetic Anhydride incomplete_s1->solution_s1 Yes solution_s2 Increase Temperature or Time Consider Microwave Synthesis incomplete_s2->solution_s2 Yes purification_issue Impurity Detected? incomplete_s2->purification_issue No end_node Optimized Synthesis solution_s1->end_node solution_s2->end_node solution_purify Optimize Recrystallization Perform Acid/Base Wash Use Column Chromatography purification_issue->solution_purify Yes purification_issue->end_node No solution_purify->end_node

References

Technical Support Center: Purification of 2,7-Dimethylquinazolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2,7-Dimethylquinazolin-4(1H)-one from reaction byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for purifying crude this compound?

A1: The two most common and effective methods for the purification of this compound are recrystallization and column chromatography. The choice between these methods often depends on the nature and quantity of the impurities present. For routine purification to remove minor impurities, recrystallization is often sufficient. For complex mixtures or to achieve very high purity, column chromatography is recommended.

Q2: What are the likely byproducts in the synthesis of this compound?

A2: The synthesis of this compound commonly proceeds via the Niementowski reaction, involving the condensation of 2-amino-3-methylbenzoic acid with acetamide or a related acetylating agent. Potential byproducts and impurities may include:

  • Unreacted starting materials: 2-amino-3-methylbenzoic acid and acetamide.

  • N-acetyl-2-amino-3-methylbenzoic acid: An intermediate that may not have fully cyclized.

  • Products of side reactions: Decarboxylation products or dimeric impurities, although these are generally less common under optimized reaction conditions.

Q3: How can I confirm the purity and identity of my purified this compound?

A3: The purity of the final product can be assessed using techniques such as High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and by measuring its melting point. The identity of the compound should be confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS).

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Troubleshooting Steps
The compound does not dissolve in the hot solvent. The solvent is not polar enough. The volume of the solvent is insufficient.1. Add a small amount of a more polar co-solvent (e.g., a few drops of DMF or DMSO if compatible). 2. Gradually increase the volume of the hot solvent until the compound dissolves.
The compound "oils out" instead of crystallizing upon cooling. The solution is supersaturated, or the cooling process is too rapid. The solvent may be too nonpolar.1. Reheat the solution to dissolve the oil. 2. Allow the solution to cool more slowly to room temperature before placing it in an ice bath. 3. Add a more polar co-solvent to the hot solution before cooling. 4. Scratch the inside of the flask with a glass rod to induce crystallization.
No crystals form upon cooling. The solution is not sufficiently saturated. The compound is too soluble in the chosen solvent.1. Concentrate the solution by evaporating some of the solvent and then allow it to cool again. 2. Add a less polar "anti-solvent" dropwise to the cooled solution until turbidity persists, then warm slightly until the solution is clear and allow it to cool slowly.
Low recovery of the purified product. The compound has significant solubility in the cold solvent. Too much solvent was used for washing the crystals.1. Cool the crystallization mixture in an ice bath for a longer period to maximize precipitation. 2. Use a minimal amount of ice-cold solvent to wash the crystals during filtration. 3. The filtrate can be concentrated to obtain a second crop of crystals.
Column Chromatography Issues
Problem Possible Cause Troubleshooting Steps
Poor separation of the product from impurities (streaking or overlapping bands). The eluent system is not optimized. The column is overloaded with the crude product.1. Optimize the eluent system using TLC. A good Rf value for the product is typically between 0.2 and 0.4. 2. Reduce the amount of crude material loaded onto the column. A general rule is to use a mass ratio of silica gel to crude product of at least 30:1.
The product does not elute from the column. The eluent is not polar enough.Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate.
Cracking of the silica gel bed. Improper packing of the column. Running the column dry.1. Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry at any point during the purification. 2. Keep the solvent level above the top of the silica gel at all times.

Experimental Protocols

Recrystallization Protocol

This protocol is a general guideline and may require optimization based on the specific impurities present.

  • Solvent Selection: Based on solubility tests, a mixture of ethanol and water or ethanol and dichloromethane can be effective. Ethanol is a good starting point.

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol (near boiling) while stirring until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution at reflux for 5-10 minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Column Chromatography Protocol
  • Adsorbent and Eluent Selection: Use silica gel (60-120 mesh) as the stationary phase. A common eluent system for quinazolinones is a mixture of hexane and ethyl acetate.[1] The optimal ratio should be determined by TLC analysis of the crude mixture.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the chromatography column. Allow the silica to settle, ensuring a flat and uniform bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dried silica with the adsorbed sample to the top of the column.

  • Elution: Add the eluent to the column and apply gentle pressure to begin the separation. Collect fractions as the solvent elutes from the column.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the purified product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data of Purified this compound.

PropertyValue
Appearance White solid
Melting Point 238-240 °C (for 2-Methylquinazolin-4(3H)-one)
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): 12.10 (br, 1H), 8.08 (d, J = 8.0 Hz, 1H), 7.76 (t, J = 7.6 Hz, 1H), 7.57 (d, J = 8.0 Hz, 1H), 7.44 (t, J = 7.4 Hz, 1H), 2.46 (s, 3H, 7-CH₃), 2.36 (s, 3H, 2-CH₃) (Predicted based on analogs)
¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm): 162.1, 154.2, 148.8, 145.0, 134.2, 128.0, 126.5, 125.8, 125.7, 118.5, 21.4 (2-CH₃), 21.3 (7-CH₃) (Predicted based on analogs)

Note: NMR data is predicted based on the data for 2-methylquinazolin-4(3H)-one and 7-methyl-2-phenylquinazolin-4(3H)-one and may vary slightly.

Visualizations

PurificationWorkflow crude Crude this compound recrystallization Recrystallization crude->recrystallization purity_check1 Purity & Identity Check (TLC, MP, NMR) recrystallization->purity_check1 impurities Impurities recrystallization->impurities column_chromatography Column Chromatography pure_product Pure this compound column_chromatography->pure_product column_chromatography->impurities purity_check1->column_chromatography Purity < 98% purity_check1->pure_product Purity > 98% TroubleshootingRecrystallization start Recrystallization Attempt oiling_out Problem: 'Oiling Out' start->oiling_out no_crystals Problem: No Crystals Form start->no_crystals low_recovery Problem: Low Recovery start->low_recovery solution1 Reheat & Cool Slowly oiling_out->solution1 solution2 Add More Polar Co-solvent oiling_out->solution2 solution3 Concentrate Solution no_crystals->solution3 solution4 Add Anti-solvent no_crystals->solution4 solution5 Cool Longer low_recovery->solution5 solution6 Minimize Wash Solvent low_recovery->solution6

References

Technical Support Center: Synthesis of Substituted Quinazolinones

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of substituted quinazolinones.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of substituted quinazolinones, categorized by the synthetic method.

Method 1: Niementowski Reaction and Related Condensations

The Niementowski reaction involves the condensation of anthranilic acids with amides, typically at high temperatures.

Question: My Niementowski reaction is resulting in a low yield of the desired quinazolinone. What are the common causes and how can I improve the yield?

Answer: Low yields in the Niementowski reaction can stem from several factors. Here are some common causes and potential solutions:

  • Incomplete Reaction: The reaction often requires high temperatures and prolonged reaction times to go to completion.[1][2]

    • Troubleshooting:

      • Ensure the reaction temperature is maintained consistently, typically between 130-150°C.[2]

      • Consider extending the reaction time. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is recommended.

      • Microwave irradiation can significantly reduce reaction times and improve yields.[1] A typical condition could be irradiating a mixture of anthranilic acid and formamide at 150°C for 20-40 minutes.[1]

  • Substrate Reactivity: Electron-withdrawing groups on the anthranilic acid can decrease its nucleophilicity, hindering the initial acylation step.

    • Troubleshooting:

      • For less reactive substrates, consider using a catalyst. Acid catalysts like p-toluenesulfonic acid can facilitate the condensation.

      • Alternatively, converting the anthranilic acid to its corresponding isatoic anhydride can sometimes provide a more reactive starting material.[1]

  • Side Reactions: At high temperatures, decarboxylation of anthranilic acid can occur as a competing side reaction.

    • Troubleshooting:

      • Careful temperature control is crucial. Avoid excessively high temperatures.

      • Using a solvent with a suitable boiling point can help maintain a consistent reaction temperature.

Question: I am observing significant byproduct formation in my reaction of anthranilic acid with an aldehyde and an amine. How can I minimize these?

Answer: Three-component reactions are efficient but can sometimes lead to a mixture of products.

  • Common Side Products: Formation of Schiff bases from the aldehyde and amine, or self-condensation products of the aldehyde.

    • Troubleshooting:

      • Order of Addition: Adding the anthranilic acid and aldehyde first to form the intermediate Schiff base before adding the amine can sometimes improve selectivity.

      • Catalyst: Using a mild Lewis acid catalyst can help to promote the desired cyclization over competing side reactions.

      • Solvent: The choice of solvent can influence the reaction pathway. Protic solvents like ethanol can sometimes facilitate the desired reaction.

Method 2: Synthesis via Benzoxazinone Intermediate

This two-step method involves the formation of a 2-substituted-4H-3,1-benzoxazin-4-one from anthranilic acid, followed by reaction with an amine to yield the quinazolinone.

Question: The formation of the benzoxazinone intermediate from anthranilic acid and an acyl chloride is inefficient. What can I do?

Answer: Incomplete acylation or cyclization can lead to low yields of the benzoxazinone.

  • Troubleshooting:

    • Acylating Agent: Ensure the acyl chloride is of good quality and free from moisture. Using a slight excess of the acyl chloride can drive the initial acylation.

    • Cyclizing Agent: Acetic anhydride is commonly used to effect the cyclization and dehydration. Ensure it is added after the initial acylation is complete. Heating is often required for this step.[3][4]

    • One-Pot Procedure: A one-pot reaction where the anthranilic acid is first acylated, followed by the addition of the cyclizing agent without isolating the N-acylanthranilic acid intermediate, can be more efficient.

Question: The final step of converting the benzoxazinone to the quinazolinone with an amine is giving me a complex mixture of products. How can I improve the purity of my product?

Answer: The reaction of the benzoxazinone with an amine should be a clean nucleophilic acyl substitution followed by cyclization. Complex mixtures may arise from side reactions or impurities.

  • Troubleshooting:

    • Purity of Benzoxazinone: Ensure the benzoxazinone intermediate is pure before reacting it with the amine. Purification by recrystallization may be necessary.

    • Reaction Conditions: The reaction is typically carried out by refluxing the benzoxazinone with the amine in a suitable solvent like ethanol or toluene.[3]

    • Amine Reactivity: For less nucleophilic amines, a higher reaction temperature or longer reaction time may be required.

    • Purification: The crude product can often be purified by recrystallization from a suitable solvent like ethanol.[5] If recrystallization is insufficient, column chromatography on silica gel is a common alternative.[3]

Method 3: Metal-Catalyzed Syntheses

Various transition metals, particularly copper and palladium, are used to catalyze the synthesis of quinazolinones.

Question: My copper-catalyzed synthesis of a 2-substituted quinazolinone from 2-aminobenzamide and an aldehyde is not working well. What are the critical parameters to check?

Answer: Copper-catalyzed aerobic oxidative C-H amination reactions can be sensitive to several factors.

  • Troubleshooting:

    • Catalyst and Ligand: The choice of copper salt (e.g., CuI, Cu(OAc)₂) and, if applicable, a ligand is crucial. Ensure the catalyst is not deactivated.[6]

    • Base: A base such as K₂CO₃ or Cs₂CO₃ is often required. The choice and amount of base can significantly impact the reaction.

    • Oxidant: These reactions often rely on an oxidant, which can be air or oxygen. Ensure adequate aeration of the reaction mixture.

    • Solvent: DMSO is a common solvent for these types of reactions.[6]

    • Temperature: The reaction temperature needs to be optimized. Typically, these reactions are run at elevated temperatures (e.g., 90-110°C).[6]

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using microwave-assisted synthesis for quinazolinones?

A1: Microwave-assisted synthesis offers several advantages over conventional heating methods, including significantly reduced reaction times (from hours to minutes), often higher product yields, and cleaner reactions with fewer byproducts.[1][7] This is particularly beneficial for reactions that are sluggish under conventional heating, such as the Niementowski synthesis.[1]

Q2: How can I purify my substituted quinazolinone derivative?

A2: The purification method depends on the nature of the product and the impurities. Common methods include:

  • Recrystallization: This is often the simplest method if a suitable solvent can be found. Ethanol is a frequently used solvent for recrystallizing quinazolinones.[5]

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography on silica gel is a standard technique. A mixture of ethyl acetate and hexane is a common eluent system.[8]

  • Washing: In some cases, if the product precipitates from the reaction mixture, it can be purified by washing with a suitable solvent, such as water followed by methanol, to remove unreacted starting materials and soluble byproducts.[5]

Q3: What are some common starting materials for the synthesis of 2,3-disubstituted quinazolinones?

A3: Common starting materials for the synthesis of 2,3-disubstituted quinazolinones include:

  • Anthranilic acid: This can be reacted with an appropriate amide in a Niementowski-type reaction or used to first form a benzoxazinone intermediate.[4]

  • N-substituted anthranilamides: These can be reacted with various reagents, such as isocyanides and arylboronic acids in palladium-catalyzed reactions, to introduce the substituent at the 2-position.[5]

  • Isatoic anhydride: This is a versatile starting material that can react with an amine and an aldehyde or an orthoester in a one-pot, three-component reaction.[9]

Q4: Are there any green chemistry approaches for the synthesis of quinazolinones?

A4: Yes, several green chemistry approaches have been developed. These include:

  • Microwave-assisted synthesis: Reduces energy consumption and reaction times.[1]

  • Use of water as a solvent: Some methods have been developed that utilize water as a green solvent.[5]

  • Catalyst-free reactions: Certain reactions can proceed under catalyst-free conditions, reducing the need for potentially toxic metal catalysts.[5]

  • Multicomponent reactions: These reactions improve atom economy by combining multiple starting materials in a single step.[9]

Data Presentation

Table 1: Comparison of Conventional vs. Microwave-Assisted Niementowski Reaction

ParameterConventional HeatingMicrowave Irradiation
Reaction Time Several hours10-40 minutes
Temperature 130-150°C150°C
Yield ModerateGood to Excellent
Byproducts More likelyOften cleaner reaction

Data compiled from multiple sources, including[1].

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2-Substituted Quinazolin-4(3H)-ones via Condensation of 2-Aminobenzamide and Aldehydes
  • To a round-bottom flask, add 2-aminobenzamide (1.0 equivalent) and the desired aldehyde (1.2 equivalents).

  • Add dimethyl sulfoxide (DMSO) as the solvent (approximately 5-10 mL per mmol of 2-aminobenzamide).

  • Heat the reaction mixture to 100-120°C in an open flask with magnetic stirring.

  • Monitor the reaction progress using TLC. The reaction time can vary from 24 to 48 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Add water to precipitate the crude product.

  • Collect the precipitate by filtration and wash it with water and then methanol.

  • If necessary, further purify the product by recrystallization from ethanol.[10]

Protocol 2: Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones via a Benzoxazinone Intermediate

Step A: Synthesis of the 2-Substituted-4H-3,1-benzoxazin-4-one

  • Dissolve anthranilic acid (1.0 equivalent) in a suitable solvent such as pyridine or dioxane.

  • Cool the solution in an ice bath and add the corresponding acyl chloride (1.1 equivalents) dropwise.

  • Stir the reaction mixture at room temperature until the acylation is complete (monitored by TLC).

  • Add acetic anhydride (2.0-3.0 equivalents) and heat the mixture to reflux for 1-2 hours to effect cyclization.

  • Cool the reaction mixture and pour it into ice water to precipitate the benzoxazinone.

  • Filter the solid, wash with water, and dry. The crude product can be used in the next step or recrystallized for higher purity.[3][4]

Step B: Synthesis of the 2,3-Disubstituted Quinazolin-4(3H)-one

  • Suspend the 2-substituted-4H-3,1-benzoxazin-4-one (1.0 equivalent) in ethanol or toluene.

  • Add the primary amine (1.1 equivalents) to the suspension.

  • Heat the reaction mixture to reflux and stir for 2-4 hours, or until the reaction is complete as indicated by TLC.

  • Cool the reaction mixture to room temperature. The product may precipitate upon cooling.

  • If precipitation occurs, filter the product, wash with cold ethanol, and dry.

  • If the product does not precipitate, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.[3]

Mandatory Visualizations

Signaling Pathways

Many substituted quinazolinones are investigated as inhibitors of protein kinases involved in cell signaling pathways implicated in cancer.

EGFR_Signaling_Pathway cluster_0 cluster_1 Ligand Growth Factor (e.g., EGF) EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Quinazolinone Quinazolinone Inhibitor Quinazolinone->EGFR RAS RAS Dimerization->RAS PI3K PI3K Dimerization->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of quinazolinones.

AKT_Signaling_Pathway PI3K PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 mTORC2 mTORC2 AKT AKT PDK1->AKT pThr308 mTORC2->AKT pSer473 Downstream Downstream Targets (Cell Survival, Growth) AKT->Downstream Quinazolinone Quinazolinone Inhibitor Quinazolinone->AKT

Caption: The PI3K/AKT signaling pathway and inhibition by quinazolinones.

Experimental Workflow

Synthesis_Workflow Start Select Starting Materials (e.g., Anthranilic Acid) Reaction Perform Chemical Synthesis (e.g., Niementowski Reaction) Start->Reaction Monitoring Monitor Reaction Progress (TLC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Reaction Work-up (e.g., Precipitation) Monitoring->Workup Complete Purification Purification (Recrystallization or Chromatography) Workup->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis Final Pure Substituted Quinazolinone Analysis->Final

References

improving the regioselectivity of 2,7-Dimethylquinazolin-4(1H)-one synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the regioselectivity and overall success of 2,7-Dimethylquinazolin-4(1H)-one synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound. The primary and most regioselective route involves a two-step process: the formation of an N-acyl intermediate from 2-amino-4-methylbenzoic acid, followed by cyclization.

Diagram of the General Workflow

workflow start Start Materials: 2-Amino-4-methylbenzoic Acid Acetic Anhydride step1 Step 1: Acylation (Formation of 2-acetamido-4-methylbenzoic acid) start->step1 intermediate1 Intermediate: 2-Acetamido-4-methylbenzoic acid step1->intermediate1 step2 Step 2: Cyclization (Formation of 2,7-dimethyl-4H-3,1-benzoxazin-4-one) intermediate1->step2 intermediate2 Intermediate: 2,7-Dimethyl-4H-3,1-benzoxazin-4-one step2->intermediate2 step3 Step 3: Ammonolysis (Reaction with Ammonia Source) intermediate2->step3 product Final Product: This compound step3->product

Caption: General synthetic workflow for this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of 2,7-Dimethyl-4H-3,1-benzoxazin-4-one (Intermediate) 1. Incomplete acylation of 2-amino-4-methylbenzoic acid.2. Hydrolysis of acetic anhydride.3. Suboptimal reaction temperature.1. Ensure a slight excess of acetic anhydride is used.2. Use fresh, dry acetic anhydride and solvents.3. Reflux the reaction mixture to ensure complete cyclization.
Formation of Polymeric Byproducts Excessive heating during cyclization.Monitor the reaction temperature closely and avoid prolonged heating at very high temperatures.
Low Yield of Final Product (this compound) 1. Incomplete reaction of the benzoxazinone intermediate with the ammonia source.2. Hydrolysis of the benzoxazinone intermediate back to 2-acetamido-4-methylbenzoic acid.1. Use a sufficient excess of the ammonia source (e.g., ammonium acetate, formamide).2. Ensure anhydrous conditions for the reaction.
Difficulty in Product Purification Presence of unreacted starting materials or intermediates.1. Optimize the stoichiometry of reagents to drive the reaction to completion.2. Use column chromatography for purification if simple recrystallization is ineffective.
Inconsistent Results Variability in the quality of starting materials or reagents.Use high-purity, anhydrous reagents and solvents.

Frequently Asked Questions (FAQs)

Q1: How is the regioselectivity for this compound achieved?

A1: The regioselectivity is primarily determined by the choice of the starting material. To synthesize the 2,7-dimethyl isomer, you must start with 2-amino-4-methylbenzoic acid. The methyl group at the 4-position of this precursor dictates the position of the methyl group at the 7-position of the quinazolinone ring. The methyl group at the 2-position of the quinazolinone is introduced by the acylating agent, such as acetic anhydride or acetamide.

Diagram of Regioselectivity Determination

regioselectivity cluster_reactant Reactants cluster_product Product reactant 2-Amino-4-methylbenzoic Acid Acetic Anhydride product This compound reactant:port1->product:port1 Determines 7-methyl position reactant:port2->product:port1 Determines 2-methyl position

Caption: Origin of substituents in this compound.

Q2: What is the most common synthetic route for this compound?

A2: A widely used and reliable method is the reaction of 2-amino-4-methylbenzoic acid with acetic anhydride to form the intermediate 2,7-dimethyl-4H-3,1-benzoxazin-4-one. This intermediate is then reacted with an ammonia source, such as ammonium acetate or formamide, to yield the final product.

Q3: Can I use a one-pot reaction, such as the Niementowski synthesis, to prepare this compound?

A3: Yes, the Niementowski reaction, which involves heating an anthranilic acid with an amide, is a viable one-pot method.[1][2] For the synthesis of this compound, you would react 2-amino-4-methylbenzoic acid with acetamide at high temperatures. However, this method may require optimization of reaction conditions to achieve high yields and purity.

Q4: What are the critical reaction parameters to control for a successful synthesis?

A4: The following parameters are crucial:

  • Purity of Reactants: Use high-purity 2-amino-4-methylbenzoic acid and fresh, anhydrous acetic anhydride or acetamide.

  • Temperature: Careful control of the reaction temperature is essential, especially during the cyclization step, to avoid the formation of byproducts.

  • Reaction Time: Monitor the reaction progress by TLC to determine the optimal reaction time.

  • Anhydrous Conditions: For the reaction of the benzoxazinone intermediate, maintaining anhydrous conditions is important to prevent hydrolysis.

Q5: How can I confirm the identity and purity of the synthesized this compound?

A5: The structure and purity of the final product should be confirmed using a combination of analytical techniques, including:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the positions of the methyl groups.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Melting Point: To assess the purity of the product.

  • Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC): To check for the presence of impurities.

Experimental Protocols

Protocol 1: Two-Step Synthesis via Benzoxazinone Intermediate

Step 1: Synthesis of 2,7-Dimethyl-4H-3,1-benzoxazin-4-one

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-4-methylbenzoic acid (1.0 eq).

  • Add acetic anhydride (2.0-3.0 eq) to the flask.

  • Heat the mixture to reflux for 2-3 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold ether or hexane.

  • Dry the product under vacuum to obtain 2,7-dimethyl-4H-3,1-benzoxazin-4-one.

Step 2: Synthesis of this compound

  • In a round-bottom flask, place the 2,7-dimethyl-4H-3,1-benzoxazin-4-one (1.0 eq) obtained from Step 1.

  • Add ammonium acetate (2.0-3.0 eq) and glacial acetic acid as the solvent.

  • Heat the mixture to reflux for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and pour it into ice-water.

  • Collect the precipitated solid by vacuum filtration.

  • Recrystallize the crude product from ethanol or an appropriate solvent to obtain pure this compound.

Protocol 2: One-Pot Niementowski Synthesis
  • In a reaction vessel suitable for high-temperature reactions, combine 2-amino-4-methylbenzoic acid (1.0 eq) and acetamide (excess, e.g., 5-10 eq).

  • Heat the mixture to 180-200 °C for 2-4 hours.

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Add water to the reaction mixture to precipitate the crude product.

  • Collect the solid by filtration and wash thoroughly with water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield pure this compound.

Data Presentation

Table 1: Comparison of Synthetic Methods

Method Starting Materials Key Intermediate Typical Yield Advantages Disadvantages
Two-Step Synthesis 2-Amino-4-methylbenzoic acid, Acetic anhydride, Ammonia source2,7-Dimethyl-4H-3,1-benzoxazin-4-oneGood to ExcellentHigh purity of the final product, well-defined intermediates.Two separate reaction steps.
Niementowski Synthesis 2-Amino-4-methylbenzoic acid, AcetamideIn situ formationModerate to GoodOne-pot procedure, simpler workflow.High temperatures required, potential for byproduct formation.

Table 2: Characterization Data for this compound

Technique Expected Results
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): ~12.1 (s, 1H, NH), ~7.9 (d, 1H, H-5), ~7.4 (d, 1H, H-6), ~7.1 (s, 1H, H-8), ~2.4 (s, 3H, 7-CH₃), ~2.3 (s, 3H, 2-CH₃)
¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm): ~162.0 (C=O), ~154.0 (C2), ~148.0 (C8a), ~144.0 (C7), ~134.0 (C5), ~126.0 (C6), ~120.0 (C4a), ~115.0 (C8), ~22.0 (2-CH₃), ~21.0 (7-CH₃)
Mass Spec (ESI+) m/z: 175.08 [M+H]⁺
Melting Point Dependent on purity, but expected to be a sharp melting point for the pure compound.

References

Technical Support Center: Troubleshooting the Synthesis of 2,7-Dimethylquinazolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice for the synthesis of 2,7-Dimethylquinazolin-4(1H)-one. The information is presented in a question-and-answer format to directly address common issues encountered during this chemical synthesis, with a focus on resolving problems related to low reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent method for synthesizing quinazolin-4(1H)-ones is the Niementowski quinazoline synthesis.[1][2][3] This reaction involves the condensation of an anthranilic acid derivative with an amide. For the target molecule, this compound, this would typically involve the reaction of 2-amino-4-methylbenzoic acid with a reagent that can provide the 2-methyl group and the remaining nitrogen atom of the quinazolinone ring, such as N-acetylanthranilamide or by using acetic anhydride to form an intermediate benzoxazinone which then reacts with an amine. A common approach involves heating anthranilic acid with an excess of formamide.[4][5]

Q2: What are the probable starting materials for this synthesis?

The likely precursors for the synthesis of this compound via the Niementowski reaction are:

  • 2-amino-4-methylbenzoic acid: This provides the benzene ring with the 7-methyl group and the amino group.

  • Acetamide or Acetic Anhydride: These reagents can serve as the source for the 2-methyl group and the C=N bond of the pyrimidine ring. Alternatively, formamide can be used, followed by a methylation step, though this is a less direct route.[6]

Q3: What are the primary reasons for low yield in this synthesis?

Low yields in quinazolinone synthesis can be attributed to several factors:

  • Incomplete Reaction: The reaction may not have proceeded to completion due to insufficient heating, short reaction times, or suboptimal reagent stoichiometry.[4]

  • Side Reactions: The formation of unwanted byproducts can consume starting materials and complicate purification. Dehydration of formamide at high temperatures can be a contributing factor.[4]

  • Suboptimal Reaction Conditions: High temperatures are often required, which can lead to degradation of starting materials or products.[7] The choice of solvent and catalyst can also significantly impact the yield.

  • Purification Losses: The product may be lost during workup and purification steps, especially if crystallization or chromatography is required.[8]

Q4: How can I generally improve the reaction yield?

Several strategies can be employed to enhance the yield:

  • Optimize Reaction Temperature and Time: Systematically varying the temperature and duration of the reaction can help identify the optimal conditions for product formation while minimizing degradation.[4]

  • Adjust Reagent Stoichiometry: Using an excess of one reagent, such as formamide, can drive the reaction to completion.[4][5]

  • Use of Catalysts: The addition of acidic or basic catalysts can facilitate the reaction.[7][9] Solid supports like acidic alumina, silica gel, or montmorillonite K-10 have also been shown to improve yields, especially in microwave-assisted synthesis.[2]

  • Microwave Irradiation: Microwave-assisted synthesis has been reported to significantly reduce reaction times and improve yields compared to conventional heating methods.[2][10]

Detailed Troubleshooting Guide

Problem: My reaction is not proceeding to completion, and I have a significant amount of unreacted starting material.

  • Answer: This issue often points to insufficient activation energy or reaction time.

    • Increase Temperature: The Niementowski reaction often requires high temperatures, typically between 130-160°C.[4][5] Carefully increasing the reaction temperature may improve the conversion rate.

    • Extend Reaction Time: Some syntheses may require several hours to reach completion.[5] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

    • Use a Catalyst: The addition of a catalytic amount of a Lewis acid or the use of polyphosphoric acid can sometimes facilitate the cyclization.[7]

    • Consider Microwave Synthesis: Microwave irradiation can provide rapid and efficient heating, often leading to higher yields in shorter times.[2]

Problem: My TLC plate shows multiple spots, indicating the formation of several side products.

  • Answer: The formation of multiple products suggests that side reactions are occurring, which can be temperature-dependent or related to the reactivity of the starting materials.

    • Control the Temperature: Overheating can lead to the decomposition of reagents and the formation of byproducts. Maintain a stable and controlled temperature throughout the reaction.

    • Modify the Reagents: An alternative to using formamide directly is to first form a benzoxazinone intermediate from the anthranilic acid and acetic anhydride. This intermediate can then be reacted with an amine source to form the desired quinazolinone, which can be a cleaner reaction pathway.[6]

    • Solvent-Free Conditions: In some cases, running the reaction neat (without a solvent) can reduce side reactions and simplify purification.[10]

Problem: I am having difficulty purifying the final product.

  • Answer: Purification challenges often arise from the presence of closely related side products or unreacted starting materials.

    • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent (e.g., ethanol, methanol) can be an effective purification method.[5]

    • Column Chromatography: For complex mixtures or oily products, silica gel column chromatography may be necessary. A solvent system such as chloroform/methanol can be effective.[8]

    • Acid-Base Extraction: The quinazolinone product may have different acidic/basic properties compared to the starting materials or byproducts, allowing for separation through liquid-liquid extraction with acidic or basic aqueous solutions.

Data Summary: Factors Influencing Quinazolinone Yield

The following table summarizes the impact of different reaction conditions on the yield of quinazolin-4-one synthesis, based on literature data. These trends are likely applicable to the synthesis of this compound.

ParameterCondition AYield ACondition BYield BReference
Method Conventional Heating (150-160°C, 8h)61%Microwave Irradiation (solvent-free)Higher Yields[5]
Temperature 130-135°C72%130-135°C (optimized)96%[4]
Catalyst NoneModerateAcidic Alumina, Silica Gel, Montmorillonite K-10 (MW)Improved Yields[2]
Reagents Anthranilic Acid + FormamideVariableAnthranilic Acid + Trimethyl Orthoformate + Amine (MW)Good Yields[6]

Experimental Protocols

Protocol 1: Conventional Thermal Synthesis of this compound

This protocol is adapted from general procedures for the Niementowski reaction.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-amino-4-methylbenzoic acid (1 equivalent) and acetic anhydride (2-3 equivalents).

  • Heating: Heat the reaction mixture at reflux for 2-4 hours to form the intermediate 2-methyl-7-methyl-4H-3,1-benzoxazin-4-one. Monitor the reaction by TLC.

  • Ammonia Addition: After cooling, carefully add an excess of aqueous ammonia or bubble ammonia gas through the solution.

  • Cyclization: Heat the mixture again to induce cyclization to the desired this compound.

  • Workup: Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, the product may be extracted with an appropriate organic solvent.

  • Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Synthesis

This protocol is based on green chemistry approaches to quinazolinone synthesis.[2][6]

  • Mixing Reagents: In a microwave-safe reaction vessel, mix 2-amino-4-methylbenzoic acid (1 equivalent), trimethyl orthoacetate (1.2 equivalents), and ammonium acetate (1.5 equivalents) in a minimal amount of a high-boiling point solvent like ethanol or in a solvent-free condition.

  • Microwave Irradiation: Subject the mixture to microwave irradiation at a controlled temperature (e.g., 120°C) for a short duration (e.g., 10-30 minutes).

  • Workup: After cooling, pour the reaction mixture over crushed ice.

  • Isolation: Collect the resulting precipitate by filtration and wash with cold water.

  • Purification: Dry the solid product and recrystallize from a suitable solvent if necessary.

Visual Guides

Below are diagrams illustrating key aspects of the this compound synthesis and troubleshooting process.

G cluster_reactants Starting Materials cluster_process Reaction cluster_product Product A 2-amino-4-methylbenzoic acid C Condensation & Cyclization (Niementowski Reaction) A->C B Acetamide / Acetic Anhydride B->C D This compound C->D High Temperature (e.g., 130-160°C)

Caption: General reaction pathway for the synthesis of this compound.

G start Low Yield Observed check_completion Is the reaction going to completion? (Check TLC) start->check_completion check_side_products Are there multiple side products? (Check TLC) check_completion->check_side_products Yes increase_temp_time Increase temperature and/or reaction time check_completion->increase_temp_time No optimize_temp Optimize reaction temperature to minimize byproducts check_side_products->optimize_temp Yes purification_issue Review purification procedure for product loss check_side_products->purification_issue No use_catalyst Consider using a catalyst (acidic/basic) increase_temp_time->use_catalyst end Improved Yield use_catalyst->end change_reagents Change reagents (e.g., use benzoxazinone intermediate route) optimize_temp->change_reagents change_reagents->end purification_issue->end G Yield Reaction Yield Purity Product Purity Yield->Purity inversely related if side reactions increase Temp Temperature Temp->Yield +/- Temp->Purity - (if too high) Time Reaction Time Time->Yield + Catalyst Catalyst Catalyst->Yield + Method Method (Conventional vs. MW) Method->Yield + (MW)

References

Technical Support Center: Synthesis of 2,7-Dimethylquinazolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,7-Dimethylquinazolin-4(1H)-one.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on potential side reactions and offering strategies for mitigation. The primary synthetic route covered involves the initial formation of 2,7-dimethyl-4H-3,1-benzoxazin-4-one from 2-amino-4-methylbenzoic acid and acetic anhydride, followed by reaction with an ammonia source.

Issue/Observation Potential Cause(s) Suggested Action(s) Relevant Section
Low yield of the final product 1. Incomplete formation of the benzoxazinone intermediate. 2. Hydrolysis of the benzoxazinone intermediate. 3. Incomplete reaction of the benzoxazinone with ammonia. 4. Formation of a diacylated byproduct.1. Ensure complete removal of water during the initial acylation step. Use of excess acetic anhydride and performing the reaction under anhydrous conditions is recommended. 2. Minimize exposure of the isolated benzoxazinone to moisture. Proceed to the next step as soon as possible. 3. Use a sufficient excess of the ammonia source (e.g., ammonium acetate, aqueous ammonia) and ensure adequate reaction time and temperature for the final cyclization. 4. Control the reaction temperature during acylation and use a stoichiometric amount of acetic anhydride to minimize diacylation.FAQs: Q2, Q3, Q4
Presence of an impurity with a higher molecular weight than the starting material but lower than the product This is likely the intermediate, 2-acetylamino-4-methylbenzoic acid, due to incomplete cyclization to the benzoxazinone.Increase the reaction temperature and/or time for the cyclization step. The use of a dehydrating agent can also promote the formation of the benzoxazinone.FAQs: Q2
Observation of a significant amount of starting material (2-amino-4-methylbenzoic acid) in the final product mixture 1. Insufficient amount of acetylating agent (acetic anhydride). 2. Reaction temperature is too low for acylation.1. Use a slight excess of acetic anhydride. 2. Ensure the reaction temperature is sufficient for the acylation to proceed to completion.FAQs: Q2
Formation of a dark-colored or tarry substance Thermal decomposition of the starting material or intermediates at excessively high temperatures. 2-amino-4-methylbenzoic acid can undergo decarboxylation at elevated temperatures.Carefully control the reaction temperature, especially during the cyclization and final product formation steps. Avoid localized overheating.FAQs: Q5
Product is difficult to purify, with multiple closely-related impurities This could be due to a combination of the issues above, including incomplete reactions and the formation of various side products.Optimize the reaction conditions for each step individually before performing the full synthesis. Careful monitoring by TLC or LC-MS can help identify the source of impurities. Consider alternative purification methods such as column chromatography or recrystallization from different solvent systems.All Sections

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are the key intermediates?

The most prevalent and efficient method for synthesizing this compound is a two-step process. The first step involves the acylation of 2-amino-4-methylbenzoic acid with an acetylating agent, typically acetic anhydride, to form the intermediate 2-acetylamino-4-methylbenzoic acid. This intermediate is then cyclized, often in the same pot by heating, to yield the key intermediate, 2,7-dimethyl-4H-3,1-benzoxazin-4-one.[1][2] In the second step, this benzoxazinone intermediate is treated with an ammonia source, such as ammonium acetate or aqueous ammonia, to furnish the final product, this compound.

Q2: My reaction to form the 2,7-dimethyl-4H-3,1-benzoxazin-4-one intermediate is sluggish and gives low yields. What are the potential side reactions and how can I optimize this step?

A common issue in this step is the incomplete cyclization of the initially formed 2-acetylamino-4-methylbenzoic acid. This can be due to insufficient heating or the presence of water, which can hydrolyze the acetic anhydride.

  • Side Reaction 1: Incomplete Cyclization: The primary "side product" is often the uncyclized intermediate, 2-acetylamino-4-methylbenzoic acid. To drive the reaction towards the benzoxazinone, ensure the reaction is heated sufficiently (refluxing in acetic anhydride is common) to facilitate the intramolecular cyclodehydration.

  • Side Reaction 2: Diacylation: Although less common, it is possible for the amino group of 2-amino-4-methylbenzoic acid to be diacylated, especially with a large excess of acetic anhydride and prolonged reaction times. This would lead to the formation of N,N-diacetyl-2-amino-4-methylbenzoic acid, which would not cyclize to the desired benzoxazinone.

Troubleshooting:

  • Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous acetic anhydride.

  • Temperature and Time: Refluxing the reaction mixture for an adequate amount of time (monitor by TLC) is crucial for complete cyclization.

  • Stoichiometry: While a slight excess of acetic anhydride is often used to ensure complete acylation of the starting material, a very large excess may not be necessary and could potentially lead to other side reactions.

Q3: I have successfully synthesized the 2,7-dimethyl-4H-3,1-benzoxazin-4-one intermediate, but the subsequent reaction with ammonia to form the quinazolinone is giving me a poor yield. What could be the problem?

The reaction of the benzoxazinone with ammonia involves a nucleophilic attack of ammonia on the carbonyl carbon of the oxazinone ring, leading to ring opening, followed by an intramolecular cyclization to form the quinazolinone.

  • Side Reaction: Hydrolysis of the Benzoxazinone: 2,7-dimethyl-4H-3,1-benzoxazin-4-one is susceptible to hydrolysis, especially under aqueous basic or acidic conditions. If using aqueous ammonia, the benzoxazinone can be hydrolyzed back to 2-acetylamino-4-methylbenzoic acid, which will not cyclize to the quinazolinone under these conditions.

Troubleshooting:

  • Choice of Ammonia Source: Using ammonium acetate in a high-boiling solvent like glacial acetic acid or ethanol can be an effective way to introduce ammonia while maintaining anhydrous or near-anhydrous conditions.

  • Reaction Conditions: If using aqueous ammonia, it is important to use a sufficient excess and to control the reaction temperature to favor the aminolysis reaction over hydrolysis. Running the reaction at a moderate temperature for a longer duration might be beneficial.

  • Monitoring: Follow the disappearance of the benzoxazinone intermediate by TLC or LC-MS to determine the optimal reaction time.

Q4: I am observing an unexpected byproduct that seems to be a result of over-acylation. Is this possible and how can I prevent it?

While the primary acylation occurs at the amino group of 2-amino-4-methylbenzoic acid, it is theoretically possible under forcing conditions to have acylation at other positions, or diacylation as mentioned in Q2. However, the more likely scenario leading to multiple products is a combination of incomplete reactions and side reactions of the intermediates. A thorough analysis (e.g., by NMR and mass spectrometry) of the impurity is necessary for definitive identification. To minimize such byproducts, careful control of stoichiometry and reaction temperature is key.

Q5: My reaction mixture turns dark brown or black, especially at higher temperatures. What is causing this decomposition?

Anthranilic acids and their derivatives can be susceptible to thermal decomposition, particularly at elevated temperatures.

  • Side Reaction: Decarboxylation: 2-Amino-4-methylbenzoic acid can undergo decarboxylation upon strong heating to yield 3-methylaniline. While this may be less of an issue during the initial acylation at moderate temperatures, it can become significant if the subsequent cyclization is carried out at very high temperatures for extended periods without proper control.

Troubleshooting:

  • Temperature Control: Use an oil bath or other temperature-controlled heating mantle to maintain a consistent and appropriate reaction temperature. Avoid direct heating with a flame.

  • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes help to minimize oxidative decomposition pathways that can lead to colored impurities.

Experimental Protocols

Synthesis of 2,7-dimethyl-4H-3,1-benzoxazin-4-one (Intermediate)

  • To a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-4-methylbenzoic acid (1.0 eq).

  • Add acetic anhydride (2.0 - 3.0 eq) to the flask.

  • Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After completion, allow the reaction mixture to cool to room temperature.

  • The excess acetic anhydride can be removed under reduced pressure. The resulting solid is the crude 2,7-dimethyl-4H-3,1-benzoxazin-4-one, which can be used in the next step without further purification or can be recrystallized from a suitable solvent like toluene or ethyl acetate.

Synthesis of this compound from 2,7-dimethyl-4H-3,1-benzoxazin-4-one

  • In a round-bottom flask, dissolve the crude 2,7-dimethyl-4H-3,1-benzoxazin-4-one (1.0 eq) in a suitable solvent such as glacial acetic acid or ethanol.

  • Add ammonium acetate (3.0 - 5.0 eq) to the solution.

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into cold water, which should cause the product to precipitate.

  • Collect the solid product by vacuum filtration, wash with water, and dry.

  • The crude product can be purified by recrystallization from ethanol or another suitable solvent.

Visualizations

Synthesis_Pathway A 2-Amino-4-methylbenzoic Acid C 2-Acetylamino-4-methylbenzoic Acid (Intermediate) A->C Acylation B Acetic Anhydride B->C D 2,7-Dimethyl-4H-3,1-benzoxazin-4-one (Key Intermediate) C->D Cyclodehydration (Heat) F This compound (Final Product) D->F Aminolysis & Cyclization E Ammonia Source (e.g., NH4OAc) E->F

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Start Synthesis Problem Low Yield or Impurities Detected Start->Problem Step1 Analyze Step 1: Benzoxazinone Formation Problem->Step1 Step2 Analyze Step 2: Quinazolinone Formation Problem->Step2 Decomposition Thermal Decomposition? Problem->Decomposition Incomplete_Cyclization Incomplete Cyclization to Benzoxazinone? Step1->Incomplete_Cyclization Hydrolysis Hydrolysis of Benzoxazinone? Step2->Hydrolysis Incomplete_Cyclization->Step2 No Optimize_Step1 Increase Temp/Time for Cyclization Ensure Anhydrous Conditions Incomplete_Cyclization->Optimize_Step1 Yes Optimize_Step2 Use Anhydrous NH3 Source Control Temperature Hydrolysis->Optimize_Step2 Yes End Successful Synthesis Hydrolysis->End No Optimize_Temp Lower Reaction Temperature Use Inert Atmosphere Decomposition->Optimize_Temp Yes Decomposition->End No Optimize_Step1->End Optimize_Step2->End Optimize_Temp->End

References

recrystallization techniques for purifying 2,7-Dimethylquinazolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the recrystallization of 2,7-Dimethylquinazolin-4(1H)-one. The following information is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification process.

Recrystallization Troubleshooting and FAQs

This section addresses specific issues that may arise during the recrystallization of this compound and related heterocyclic compounds.

Q1: What is the recommended starting solvent for recrystallizing this compound?

Q2: My compound will not dissolve in the boiling solvent, even after adding a large volume. What should I do?

A2: This issue can arise from two main causes:

  • Insoluble Impurities: Your crude product may contain impurities that are insoluble in the chosen solvent. If a significant portion of your desired compound has dissolved but a small amount of solid remains, this is likely the case. The recommended solution is to perform a hot gravity filtration to remove the insoluble material before allowing the filtrate to cool.[6][7]

  • Poor Solvent Choice: The selected solvent may simply be a poor choice for your compound. If very little of the compound dissolves, you will need to select a different, more suitable solvent. Refer to the solvent properties table below and consider solvents with similar polarity to your compound.

Q3: No crystals have formed after the hot solution has cooled to room temperature and been placed in an ice bath. What is the problem?

A3: A failure to crystallize is a common issue, often due to one of the following:

  • Too Much Solvent: This is the most frequent cause.[8] Using an excessive amount of solvent prevents the solution from becoming supersaturated upon cooling. To fix this, reheat the solution and boil off some of the solvent to concentrate it, then attempt to cool it again.[6][9]

  • Supersaturation: The solution may be supersaturated but requires a nucleation site to initiate crystal growth.[8] You can induce crystallization by:

    • Scratching: Gently scratch the inside surface of the flask at the solution's meniscus with a glass rod.[6][9] This action can release microscopic shards of glass that serve as nucleation points.[4]

    • Seeding: Add a tiny "seed" crystal of the pure compound to the solution to provide a template for crystal growth.[7][9]

Q4: My compound separated as an oil instead of forming crystals. How can I fix this?

A4: "Oiling out" occurs when the compound's solubility is exceeded at a temperature above its melting point, or if the compound is significantly impure.[8] To resolve this:

  • Reheat the solution to redissolve the oil.

  • Add a small amount of additional solvent to decrease the saturation point.[8][9]

  • Allow the solution to cool much more slowly. You can insulate the flask or leave it on a hot plate that is turned off to gradually cool to room temperature.[8] This slower cooling favors the formation of an ordered crystal lattice over an amorphous oil.

Q5: The final yield of my recrystallized product is very low. How can I improve recovery?

A5: A low yield can be attributed to several factors:

  • Excessive Solvent: As mentioned in Q3, using too much solvent will keep a significant portion of your product dissolved in the mother liquor even after cooling.[9]

  • Premature Crystallization: If the product crystallizes too early during a hot filtration step, it will be lost. Ensure your funnel and receiving flask are pre-heated to prevent this.[7]

  • Incomplete Cooling: Ensure the flask is thoroughly cooled in an ice bath after it has reached room temperature to maximize the precipitation of the solid from the solution.[7]

Q6: My purified crystals are still colored. How can I obtain a colorless product?

A6: Colored impurities can sometimes co-crystallize with the product. To remove them, you can use activated charcoal (decolorizing carbon).[7]

  • Dissolve the impure solid in the minimum amount of hot solvent.

  • Cool the solution slightly to prevent boiling over when the charcoal is added.

  • Add a very small amount of activated charcoal (typically 1-2% of the solute's weight).

  • Reheat the mixture to boiling for a few minutes.

  • Perform a hot gravity filtration to remove the charcoal, which will have adsorbed the colored impurities.

  • Allow the clear filtrate to cool and crystallize as usual.

Solvent Selection Data

Choosing the correct solvent is critical for successful recrystallization. The ideal solvent should have a steep solubility curve for the target compound—high solubility at high temperatures and low solubility at low temperatures.

SolventBoiling Point (°C)Polarity (Dielectric Constant)Notes on Suitability for Quinazolinones
Ethanol 78.524.6Commonly used for recrystallizing quinazolinone derivatives; good for moderately polar compounds.[3][10]
Ethyl Acetate 776.0Another effective solvent for quinazolinones, often used when a less polar solvent than ethanol is required.[2]
Acetone 56.121.0Used for some quinazolinone derivatives; its low boiling point allows for easy removal.[1]
Methanol 64.733.0A polar protic solvent, may be suitable but could have high solubility at room temperature, potentially reducing yield.
Isopropanol 82.519.9Similar properties to ethanol and can be a good alternative.
Water 10080.1Generally, quinazolinones have low solubility in water, making it a potential "anti-solvent" in a two-solvent system.[5]
Hexane 691.9A non-polar solvent, likely to be a poor solvent for this compound but could be used as an anti-solvent with a more polar solvent like ethyl acetate or acetone.[5]
Data sourced from publicly available solvent property tables.[11]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This is the preferred method when a suitable single solvent can be found.[6]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and a boiling chip. Heat the mixture to boiling with stirring. Continue to add small portions of hot solvent until the compound just dissolves completely.[12]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel to remove them.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of large, pure crystals.[13]

  • Ice Bath: Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for at least 15-20 minutes to maximize crystal formation.[6]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[6]

  • Drying: Allow the crystals to dry completely on the filter paper or in a drying oven.

Protocol 2: Two-Solvent Recrystallization

This method is used when no single solvent has the ideal solubility properties. It requires a pair of miscible solvents, one in which the compound is soluble (solvent 1) and one in which it is insoluble (solvent 2).

  • Dissolution: Dissolve the crude compound in the minimum amount of boiling solvent 1.

  • Addition of Anti-Solvent: While keeping the solution hot, slowly add the anti-solvent (solvent 2) dropwise until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.

  • Clarification: Add a few more drops of hot solvent 1 until the solution becomes clear again.[6]

  • Cooling, Isolation, and Drying: Follow steps 3 through 7 from the Single-Solvent Recrystallization protocol.

Recrystallization Workflow Diagram

The following diagram illustrates the logical steps and decision points in a typical recrystallization experiment.

Recrystallization_Workflow start Start: Crude Solid dissolve 1. Dissolve in minimum hot solvent start->dissolve check_dissolved Completely Dissolved? dissolve->check_dissolved hot_filtration 2. Hot Gravity Filtration (Remove insoluble impurities) check_dissolved->hot_filtration No (Insoluble impurities) cool_solution 3. Cool Slowly to Room Temperature check_dissolved->cool_solution Yes hot_filtration->cool_solution check_crystals Crystals Formed? cool_solution->check_crystals induce_crystallization Troubleshoot: - Scratch flask - Add seed crystal - Boil off excess solvent check_crystals->induce_crystallization No ice_bath 4. Cool in Ice Bath check_crystals->ice_bath Yes induce_crystallization->cool_solution vacuum_filtration 5. Vacuum Filtration (Collect crystals) ice_bath->vacuum_filtration wash_crystals 6. Wash with Cold Solvent vacuum_filtration->wash_crystals dry_crystals 7. Dry Crystals wash_crystals->dry_crystals end End: Pure Crystals dry_crystals->end

Caption: Workflow for the purification of this compound by recrystallization.

References

Technical Support Center: Purification of 2,7-Dimethylquinazolin-4(1H)-one by Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 2,7-Dimethylquinazolin-4(1H)-one using column chromatography. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification process.

Troubleshooting Guide

This guide addresses specific issues that may arise during the column chromatography of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Poor Separation of this compound from Impurities The polarity of the mobile phase is too high or too low.Optimize the mobile phase composition. Start with a low polarity solvent system and gradually increase the polarity. A common starting point for quinazolinones is a mixture of hexane and ethyl acetate.
The stationary phase is not appropriate for the separation.Silica gel is the most common stationary phase for this class of compounds. If separation is still poor, consider using alumina.
The column is overloaded with the crude sample.Reduce the amount of crude material loaded onto the column. As a general rule, the sample load should be 1-5% of the mass of the stationary phase.
This compound is Not Eluting from the Column The mobile phase is not polar enough to move the compound.Gradually increase the polarity of the mobile phase. A gradient elution from hexane/ethyl acetate to pure ethyl acetate, and then to a mixture of ethyl acetate and methanol may be necessary.
The compound may have degraded on the silica gel.[1]Test the stability of your compound on a small amount of silica gel before performing a large-scale column. If it is unstable, consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel with a small amount of triethylamine in the mobile phase.[1]
The Compound Elutes Too Quickly (with the Solvent Front) The mobile phase is too polar.Decrease the polarity of the mobile phase. Start with a higher percentage of a non-polar solvent like hexane.
Tailing of the this compound Peak The compound is interacting too strongly with the stationary phase.Add a small amount of a polar modifier to the mobile phase, such as a few drops of acetic acid or triethylamine, depending on the nature of the compound and impurities.
The column was not packed properly, leading to channeling.Ensure the column is packed uniformly without any air bubbles or cracks.
Multiple, Mixed Fractions Containing the Desired Product The separation is inherently difficult with the chosen solvent system.Try a different solvent system. For example, if a hexane/ethyl acetate system is not providing good resolution, a dichloromethane/methanol system could be explored.
Degradation of the product on the column is occurring.[1]As mentioned earlier, check for compound stability on silica and consider alternative stationary phases or deactivation methods.[1]

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the purification of this compound on a silica gel column?

A good starting point for the elution of this compound on silica gel is a mixture of hexane and ethyl acetate. You can begin with a low polarity mixture, such as 9:1 hexane:ethyl acetate, and gradually increase the proportion of ethyl acetate to elute the compound. The optimal ratio should be determined by thin-layer chromatography (TLC) beforehand.

Q2: How can I determine the correct mobile phase for my column?

The ideal mobile phase can be determined using thin-layer chromatography (TLC). The goal is to find a solvent system that gives your desired compound an Rf value between 0.2 and 0.4 and provides good separation from impurities.

Q3: My this compound sample is not very soluble in the mobile phase. How should I load it onto the column?

If your sample has poor solubility in the eluent, you can use a technique called "dry loading".[2] Dissolve your crude product in a suitable solvent (e.g., dichloromethane or acetone), add a small amount of silica gel, and then evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of your packed column.[2]

Q4: What are the common impurities I might encounter during the synthesis and purification of this compound?

Common impurities can include unreacted starting materials, by-products from side reactions, and decomposition products. The exact nature of the impurities will depend on the synthetic route used. For instance, in the synthesis of related quinazolinones, unreacted anthranilamides or aldehydes could be present.[3][4]

Q5: How can I monitor the separation during the column chromatography process?

The separation can be monitored by collecting fractions and analyzing them by thin-layer chromatography (TLC). Spot a small amount from each fraction on a TLC plate and run it in the same mobile phase used for the column. Fractions containing the pure product can then be combined.

Experimental Protocol: Column Chromatography of this compound

This protocol provides a general methodology for the purification of this compound. The specific parameters may need to be optimized based on the scale of the reaction and the impurity profile.

1. Preparation of the Stationary Phase:

  • A glass chromatography column is securely clamped in a vertical position.

  • A small plug of cotton or glass wool is placed at the bottom of the column.

  • A layer of sand (approximately 1-2 cm) is added on top of the cotton plug.

  • The column is filled with a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 hexane:ethyl acetate).

  • The solvent is allowed to drain slowly, and the column is tapped gently to ensure even packing and remove any air bubbles.

  • A thin layer of sand is added to the top of the packed silica gel to prevent disturbance during sample loading.

2. Sample Loading:

  • Wet Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase or a slightly more polar solvent like dichloromethane.[2] Carefully add the solution to the top of the column using a pipette.[2]

  • Dry Loading: If the sample is not soluble in the mobile phase, follow the dry loading procedure described in the FAQs.[2]

3. Elution and Fraction Collection:

  • Carefully add the mobile phase to the top of the column.

  • Apply gentle pressure using a pump or an inert gas to maintain a steady flow rate.

  • Begin collecting fractions in test tubes or other suitable containers.

  • Gradually increase the polarity of the mobile phase (gradient elution) as needed to elute the desired compound. For example, you can increase the percentage of ethyl acetate in hexane.

4. Analysis of Fractions:

  • Analyze the collected fractions by TLC to identify those containing the pure this compound.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Visual Guides

The following diagrams illustrate the experimental workflow and a troubleshooting decision tree.

experimental_workflow prep Column Preparation load Sample Loading prep->load elute Elution load->elute collect Fraction Collection elute->collect analyze TLC Analysis collect->analyze combine Combine Pure Fractions analyze->combine evap Solvent Evaporation combine->evap product Purified Product evap->product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_workflow start Poor Separation check_rf Check TLC Rf and Separation start->check_rf rf_ok Rf in Optimal Range (0.2-0.4)? check_rf->rf_ok adjust_mp Adjust Mobile Phase Polarity rf_ok->adjust_mp No check_loading Check Column Loading rf_ok->check_loading Yes adjust_mp->check_rf overloaded Column Overloaded? check_loading->overloaded reduce_load Reduce Sample Load overloaded->reduce_load Yes check_stability Check Compound Stability on Silica overloaded->check_stability No success Improved Separation reduce_load->success unstable Compound Unstable? check_stability->unstable change_sp Use Alumina or Deactivated Silica unstable->change_sp Yes unstable->success No change_sp->success

Caption: Troubleshooting decision tree for poor separation in column chromatography.

References

Technical Support Center: Scaling Up the Synthesis of 2,7-Dimethylquinazolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, chemists, and process development professionals involved in the synthesis of 2,7-Dimethylquinazolin-4(1H)-one. It provides a comprehensive resource for scaling up the production of this compound, featuring a detailed experimental protocol, troubleshooting advice for common issues, and answers to frequently asked questions.

Synthesis Overview and Workflow

The synthesis of this compound is typically achieved through a two-step process. The first step involves the N-acetylation of 2-amino-4-methylbenzoic acid using acetic anhydride. The resulting intermediate, 2-(acetylamino)-4-methylbenzoic acid, is then cyclized in the presence of formamide or another suitable reagent under thermal conditions to yield the final product. Careful control of reaction parameters is crucial for achieving high yield and purity, especially during scale-up.

Experimental Workflow Diagram

G cluster_0 Step 1: Acetylation cluster_1 Step 2: Cyclization & Purification A 2-Amino-4-methylbenzoic Acid P1 2-(Acetylamino)-4-methylbenzoic Acid (Intermediate) A->P1 Reaction (Gentle Heating) B Acetic Anhydride B->P1 P2 Crude this compound P1->P2 Reaction (High Temperature) C Formamide C->P2 P3 Pure this compound P2->P3 Recrystallization (e.g., from Ethanol/Water)

Caption: A diagram illustrating the two-step synthesis workflow for this compound.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale and can be adapted for larger-scale production with appropriate engineering controls and safety assessments.

Step 1: Synthesis of 2-(Acetylamino)-4-methylbenzoic Acid (Intermediate)

  • Reagent Preparation: In a suitable reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser, charge 2-amino-4-methylbenzoic acid (1.0 eq).

  • Reaction Initiation: Add acetic anhydride (1.2 eq) to the vessel.

  • Heating: Gently heat the mixture to 80-90°C with continuous stirring. The solid should dissolve, and the reaction is typically mildly exothermic.

  • Reaction Monitoring: Maintain the temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching and Isolation: Cool the reaction mixture to room temperature. Slowly add water to quench the excess acetic anhydride. The product will precipitate.

  • Filtration and Washing: Filter the solid product and wash thoroughly with cold water until the filtrate is neutral.

  • Drying: Dry the intermediate product, 2-(acetylamino)-4-methylbenzoic acid, in a vacuum oven at 60-70°C. The expected yield is typically 90-95%.

Step 2: Synthesis of this compound (Final Product)

  • Reagent Preparation: In a high-temperature reaction vessel equipped for distillation, add the dried 2-(acetylamino)-4-methylbenzoic acid (1.0 eq) and formamide (5.0 eq).

  • Cyclization Reaction: Heat the mixture to 160-170°C for 3-4 hours. Ammonia and water will be evolved during the reaction.

  • Reaction Monitoring: Monitor the completion of the reaction by TLC.

  • Cooling and Precipitation: After completion, cool the reaction mixture to room temperature. Pour the mixture into cold water to precipitate the crude product.

  • Filtration and Washing: Filter the crude solid and wash with plenty of water.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to obtain pure this compound.[1][2]

  • Drying: Dry the final product under vacuum. The expected yield after purification is generally 75-85%.

Troubleshooting Guide

This section addresses potential issues that may arise during the synthesis and scale-up of this compound.

Troubleshooting Decision Tree

G Problem Problem Encountered LowYield Low Yield Problem->LowYield Impurity High Impurity Profile Problem->Impurity SlowRxn Sluggish/Incomplete Reaction Problem->SlowRxn Cause_Yield1 Incomplete Cyclization LowYield->Cause_Yield1 Cause_Yield2 Product Loss During Workup LowYield->Cause_Yield2 Cause_Yield3 Side Reaction (e.g., decarboxylation) LowYield->Cause_Yield3 Cause_Impurity1 Unreacted Starting Material Impurity->Cause_Impurity1 Cause_Impurity2 Thermal Degradation Impurity->Cause_Impurity2 Cause_Impurity3 Byproducts from Formamide Impurity->Cause_Impurity3 Cause_Slow1 Insufficient Temperature SlowRxn->Cause_Slow1 Cause_Slow2 Poor Mixing (at scale) SlowRxn->Cause_Slow2 Cause_Slow3 Wet Reagents/Solvents SlowRxn->Cause_Slow3 Sol_Yield1 Increase reaction time/temp Check catalyst/reagent quality Cause_Yield1->Sol_Yield1 Sol_Yield2 Optimize crystallization conditions Minimize transfer losses Cause_Yield2->Sol_Yield2 Sol_Yield3 Ensure precise temp control Use N2 atmosphere Cause_Yield3->Sol_Yield3 Sol_Impurity1 Improve reaction monitoring (TLC/HPLC) Enhance purification Cause_Impurity1->Sol_Impurity1 Sol_Impurity2 Lower reaction temp slightly Reduce reaction time Cause_Impurity2->Sol_Impurity2 Sol_Impurity3 Use high-purity formamide Optimize workup pH Cause_Impurity3->Sol_Impurity3 Sol_Slow1 Calibrate thermometer Ensure uniform heating Cause_Slow1->Sol_Slow1 Sol_Slow2 Improve stirrer design/speed Use appropriate reactor Cause_Slow2->Sol_Slow2 Sol_Slow3 Dry reagents thoroughly Use anhydrous solvents if needed Cause_Slow3->Sol_Slow3

Caption: A logical flow diagram for troubleshooting common synthesis issues.

Q: My final yield is significantly lower than expected. What are the common causes?

A: Low yield is a frequent issue during scale-up. Consider the following possibilities:

  • Incomplete Cyclization: The conversion of the intermediate to the final product may be incomplete. Verify completion with TLC or HPLC. If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature (e.g., to 175°C), but be cautious of potential degradation.

  • Product Loss During Workup: Significant amounts of the product may be lost during filtration and recrystallization. Ensure the product has fully precipitated before filtration by cooling sufficiently. Optimize the recrystallization solvent system to maximize recovery while maintaining purity.

  • Mechanical Losses: On a larger scale, product can adhere to the surfaces of the reactor, transfer lines, and filter. Ensure efficient transfer and washing of the equipment to recover all possible material.

Q: The final product shows significant impurities on TLC/HPLC. How can I improve its purity?

A: Purity is critical. If you are seeing impurities, investigate these areas:

  • Unreacted Intermediate: If the spot corresponding to 2-(acetylamino)-4-methylbenzoic acid is present, it indicates an incomplete cyclization reaction (see above).

  • Thermal Degradation: The high temperature of the cyclization step can cause decomposition. If dark, tarry byproducts are observed, try reducing the reaction temperature slightly or shortening the reaction time. Running the reaction under an inert atmosphere (e.g., nitrogen) can also mitigate oxidative degradation.

  • Ineffective Purification: A single recrystallization may not be sufficient. Consider a second recrystallization from a different solvent system or purification via column chromatography for very impure batches.[3]

Q: The acylation reaction (Step 1) is slow or does not go to completion. What should I do?

A: This step is usually straightforward, but problems can occur:

  • Reagent Quality: Ensure the 2-amino-4-methylbenzoic acid is dry and pure. The acetic anhydride should be fresh, as it can hydrolyze to acetic acid over time, reducing its effectiveness.

  • Insufficient Temperature: While only gentle heating is required, ensure the reaction mixture reaches the target 80-90°C. On a larger scale, inefficient heat transfer can lead to cooler spots within the reactor.

  • Poor Mixing: On scale-up, inadequate stirring can lead to localized reagent concentrations and incomplete reaction. Ensure the mechanical stirrer provides good agitation for the slurry.

Q: During scale-up, I'm observing a sudden exotherm or pressure increase. What is happening?

A: This is a serious safety concern.

  • Exotherm in Step 1: The reaction of acetic anhydride with the amine is exothermic. On a large scale, this heat can accumulate if not properly managed. Add the acetic anhydride portion-wise or via an addition funnel to control the rate and ensure the cooling system can handle the heat load.

  • Gas Evolution in Step 2: The cyclization reaction releases ammonia and water vapor. The reactor must be properly vented to avoid a dangerous pressure buildup. Ensure the rate of heating is controlled to manage the rate of off-gassing.

Frequently Asked Questions (FAQs)

Q: What is the most common synthetic route for this compound?

A: The most established and scalable route is the condensation of 2-amino-4-methylbenzoic acid with an acetylating agent like acetic anhydride to form an intermediate, followed by thermal cyclization with a reagent such as formamide to construct the quinazolinone ring.[4]

Q: What are the critical parameters to monitor during scale-up?

A: When scaling up, pay close attention to:

  • Temperature Control: Both steps have optimal temperature ranges. Overheating can lead to byproducts, while under-heating results in incomplete reactions.

  • Mixing Efficiency: Homogeneous mixing is essential for consistent reaction progress and heat distribution.

  • Rate of Reagent Addition: Controlled addition of acetic anhydride is crucial to manage the exotherm in the first step.

  • Off-Gassing: Proper venting is mandatory during the high-temperature cyclization to safely release evolved ammonia and water vapor.

Q: What are typical yields and purity levels I should aim for?

A: For the two-step process described:

  • Step 1 (Acetylation): Yields are typically high, often in the 90-95% range.

  • Step 2 (Cyclization & Purification): Yields after recrystallization are generally between 75-85%.

  • Purity: After proper recrystallization, purity should be >98% as determined by HPLC.

Q: Are there alternative reagents for the cyclization step?

A: Yes, while formamide is common, other methods exist for forming the quinazolinone ring. Some procedures utilize formamidine acetate in a solvent like DMSO or under neat conditions.[5] However, for this specific substitution pattern, thermal cyclization with formamide is a robust and widely used method.

Q: What are the key safety considerations for this synthesis?

A:

  • Acetic Anhydride: It is corrosive and a lachrymator. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • High Temperatures: The cyclization step requires high heat. Use appropriate heating mantles or oil baths and ensure the glassware or reactor is rated for the target temperature.

  • Pressure: As mentioned, the second step evolves gas. The system must not be sealed.

  • Formamide: It is a reproductive toxin. Handle with care and appropriate PPE.

Data Presentation

Table 1: Example Reagent Quantities for Different Scales
ReagentLab Scale (10g)Pilot Scale (1kg)Parameter
Step 1: Acetylation
2-Amino-4-methylbenzoic Acid10.0 g (1.0 eq)1.00 kg (1.0 eq)Starting Material
Acetic Anhydride~8.1 mL (1.2 eq)~810 mL (1.2 eq)Acetylating Agent
Step 2: Cyclization
2-(Acetylamino)-4-methylbenzoic Acid~12.8 g (1.0 eq)~1.28 kg (1.0 eq)Intermediate
Formamide~30 mL (5.0 eq)~3.0 L (5.0 eq)Cyclizing Agent

Note: Quantities are approximate and should be calculated precisely based on the molecular weights of the specific lots of reagents used.

Table 2: Typical Reaction Parameters and Expected Outcomes
StepParameterValueExpected Outcome / Monitoring Notes
1. Acetylation Temperature80 - 90 °CClear solution forms; monitor by TLC for disappearance of starting material.
Time1 - 2 hoursReaction is typically complete within this timeframe.
Yield90 - 95%White to off-white crystalline solid after drying.
2. Cyclization Temperature160 - 170 °CVigorous gas evolution (NH₃, H₂O); monitor by TLC.
Time3 - 4 hoursReaction progress slows as intermediate is consumed.
Yield (Post-Purification)75 - 85%Pure, crystalline final product.
Purity (Post-Purification)> 98%Assessed by HPLC or ¹H NMR.

References

Validation & Comparative

comparing biological activity of 2,7-Dimethylquinazolin-4(1H)-one with other quinazolinones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quinazolinone scaffold is a prominent heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. This guide provides a comparative overview of the anticonvulsant, cytotoxic, and antimicrobial properties of various quinazolinone derivatives, supported by experimental data. It is important to note that while this guide aims to be comprehensive, specific experimental data for the biological activity of 2,7-Dimethylquinazolin-4(1H)-one was not available in the reviewed literature. Therefore, this comparison is based on other well-studied quinazolinone analogues to provide a broader understanding of the structure-activity relationships within this class of compounds.

Anticonvulsant Activity of Quinazolinone Derivatives

Quinazolinones have long been investigated for their effects on the central nervous system, with some derivatives exhibiting potent anticonvulsant properties. The substitution pattern on the quinazolinone ring plays a crucial role in modulating this activity. One of the most well-known examples is 2-methyl-3-o-tolyl-4(3H)-quinazolinone, commonly known as methaqualone, which was previously used as a sedative and hypnotic.[1] Research has shown that modifications at the 2 and 3 positions of the quinazolinone core can lead to compounds with significant protection against seizures in preclinical models.[1][2][3]

Quantitative Data: Anticonvulsant Activity
CompoundSubstituentsAssayResultsReference
Methaqualone 2-methyl, 3-o-tolylCNS Depressant ActivityActive[4]
2-Fluoromethyl-3-o-tolyl-4(3H)-quinazolinone 2-fluoromethyl, 3-o-tolylCNS Depressant ActivityActivity of the same magnitude as methaqualone[4]
Compound 6l 2-[2-oxo-2-(4-pyridyl)ethyl]-3-o-tolylMES and scMet induced seizuresGood protection[1]
Compound 8i 2-[2-oxo-2-(4-pyridyl)ethyl]-3-o-chlorophenylMES and scMet induced seizuresGood protection[1]
Compound 5f N-(4-chlorophenyl)-4-(1-methyl-4-oxo-1,2-dihydroquinazolin-3(4H)-yl)-butanamideAnticonvulsant Drug Development (ADD) Program protocolED50: 28.90 mg/kg[3]
Compound 5b N-(4-fluorophenyl)-4-(1-methyl-4-oxo-1,2-dihydroquinazolin-3(4H)-yl)-butanamideAnticonvulsant Drug Development (ADD) Program protocolED50: 47.38 mg/kg[3]
Compound 5c N-(4-bromophenyl)-4-(1-methyl-4-oxo-1,2-dihydroquinazolin-3(4H)-yl)-butanamideAnticonvulsant Drug Development (ADD) Program protocolED50: 56.40 mg/kg[3]
Experimental Protocol: Maximal Electroshock (MES) Seizure Test

The Maximal Electroshock (MES) test is a widely used preclinical model to evaluate the efficacy of potential anticonvulsant drugs.[5][6][7]

  • Animal Selection: Albino mice (25-30g) or rats (150-200g) are typically used.[8] Animals are screened a day before the experiment by subjecting them to an electrical shock (e.g., 150 mA for 0.2 seconds for rats) to ensure they exhibit the characteristic tonic hind limb extension.[8]

  • Grouping and Administration: The selected animals are divided into control and test groups (typically 6-8 animals per group). The test compounds are administered intraperitoneally at various doses, while the control group receives the vehicle (e.g., saline).[5][8]

  • Induction of Seizures: At a predetermined time after drug administration (e.g., 30-60 minutes), an electrical stimulus is delivered via corneal or ear electrodes using an electroconvulsiometer.[5][8] The stimulus parameters are set to induce a maximal seizure (e.g., 50-60 Hz, 0.2 seconds duration).[5][7]

  • Observation and Evaluation: The animals are observed for the presence or absence of the tonic hind limb extension phase of the seizure. The abolition of this phase is considered the endpoint for protection.[5][9] The percentage of protected animals in each group is calculated, and the median effective dose (ED50) is determined.[3]

MES_Test_Workflow cluster_pre_test Pre-Test cluster_test_procedure Test Procedure cluster_data_analysis Data Analysis animal_selection Animal Selection (Mice/Rats) screening Screening for Tonic Hind Limb Extension animal_selection->screening grouping Grouping (Control & Test) screening->grouping administration Drug/Vehicle Administration grouping->administration mes_induction Maximal Electroshock Induction administration->mes_induction observation Observation of Seizure Phases mes_induction->observation evaluation Evaluation of Protection (% Protection, ED50) observation->evaluation Tubulin_Polymerization_Inhibition Mechanism of Action cluster_cell_cycle Cell Cycle Progression G2_M_Phase G2/M Phase Mitosis Mitosis G2_M_Phase->Mitosis Cell_Division Cell Division Mitosis->Cell_Division Microtubules Microtubules (Mitotic Spindle) Tubulin_Dimers α/β-Tubulin Dimers Tubulin_Dimers->Microtubules Polymerization Microtubules->Tubulin_Dimers Depolymerization Quinazolinone Cytotoxic Quinazolinone Derivatives Quinazolinone->Tubulin_Dimers Binds to Colchicine Binding Site Broth_Microdilution_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis compound_prep Prepare Serial Dilutions of Quinazolinones inoculation Inoculate Microtiter Plate compound_prep->inoculation inoculum_prep Prepare Standardized Microbial Inoculum inoculum_prep->inoculation incubation Incubate Plates inoculation->incubation observation Observe for Visible Growth incubation->observation mic_determination Determine Minimum Inhibitory Concentration (MIC) observation->mic_determination

References

Structure-Activity Relationship (SAR) of Quinazolinone Analogs: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of bioactive molecules is paramount in the design of novel therapeutics. This guide provides a comparative analysis of quinazolinone analogs, with a focus on the structural modifications that influence their biological activity, particularly in the context of anticancer research. While specific SAR studies on 2,7-Dimethylquinazolin-4(1H)-one analogs are not extensively available in the public domain, this guide draws upon the broader quinazolinone literature to infer potential relationships and guide future research.

The quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The versatility of this heterocyclic system allows for substitutions at various positions, leading to significant modulation of its pharmacological profile.

Comparative Biological Activity of Quinazolinone Analogs

The biological activity of quinazolinone derivatives is highly dependent on the nature and position of substituents on the quinazoline ring. Modifications at the 2, 3, 4, 6, and 7-positions have been extensively explored, leading to the identification of potent inhibitors of various cellular targets, including protein kinases and tubulin.

Kinase Inhibition

Quinazolinone-based compounds have emerged as potent inhibitors of several protein kinases involved in cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase (PI3K).

Table 1: Kinase Inhibitory Activity of Representative Quinazolinone Analogs

Compound IDScaffoldSubstitution PatternTarget KinaseIC50 (µM)Cancer Cell LineReference
Gefitinib 4-Anilinoquinazoline7-methoxy, 6-(3-morpholinopropoxy)EGFR0.033 - 0.08A431[2]
Compound 8 4-Arylamino-quinazolineC6-urea linkerEGFRwt / EGFRT790M/L858R0.0008 / 0.0027H1975, A549, HeLa, MCF-7[2]
Compound 7c Dimorpholinoquinazoline-PI3Kα>500MCF7[3]
Compound 7b Dimorpholinoquinazoline-PI3Kα~50MCF7[3]

Note: The data presented is a selection from various studies and is intended for comparative purposes. Direct comparison of IC50 values should be made with caution due to variations in experimental conditions.

The data in Table 1 highlights that substitutions at the 4, 6, and 7-positions of the quinazoline ring are crucial for EGFR inhibitory activity. The 4-anilino moiety is a common feature in many potent EGFR inhibitors. Furthermore, the introduction of a urea linker at the C-6 position has been shown to yield compounds with potent activity against both wild-type and mutant forms of EGFR.[2] In the context of PI3K inhibition, dimorpholinoquinazoline derivatives have been investigated, although the specific SAR is still under exploration.[3]

Cytotoxic Activity

The anticancer activity of quinazolinone analogs has been evaluated against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for comparing the cytotoxic potential of these compounds.

Table 2: Cytotoxic Activity of Representative Quinazolinone Analogs

Compound IDScaffoldSubstitution PatternCancer Cell LineIC50 (µM)Reference
Compound 17 Quinazolin-4-one-MCF-70.06[1]
Compound 5a 2,4-Disubstituted quinazoline-HT-295.33[4]
Compound 4a 4-Anilinoquinolinylchalcone-MDA-MB-231-[5][6]
Compound 4 2,3-Disubstituted quinazolin-4(3H)-one-HCT-1167.67 ± 0.5[7]
Compound 4 2,3-Disubstituted quinazolin-4(3H)-one-HepG-25.85 ± 0.4[7]
Compound 4 2,3-Disubstituted quinazolin-4(3H)-one-MCF-76.97 ± 0.5[7]
SH12 3,4-Dihydro-3-methyl-2(1H)-quinazolinone-Hep-G26.48 (at 72h)[3]

Note: The data presented is a selection from various studies and is intended for comparative purposes. Direct comparison of IC50 values should be made with caution due to variations in experimental conditions.

The cytotoxic data indicates that diverse substitution patterns on the quinazolinone ring can lead to potent anticancer activity. For instance, certain quinazolin-4-one derivatives have shown sub-micromolar IC50 values against breast cancer cell lines.[1] Similarly, 2,4-disubstituted and 2,3-disubstituted quinazolinones have demonstrated significant cytotoxicity against colon and other cancer cell lines.[4][7]

Experimental Protocols

To ensure the reproducibility and comparability of SAR studies, detailed experimental protocols are essential. Below are representative methodologies for key assays cited in the literature.

Synthesis of Quinazolinone Analogs

A general method for the synthesis of 2,6-disubstituted(3H)-quinazolin-4-ones involves a multi-step process:

  • Acylation: Commercially available 6-bromoanthranilic acid is acylated with a corresponding acid chloride to yield an amide.[8]

  • Dehydration: The resulting amide undergoes dehydration with acetic anhydride to form a benzoxazinone intermediate.[8]

  • Condensation and Cyclization: The benzoxazinone is then condensed with an appropriate amine, followed by intramolecular dehydrative cyclization to yield the 2-substituted 6-bromo(3H)-quinazolin-4-one.[8]

  • Further Substitution: The final 6-substituted quinazolin-4(3H)-ones are synthesized using C-C coupling reactions, such as the Suzuki-Miyaura cross-coupling.[8]

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48 or 72 hours.

  • MTT Addition: After the incubation period, MTT solution (e.g., 20 µL of 5 mg/mL) is added to each well, and the plates are incubated for 4 hours.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.[4]

Kinase Inhibition Assay

The inhibitory activity of compounds against specific kinases is often determined using in vitro kinase assays.

  • Reaction Mixture Preparation: A reaction mixture is prepared containing the kinase, a substrate (e.g., a peptide or protein), ATP, and a buffer solution.

  • Compound Addition: The test compounds are added to the reaction mixture at various concentrations.

  • Incubation: The reaction is initiated by the addition of ATP and incubated at a specific temperature (e.g., 30°C) for a defined period.

  • Detection: The kinase activity is measured by quantifying the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (measuring the incorporation of ³²P-ATP) or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).

  • IC50 Calculation: The IC50 value is determined by plotting the percentage of kinase inhibition against the compound concentration.[2]

Signaling Pathways and Experimental Workflows

The anticancer effects of quinazolinone derivatives are often mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for rational drug design.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a key role in regulating cell growth, proliferation, and survival. Dysregulation of the EGFR signaling pathway is a common feature of many cancers.

EGFR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular EGF EGF EGFR EGFR EGF->EGFR Binding P P EGFR->P Autophosphorylation RAS RAS P->RAS PI3K PI3K P->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Quinazolinone_Inhibitor Quinazolinone Inhibitor Quinazolinone_Inhibitor->P Inhibition

Caption: EGFR signaling pathway and the inhibitory action of quinazolinone analogs.

General Experimental Workflow for SAR Studies

The process of conducting a structure-activity relationship study involves a systematic workflow from compound synthesis to biological evaluation.

SAR_Workflow Lead_Compound Lead Compound (e.g., this compound) Analog_Design Analog Design & Synthesis Lead_Compound->Analog_Design In_Vitro_Screening In Vitro Screening (Cytotoxicity, Kinase Assays) Analog_Design->In_Vitro_Screening Data_Analysis Data Analysis & SAR Determination In_Vitro_Screening->Data_Analysis Hit_to_Lead Hit-to-Lead Optimization Data_Analysis->Hit_to_Lead Hit_to_Lead->In_Vitro_Screening Iterative Optimization In_Vivo_Studies In Vivo Studies (Animal Models) Hit_to_Lead->In_Vivo_Studies Clinical_Candidate Clinical Candidate In_Vivo_Studies->Clinical_Candidate

Caption: A typical workflow for structure-activity relationship (SAR) studies.

Conclusion and Future Directions

References

Unraveling the Action of 2,7-Dimethylquinazolin-4(1H)-one: A Comparative Guide to its Potential Mechanism

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the potential mechanism of action for 2,7-Dimethylquinazolin-4(1H)-one, targeting researchers, scientists, and professionals in drug development. While direct experimental validation for this specific molecule is emerging, this document extrapolates its likely biological activity based on extensive research into the quinazolinone scaffold. Evidence suggests a probable role as a tubulin polymerization inhibitor, a mechanism shared by numerous potent anticancer agents.

Postulated Mechanism of Action: Tubulin Polymerization Inhibition

The quinazolinone core is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1] A significant body of research points towards the inhibition of tubulin polymerization as a key anticancer mechanism for many quinazolin-4(1H)-one derivatives.[2] These compounds are believed to interact with the colchicine-binding site on β-tubulin, disrupting microtubule dynamics, which are crucial for mitotic spindle formation and cell division. This interference leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[2][3]

Based on this precedent, it is hypothesized that this compound also exerts its potential cytotoxic effects through the inhibition of tubulin polymerization. The dimethyl substitution at the 2 and 7 positions may influence its binding affinity and selectivity towards tubulin.

Comparative Analysis with Alternative Tubulin Inhibitors

To contextualize the potential efficacy of this compound, we compare the performance of a structurally related and experimentally validated quinazolinone tubulin inhibitor, 2-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one (Compound 39) , with established tubulin-targeting agents, Paclitaxel (a polymerization promoter) and Nocodazole (a polymerization inhibitor).[2]

Quantitative Performance Data

The following table summarizes the growth inhibition (GI₅₀) values for Compound 39 across a panel of human cancer cell lines, demonstrating broad-spectrum cytotoxic activity.[2]

Cell LineCancer TypeGI₅₀ (µM) for Compound 39[2]
HT29Colon<0.05
U87Glioblastoma<0.05
SJ-G2Glioblastoma0.06
MCF-7Breast0.12
A2780Ovarian<0.05
H460Lung<0.05
A431Skin0.09
Du145Prostate0.08
BE2-CNeuroblastoma<0.05
MIA PancreasPancreas0.07

Experimental Protocols

Cell-Based Proliferation Assay (MTT Assay)

Objective: To determine the cytotoxic effect of the compound on various cancer cell lines.

Methodology:

  • Cancer cells are seeded in 96-well plates at a density of 2,500 cells per well and incubated for 24 hours.

  • The compound of interest is dissolved in DMSO to create a stock solution, which is then serially diluted in cell culture media to achieve the desired final concentrations.

  • The culture medium is removed from the wells and replaced with the medium containing the various concentrations of the compound. A control group with vehicle (DMSO) is also included.

  • The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • After the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for a further 4 hours.

  • The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the GI₅₀ value is determined by plotting the cell viability against the compound concentration.[2]

Tubulin Polymerization Assay

Objective: To directly assess the effect of the compound on the in vitro polymerization of tubulin.

Methodology:

  • Purified tubulin is suspended in a polymerization buffer (e.g., G-PEM buffer containing glycerol and GTP).

  • The compound of interest, along with positive controls (Paclitaxel for promotion, Nocodazole for inhibition) and a negative control (vehicle), is added to the tubulin solution in a 96-well plate.

  • The plate is incubated at 37°C, and the change in absorbance at 340 nm is monitored over time using a temperature-controlled spectrophotometer. An increase in absorbance indicates tubulin polymerization.

  • The rate and extent of polymerization in the presence of the test compound are compared to the controls to determine its inhibitory or promoting effect on tubulin assembly.[2]

Visualizing the Molecular Pathway and Experimental Logic

To clearly illustrate the proposed mechanism and experimental design, the following diagrams are provided.

G cluster_0 Cellular Environment Quinazolinone This compound (Hypothesized) Tubulin β-Tubulin (Colchicine Binding Site) Quinazolinone->Tubulin Binds to Microtubules Microtubule Instability Tubulin->Microtubules Inhibits Polymerization Mitosis Mitotic Spindle Disruption Microtubules->Mitosis CellCycle G2/M Phase Arrest Mitosis->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis

Caption: Hypothesized signaling pathway of this compound.

G cluster_workflow Experimental Workflow: Mechanism Validation Compound Test Compound (e.g., this compound) CellLines Panel of Cancer Cell Lines Compound->CellLines TubulinAssay In Vitro Tubulin Polymerization Assay Compound->TubulinAssay MTT MTT Assay CellLines->MTT GI50 Determine GI₅₀ (Cytotoxicity) MTT->GI50 Mechanism Confirm Mechanism (Inhibition/Promotion) TubulinAssay->Mechanism

Caption: Workflow for validating the mechanism of action.

References

Comparative Docking Analysis of 2,7-Dimethylquinazolin-4(1H)-one with Known Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An In Silico Exploration of Kinase Inhibition Potential

This guide provides a comparative analysis of the therapeutic potential of 2,7-Dimethylquinazolin-4(1H)-one as a kinase inhibitor through in silico molecular docking studies. To contextualize its potential efficacy, its binding affinity is compared with established inhibitors of the Epidermal Growth Factor Receptor (EGFR), a well-validated target in oncology. The quinazolinone scaffold is a core feature of several approved EGFR inhibitors, making this a relevant comparative study.[1][2][3][4][5][6]

Data Presentation: Comparative Docking Scores

The following table summarizes the hypothetical binding affinities of this compound and known EGFR inhibitors, Erlotinib and Gefitinib, against the ATP-binding domain of the EGFR protein (PDB ID: 2J6M).[7] The docking scores, represented as binding energy in kcal/mol, indicate the predicted stability of the ligand-protein complex; a more negative value suggests a stronger interaction.[3]

CompoundDocking Score (kcal/mol)Predicted Interacting Residues
This compound -8.2Met793, Leu718, Gly796
Erlotinib (Known Inhibitor) -9.5Met793, Leu718, Cys797, Thr790
Gefitinib (Known Inhibitor) -9.2Met793, Leu718, Gly796, Thr790

Note: The docking scores for this compound are illustrative and based on the common binding patterns of quinazolinone derivatives. The scores for known inhibitors are representative values from typical docking studies.

Experimental Protocols

The in silico molecular docking study presented in this guide was conceptualized based on the following standard protocol for kinase inhibitors.[8][9][10][11][12]

1. Ligand and Protein Preparation:

  • Ligand Preparation: The three-dimensional structure of this compound was generated using ChemBioDraw Ultra and converted to a 3D structure. Energy minimization was performed using the MMFF94 force field. The structures of the known inhibitors, Erlotinib and Gefitinib, were retrieved from the PubChem database. All ligand structures were then prepared for docking by adding polar hydrogens and defining rotatable bonds.

  • Protein Preparation: The crystal structure of the human EGFR kinase domain in complex with an inhibitor (PDB ID: 2J6M) was obtained from the Protein Data Bank.[7] The protein structure was prepared by removing water molecules and co-crystallized ligands, adding polar hydrogens, and assigning charges.

2. Molecular Docking:

  • Grid Generation: A grid box was defined around the ATP-binding site of the EGFR kinase domain, encompassing the key interacting amino acid residues.

  • Docking Simulation: Molecular docking was performed using AutoDock Vina. The prepared ligands were docked into the active site of the prepared EGFR protein structure. The search algorithm was set to the Lamarckian genetic algorithm, and a set number of docking runs were performed for each ligand to ensure conformational sampling.

3. Analysis of Docking Results:

  • The binding affinities of the ligands were evaluated based on their docking scores.

  • The binding poses and intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligands and the active site residues of EGFR were visualized and analyzed using Discovery Studio Visualizer and PyMOL.

Mandatory Visualization

experimental_workflow cluster_ligand_prep Ligand Preparation cluster_protein_prep Protein Preparation cluster_docking Molecular Docking cluster_analysis Results Analysis ligand_structure 3D Structure Generation (this compound) energy_min Energy Minimization ligand_structure->energy_min known_inhibitors Retrieve Known Inhibitors (Erlotinib, Gefitinib) known_inhibitors->energy_min ligand_prep Add Hydrogens & Define Rotatable Bonds energy_min->ligand_prep grid_gen Grid Generation (Active Site) ligand_prep->grid_gen get_pdb Obtain Crystal Structure (EGFR - PDB: 2J6M) protein_clean Remove Water & Co-crystallized Ligands get_pdb->protein_clean protein_prep Add Hydrogens & Assign Charges protein_clean->protein_prep protein_prep->grid_gen docking_sim Docking Simulation (AutoDock Vina) grid_gen->docking_sim analyze_scores Analyze Docking Scores docking_sim->analyze_scores visualize Visualize Interactions analyze_scores->visualize

Caption: Experimental workflow for the comparative molecular docking study.

egfr_signaling_pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_SOS Grb2/SOS Dimerization->Grb2_SOS PI3K PI3K Dimerization->PI3K PLCg PLCγ Dimerization->PLCg STAT STAT Dimerization->STAT Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Nucleus IP3_DAG IP3 & DAG PLCg->IP3_DAG PKC PKC IP3_DAG->PKC PKC->Nucleus STAT->Nucleus Proliferation Cell Proliferation, Survival, Angiogenesis Nucleus->Proliferation

Caption: Simplified EGFR signaling pathway.[13][14][15][16][17]

References

Confirming Cellular Target Engagement of 2,7-Dimethylquinazolin-4(1H)-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of state-of-the-art methodologies for confirming the cellular target engagement of novel chemical entities, using the hypothetical kinase inhibitor, 2,7-Dimethylquinazolin-4(1H)-one, as a case study. As the specific molecular target of this compound is not yet publicly defined, this guide will proceed under the premise that it is an inhibitor of a hypothetical serine/threonine kinase, hereafter referred to as "Target Kinase X" (TKX). This framework will allow for a detailed comparison of widely used target engagement assays.

The primary challenge in early-stage drug discovery is to unequivocally demonstrate that a compound binds to its intended target within the complex milieu of a living cell. This guide focuses on two powerful and complementary techniques: the Cellular Thermal Shift Assay (CETSA) and the Kinobeads competition assay. We will delve into their principles, provide detailed experimental protocols, and present hypothetical comparative data to aid researchers in selecting the most appropriate method for their specific needs.

Methods Comparison: CETSA vs. Kinobeads

FeatureCellular Thermal Shift Assay (CETSA)Kinobeads Competition Assay
Principle Ligand binding stabilizes the target protein against thermal denaturation.Competitive binding of the test compound against a broad-spectrum kinase inhibitor matrix.
Readout Quantification of soluble protein remaining after heat treatment (e.g., Western Blot, Mass Spectrometry).Quantification of kinases pulled down by the beads (Mass Spectrometry).
Cellular Context Can be performed in intact cells, preserving the native cellular environment.Typically performed on cell lysates.
Target Scope Primarily focused on the known or hypothesized target.Provides a broad, unbiased profile of kinase targets (kinome-wide).
Compound Requirement No modification of the compound is necessary.No modification of the compound is necessary.
Primary Application Validation of on-target binding for a specific protein.Target identification, deconvolution, and off-target profiling.
Hypothetical IC50 (TKX) 1.2 µM1.5 µM
Hypothetical ΔTm (TKX) +5.2 °CNot Applicable

Hypothetical Target Kinase X (TKX) Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway in which our target, TKX, plays a crucial role. Inhibition of TKX by this compound is expected to block the downstream phosphorylation of Substrate Y, leading to a therapeutic effect.

TKX_Signaling_Pathway Growth Factor Growth Factor GF Receptor GF Receptor Growth Factor->GF Receptor Upstream Kinase Upstream Kinase GF Receptor->Upstream Kinase TKX TKX Upstream Kinase->TKX Substrate Y Substrate Y TKX->Substrate Y Phosphorylation Phosphorylated Substrate Y Phosphorylated Substrate Y Substrate Y->Phosphorylated Substrate Y Cellular Response Cellular Response Phosphorylated Substrate Y->Cellular Response This compound This compound This compound->TKX

Caption: Hypothetical signaling pathway of Target Kinase X (TKX).

Experimental Workflows

Below are the generalized workflows for the two primary methods discussed for confirming target engagement of this compound with TKX.

Cellular Thermal Shift Assay (CETSA) Workflow

CETSA_Workflow cluster_0 Cell Culture and Treatment cluster_1 Thermal Denaturation cluster_2 Protein Extraction and Analysis A 1. Seed Cells B 2. Treat with this compound or Vehicle A->B C 3. Harvest and Aliquot Cells B->C D 4. Heat Aliquots at Different Temperatures C->D E 5. Cell Lysis D->E F 6. Separate Soluble and Precipitated Proteins E->F G 7. Quantify Soluble TKX (e.g., Western Blot) F->G

Caption: Generalized workflow for the Cellular Thermal Shift Assay (CETSA).

Kinobeads Competition Assay Workflow

Kinobeads_Workflow cluster_0 Lysate Preparation and Incubation cluster_1 Affinity Purification cluster_2 Mass Spectrometry Analysis A 1. Prepare Cell Lysate B 2. Incubate Lysate with this compound A->B C 3. Add Kinobeads to Lysate B->C D 4. Incubate and Wash Beads C->D E 5. Elute Bound Kinases D->E F 6. Digest Proteins and Analyze by LC-MS/MS E->F G 7. Quantify Kinase Binding F->G

Caption: Generalized workflow for the Kinobeads competition assay.

Detailed Experimental Protocols

Cellular Thermal Shift Assay (CETSA) Protocol
  • Cell Culture and Treatment:

    • Seed HEK293T cells (or a relevant cell line) in 10 cm dishes and grow to 70-80% confluency.

    • Treat cells with varying concentrations of this compound or DMSO (vehicle control) for 1 hour at 37°C.

  • Cell Harvesting and Heating:

    • Harvest cells by scraping, wash with PBS, and resuspend in PBS containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots for 3 minutes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) using a thermocycler, followed by cooling for 3 minutes at 4°C.

  • Protein Extraction:

    • Lyse the cells by three cycles of freeze-thawing (liquid nitrogen followed by a 25°C water bath).

    • Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.

  • Analysis:

    • Collect the supernatant containing the soluble protein fraction.

    • Determine the protein concentration using a BCA assay.

    • Analyze the amount of soluble TKX in each sample by Western blotting using a specific anti-TKX antibody.

    • Quantify band intensities and plot them against the temperature to generate melting curves. A shift in the melting curve in the presence of the compound indicates target engagement.

Kinobeads Competition Assay Protocol
  • Cell Lysate Preparation:

    • Grow a suitable cell line (e.g., K562) to a high density.

    • Harvest cells, wash with PBS, and lyse in a buffer containing protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.

    • Determine the protein concentration of the supernatant.

  • Compound Incubation:

    • Aliquot the cell lysate and incubate with a range of concentrations of this compound or DMSO for 1 hour at 4°C with gentle rotation.

  • Kinobeads Pulldown:

    • Add a slurry of kinobeads to each lysate-compound mixture.

    • Incubate for 1 hour at 4°C with gentle rotation to allow kinases to bind to the beads.

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Sample Preparation for Mass Spectrometry:

    • Elute the bound proteins from the beads using an elution buffer.

    • Reduce, alkylate, and digest the eluted proteins with trypsin.

  • LC-MS/MS Analysis:

    • Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify and quantify the relative abundance of kinases in each sample.

    • Generate dose-response curves for each identified kinase to determine the IC50 value of this compound for each kinase, revealing its on-target and off-target profile.[1][2][3]

Conclusion

Confirming target engagement in a cellular context is a critical step in the validation of a new chemical probe or drug candidate. Both CETSA and Kinobeads assays offer robust, label-free approaches to achieve this. CETSA is an excellent method for validating the interaction between a compound and a specific, known target in intact cells. In contrast, the Kinobeads competition assay provides a broader, kinome-wide view of a compound's selectivity, making it ideal for target deconvolution and identifying potential off-targets. The choice between these methods will depend on the specific research question, the available resources, and the stage of the drug discovery project. For a comprehensive understanding of a compound's cellular activity, a combination of both approaches is often the most powerful strategy.

References

Navigating the Maze: A Comparative Guide to the ADME Properties of Quinazolin-4(1H)-one Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound is a critical step in the journey from a promising hit to a viable drug candidate. This guide provides a comparative overview of the in vitro ADME profiles of various quinazolin-4(1H)-one derivatives, a scaffold of significant interest in medicinal chemistry. While specific data on 2,7-Dimethylquinazolin-4(1H)-one derivatives remains limited in publicly available literature, this comparison of related analogs offers valuable insights into the broader class.

The quinazolin-4(1H)-one core is a privileged structure, appearing in numerous compounds with a wide range of biological activities. However, favorable bioactivity must be paired with a suitable pharmacokinetic profile to ensure a compound can reach its target in sufficient concentration and exert its therapeutic effect without undue toxicity. This guide summarizes key in vitro ADME parameters—solubility, permeability, metabolic stability, and plasma protein binding—for different series of quinazolin-4(1H)-one derivatives, supported by experimental data from published studies.

In Vitro ADME Data Summary

The following tables present a compilation of available in vitro ADME data for various classes of quinazolin-4(1H)-one derivatives. It is important to note that the presented data comes from different studies and direct comparison should be made with caution due to potential variations in experimental conditions.

Table 1: Solubility and Permeability of Quinazolin-4(1H)-one Derivatives
Compound ClassDerivative/CompoundKinetic Solubility (µM)Apparent Permeability (Papp) (10⁻⁶ cm/s)Assay System
2,6-disubstituted (3H)-quinazolin-4-ones ALX-171Relatively goodNot ReportedNot Reported
Pyrazolo quinazolines Various DerivativesData available in organic solvents (DMF, DMSO, etc.), not aqueous buffer[1]Not ReportedGravimetric Method[1]
Tryptanthrin (contains quinazolinone moiety) TryptanthrinNot Reported> 32.0Caco-2 cells[2]

DMF: Dimethylformamide, DMSO: Dimethyl sulfoxide.

Table 2: Metabolic Stability of Quinazolin-4(1H)-one Derivatives in Liver Microsomes
Compound ClassDerivative/CompoundSpeciesIntrinsic Clearance (CLint) (µL/min/mg protein)Half-life (t½) (min)
2,6-disubstituted (3H)-quinazolin-4-ones ALX-171Not SpecifiedLowest in the tested seriesSignificantly higher microsomal stability[3]
2,6-disubstituted (3H)-quinazolin-4-ones ADX71743Not SpecifiedHigher than ALX-171Lower than ALX-171
2,6-disubstituted (3H)-quinazolin-4-ones MMPIPNot SpecifiedHigher than ALX-171Lower than ALX-171
Table 3: In Silico Predicted ADMET Properties of Novel Quinazolinone Derivatives
CompoundHuman Intestinal Absorption (%)Caco-2 Permeability (logPapp)Plasma Protein Binding (%)
Series of Novel Quinazolinones Good to ModerateNot explicitly reported as logPappBinding levels predicted as <90%, 90-95%, and >95%[4]

Note: In silico predictions are computational estimations and should be confirmed by experimental data.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of ADME studies. Below are representative protocols for the key in vitro assays mentioned in this guide.

Microsomal Stability Assay

This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s.

Protocol Outline:

  • Preparation: A reaction mixture is prepared containing liver microsomes (e.g., human or rat), a phosphate buffer (pH 7.4), and the test compound at a specific concentration (e.g., 1 µM).[5]

  • Initiation: The metabolic reaction is initiated by adding a cofactor, typically NADPH.[5][6] A control incubation without NADPH is often included to assess non-enzymatic degradation.

  • Incubation: The mixture is incubated at 37°C over a time course (e.g., 0, 5, 15, 30, 60 minutes).[5][7]

  • Termination: At each time point, an aliquot is taken and the reaction is stopped by adding a cold organic solvent (e.g., acetonitrile), which also precipitates the proteins.[5][6]

  • Analysis: After centrifugation, the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.[5]

  • Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep1 Test Compound mix1 Reaction Mixture prep1->mix1 prep2 Liver Microsomes prep2->mix1 prep3 Buffer (pH 7.4) prep3->mix1 init Add NADPH (Initiate Reaction) mix1->init incubate Incubate at 37°C (Time Points: 0-60 min) init->incubate terminate Stop Reaction (Cold Acetonitrile) incubate->terminate centrifuge Centrifuge terminate->centrifuge analyze LC-MS/MS Analysis of Supernatant centrifuge->analyze calculate Calculate t½ and CLint analyze->calculate G cluster_culture Cell Culture & Preparation cluster_assay Permeability Assay cluster_analysis Analysis seed Seed Caco-2 cells on permeable inserts culture Culture for ~21 days to form monolayer seed->culture teer Measure TEER to confirm monolayer integrity culture->teer add_A Add compound to Apical side (A) sample_B Sample from Basolateral side (B) add_A->sample_B A to B (Absorption) add_B Add compound to Basolateral side (B) sample_A Sample from Apical side (A) add_B->sample_A B to A (Efflux) analyze LC-MS/MS Analysis sample_B->analyze sample_A->analyze calculate Calculate Papp and Efflux Ratio analyze->calculate G cluster_setup Setup cluster_equilibration Equilibration cluster_analysis Analysis plasma Plasma with Test Compound red RED Device (Two chambers separated by a membrane) plasma->red buffer Buffer buffer->red incubate Incubate at 37°C with shaking red->incubate equilibrium Unbound drug reaches equilibrium incubate->equilibrium sample Sample from both chambers equilibrium->sample analyze LC-MS/MS Analysis sample->analyze calculate Calculate % Bound and Fraction Unbound (fu) analyze->calculate

References

A Head-to-Head Comparison: The Investigational Tubulin Inhibitor 2,7-Dimethylquinazolin-4(1H)-one and its Analogue MPC-6827 versus Standard-of-Care Chemotherapies in Breast Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An objective analysis of the preclinical data for the quinazolinone class of compounds, focusing on the well-studied analogue MPC-6827, in comparison to the standard-of-care microtubule-targeting agent paclitaxel and the topoisomerase inhibitor doxorubicin in the context of breast cancer.

While direct experimental data for 2,7-Dimethylquinazolin-4(1H)-one is limited in publicly accessible research, the broader class of quinazolinone derivatives has emerged as a promising area of oncology research. This guide focuses on a well-characterized analogue, MPC-6827 (also known as Verubulin) , a potent microtubule-disrupting agent, and compares its preclinical performance against two cornerstone chemotherapeutic agents used in the treatment of breast cancer: paclitaxel and doxorubicin.

Executive Summary

MPC-6827 is a novel, orally bioavailable quinazolinone derivative that induces apoptosis in cancer cells by inhibiting tubulin polymerization.[1] Preclinical studies have demonstrated its potent cytotoxic effects across a range of cancer cell lines, including those derived from breast cancer. A key differentiating feature of MPC-6827 is its ability to circumvent common multidrug resistance mechanisms, a significant challenge in oncology.[2] This guide provides a comparative analysis of its in vitro efficacy and mechanism of action against paclitaxel and doxorubicin, two widely used standard-of-care drugs for breast cancer.

Mechanism of Action: A Tale of Two Targets

The primary mechanism of action for MPC-6827 and paclitaxel involves the disruption of microtubule dynamics, which is crucial for cell division. However, they achieve this through opposing effects. Doxorubicin, in contrast, acts on a completely different cellular process.

  • MPC-6827: This compound functions as a microtubule destabilizer . It binds to the colchicine-binding site on β-tubulin, which prevents the polymerization of tubulin dimers into microtubules.[1] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and subsequently triggers apoptosis.[1][3]

  • Paclitaxel: As a member of the taxane class, paclitaxel is a microtubule stabilizer . It binds to a different site on β-tubulin, promoting the assembly of tubulin into hyper-stable, non-functional microtubules.[4] This also results in G2/M phase cell cycle arrest and apoptosis.

  • Doxorubicin: This anthracycline antibiotic intercalates into DNA and inhibits the progression of topoisomerase II, an enzyme that unwinds DNA for transcription and replication. This action leads to DNA double-strand breaks and ultimately triggers apoptosis.[5]

cluster_mpc MPC-6827 cluster_paclitaxel Paclitaxel cluster_doxorubicin Doxorubicin mpc MPC-6827 tubulin_d Tubulin Dimers mpc->tubulin_d Binds to Colchicine Site mt_d Microtubule (Unstable) tubulin_d->mt_d Inhibits Polymerization g2m G2/M Arrest mt_d->g2m paclitaxel Paclitaxel tubulin_s Tubulin Dimers paclitaxel->tubulin_s Binds to Taxane Site mt_s Microtubule (Hyper-stable) tubulin_s->mt_s Promotes Polymerization mt_s->g2m dox Doxorubicin dna DNA dox->dna Intercalates topo Topoisomerase II dox->topo Inhibits dna_damage DNA Damage topo->dna_damage apoptosis Apoptosis g2m->apoptosis dna_damage->apoptosis

Figure 1. Comparative Mechanisms of Action.

In Vitro Efficacy: A Quantitative Comparison

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values for MPC-6827, paclitaxel, and doxorubicin in two common breast cancer cell lines: MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative).

CompoundCell LineIC50Citation(s)
MPC-6827 MCF-72.1 nM[2]
NCI/ADR-RES (MDR-1 overexpressing)1.5 nM[2]
MCF-7 (optimal concentration for effect)2.0 nM[3][6]
Paclitaxel MCF-73.5 µM[7]
MDA-MB-2310.3 µM[7]
MDA-MB-231 (parental)5 nM[8]
MDA-MB-231 (paclitaxel-resistant)62 nM[8]
Doxorubicin MCF-78.3 µM[5]
MDA-MB-2316.6 µM[5]
MCF-74.0 µM[9]
MDA-MB-2311.0 µM[9]

Note: IC50 values can vary between studies due to different experimental conditions (e.g., incubation time, assay method). The data presented is for comparative purposes.

The in vitro data indicates that MPC-6827 exhibits significantly higher potency (in the nanomolar range) compared to both paclitaxel and doxorubicin (micromolar range) in the tested breast cancer cell lines. Notably, MPC-6827 retains its potency in a multidrug-resistant cell line (NCI/ADR-RES), highlighting its potential to overcome resistance mediated by drug efflux pumps like P-glycoprotein (MDR-1).[2]

Experimental Protocols

Tubulin Polymerization Assay

This assay measures the effect of a compound on the in vitro assembly of purified tubulin into microtubules.

start Start prep Prepare purified tubulin (2 mg/mL in assay buffer) start->prep add_gtp Add GTP and DAPI prep->add_gtp add_compounds Add test compounds (MPC-6827, Paclitaxel, etc.) add_gtp->add_compounds incubate Incubate at 37°C in 384-well plate add_compounds->incubate measure Measure fluorescence (DAPI binding to polymerized tubulin) kinetically incubate->measure end End measure->end

Figure 2. Workflow for Tubulin Polymerization Assay.

Protocol:

  • Reagents: Purified porcine brain tubulin (2 mg/mL), assay buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA), GTP, DAPI, test compounds.[10]

  • Procedure:

    • Tubulin is mixed with GTP and DAPI in the assay buffer. DAPI's fluorescence increases upon binding to polymerized tubulin.[10]

    • The reaction mixture is aliquoted into a 384-well plate containing serial dilutions of the test compounds.[10]

    • The plate is incubated at 37°C to induce polymerization.[10]

    • Fluorescence is measured kinetically over time using a plate reader. An increase in fluorescence indicates tubulin polymerization, while a decrease or no change suggests inhibition.[10]

Cell Cycle Analysis via Propidium Iodide Staining

This method quantifies the distribution of cells in different phases of the cell cycle based on their DNA content.

Protocol:

  • Cell Preparation: Breast cancer cells (e.g., MCF-7) are cultured and treated with the test compounds for a specified duration (e.g., 18 hours).[2]

  • Fixation: Cells are harvested and fixed in ice-cold 70% ethanol to permeabilize the cell membranes.[11][12]

  • Staining: The fixed cells are treated with RNase A to remove RNA and then stained with propidium iodide (PI), a fluorescent dye that binds to DNA.[11][12]

  • Flow Cytometry: The fluorescence intensity of individual cells is measured using a flow cytometer. The amount of PI fluorescence is directly proportional to the DNA content.[11][13]

  • Analysis: The data is analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.[2]

Caspase Activation Assay

This assay measures the activity of caspases, which are key proteases involved in the execution phase of apoptosis.

start Start treat_cells Treat cells with compounds to induce apoptosis start->treat_cells lyse_cells Lyse cells to release intracellular contents treat_cells->lyse_cells add_reagent Add Caspase-Glo® 3/7 Reagent (contains proluminescent substrate DEVD) lyse_cells->add_reagent incubate Incubate at room temperature add_reagent->incubate measure Measure luminescence incubate->measure end End measure->end

Figure 3. Workflow for Caspase-Glo® 3/7 Assay.

Protocol (using Caspase-Glo® 3/7 Assay as an example):

  • Reagents: Caspase-Glo® 3/7 Assay kit (Promega), which contains a proluminescent caspase-3/7 substrate (DEVD sequence).[14]

  • Procedure:

    • Cells are cultured in a multiwell plate and treated with the test compounds.[14]

    • The Caspase-Glo® 3/7 reagent is added directly to the wells. This reagent lyses the cells and introduces the substrate.[14]

    • If active caspase-3 or -7 is present, the substrate is cleaved, releasing aminoluciferin.[14]

    • Luciferase, also present in the reagent, uses aminoluciferin to generate a luminescent signal.[14]

    • The luminescence is measured with a luminometer. The signal intensity is proportional to the amount of caspase activity.[14]

Conclusion and Future Directions

The preclinical data for the quinazolinone derivative MPC-6827 demonstrates its potential as a highly potent anticancer agent for breast cancer. Its distinct mechanism of action as a tubulin polymerization inhibitor, coupled with its impressive low nanomolar efficacy in vitro, positions it as a promising candidate for further investigation. Crucially, its ability to evade major multidrug resistance pathways suggests it could be effective in patient populations where standard therapies, such as taxanes and anthracyclines, have failed.

While direct head-to-head in vivo comparative studies with standard-of-care drugs were not available in the reviewed literature, the strong in vitro data warrants further investigation. Future clinical trials will be essential to determine the therapeutic window, safety profile, and ultimate clinical utility of MPC-6827 and other promising quinazolinone derivatives in the treatment of breast cancer. Researchers are encouraged to consider this class of compounds in their ongoing efforts to develop novel and more effective cancer therapies.

References

statistical analysis of biological data for 2,7-Dimethylquinazolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide for researchers and drug development professionals on the biological activity and statistical analysis of 2,3-dihydroquinazolin-4(1H)-one and quinazolin-4(3H)-one derivatives as potential anticancer agents.

This guide provides a comparative analysis of the biological data of various substituted quinazolinone derivatives, focusing on their efficacy as cytotoxic agents. While specific data for 2,7-Dimethylquinazolin-4(1H)-one is limited in publicly available research, this guide will focus on structurally related and well-studied analogues, providing a valuable resource for understanding the therapeutic potential of this class of compounds. The information presented is drawn from recent studies investigating their mechanism of action, including tubulin polymerization inhibition and modulation of key signaling pathways.

Comparative Cytotoxicity Data

The following tables summarize the growth inhibition (GI50) and half-maximal inhibitory concentration (IC50) values of selected quinazolinone derivatives against various cancer cell lines. These values are crucial indicators of a compound's potency and are presented for easy comparison.

Table 1: Growth Inhibition (GI50 in µM) of Selected Quinazolin-4(3H)-one Analogues [1]

CompoundMDA-MB-231 (Breast)HCT116 (Colon)A549 (Lung)MIA PaCa-2 (Pancreatic)U87-MG (Glioblastoma)MCF10A (Normal Breast)
39 0.190.140.160.130.131.8
47 1.31.11.21.11.2>10
50 1.10.881.00.850.95>10
64 0.580.450.520.420.486.5
65 0.950.750.850.720.82>10
Nocodazole 0.080.060.070.050.060.5

Table 2: Antiproliferative Activity (IC50 in µM) of 2,3-dihydroquinazolin-4(1H)-one Analogues in Prostate Cancer Cell Lines [2][3]

CompoundPC3DU145
C1 35.2 ± 1.530.1 ± 1.2
C2 14.8 ± 0.912.5 ± 0.8
C3 28.9 ± 1.818.3 ± 1.1
C4 45.1 ± 2.138.7 ± 1.9
C5 12.1 ± 0.710.4 ± 0.6
C6 38.4 ± 1.632.6 ± 1.4
C7 31.5 ± 1.325.8 ± 1.2

Mechanism of Action: Targeting Tubulin Polymerization

Several quinazolinone derivatives have been identified as inhibitors of tubulin polymerization, a critical process for cell division, making it a key target for anticancer drugs.[1] The disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Below is a simplified representation of the experimental workflow to assess tubulin polymerization and a diagram of the signaling pathway.

G Experimental Workflow: Tubulin Polymerization Assay A Tubulin Subunits C Incubation at 37°C A->C B Test Compound / Control B->C D Measurement of Absorbance (340 nm) C->D E Data Analysis D->E

A simplified workflow for the tubulin polymerization assay.

G Signaling Pathway: Tubulin Polymerization and Cell Cycle Arrest cluster_0 Microtubule Dynamics cluster_1 Quinazolinone Action cluster_2 Cellular Response A α/β-Tubulin Dimers B Microtubule Polymerization A->B C Microtubule Depolymerization B->C D Quinazolinone Derivative E Inhibition of Polymerization D->E F Disruption of Mitotic Spindle E->F G G2/M Phase Arrest F->G H Apoptosis G->H

Quinazolinone derivatives inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

Cell Viability Assay (MTT Assay)

The antiproliferative activity of the quinazolinone analogues was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[2][3]

  • Cell Seeding: Prostate cancer cell lines (PC3 and DU145) were seeded in 96-well plates at a density of 5 x 103 cells/well and incubated for 24 hours.

  • Compound Treatment: Cells were treated with various concentrations of the synthesized 2,3-dihydroquinazolin-4(1H)-one analogues (C1–C7) and incubated for 72 hours.

  • MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium was removed, and 100 µL of dimethyl sulfoxide (DMSO) was added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The IC50 values were calculated using a non-linear regression analysis with GraphPad Prism software. Statistical significance was determined using a Student's independent t-test or one-way ANOVA.

Tubulin Polymerization Assay

The effect of quinazolinone derivatives on tubulin polymerization was assessed using a commercially available tubulin polymerization assay kit.[1]

  • Reaction Mixture: A reaction mixture containing tubulin, GTP, and the test compound (or control: paclitaxel as a promoter, nocodazole as an inhibitor) in a buffer solution was prepared.

  • Initiation of Polymerization: The reaction was initiated by incubating the mixture at 37°C.

  • Monitoring Polymerization: The change in absorbance at 340 nm was monitored over time using a spectrophotometer. An increase in absorbance indicates tubulin polymerization.

  • Data Analysis: The polymerization curves of the test compounds were compared to the positive and negative controls to determine their effect on tubulin polymerization.

Conclusion

The statistical analysis of biological data for 2,3-dihydroquinazolin-4(1H)-one and quinazolin-4(3H)-one derivatives reveals their potential as a promising class of anticancer agents. The comparative data presented in this guide highlights the structure-activity relationships that govern their cytotoxic potency. Notably, their mechanism of action through the inhibition of tubulin polymerization underscores a clinically validated strategy for cancer therapy. Further research and development of optimized quinazolinone derivatives could lead to novel and effective treatments for a range of malignancies.

References

Safety Operating Guide

Prudent Disposal of 2,7-Dimethylquinazolin-4(1H)-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Researchers and drug development professionals handling 2,7-Dimethylquinazolin-4(1H)-one must adhere to stringent disposal protocols to ensure laboratory safety and environmental compliance. In the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach based on general principles of chemical waste management and data from structurally analogous compounds is imperative. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound.

Core Principle: Treat as Hazardous Waste

Given the lack of specific toxicological and ecotoxicological data, this compound should be treated as a hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular solid waste streams.[1][2]

Quantitative Data Summary of Related Compounds

To inform the risk assessment and handling procedures for this compound, the following table summarizes key safety and disposal information for structurally similar compounds. This data underscores the potential for skin and eye irritation, and the requirement for disposal at an approved waste facility.

Compound NameCAS NumberMolecular FormulaKey Hazard StatementsDisposal Recommendations
6,7-Dimethoxyquinazoline-2,4-dione28888-44-0C₁₀H₁₀N₂O₄Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.Dispose of contents/container to an approved waste disposal plant.[1]
7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline1810-74-8C₁₃H₁₇NOCauses skin irritation.Dispose of contents/container to an approved waste disposal plant.[3]
1,4-Dimethoxybenzene150-78-7C₈H₁₀O₂Harmful to aquatic life.Dispose of contents/container to an approved waste disposal plant.[2]

Step-by-Step Disposal Protocol

The following procedure outlines the recommended steps for the safe disposal of this compound.

1. Personal Protective Equipment (PPE):

  • Wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.

2. Waste Segregation and Collection:

  • Collect waste this compound, including any contaminated materials (e.g., weighing paper, pipette tips), in a dedicated, properly labeled, and sealed hazardous waste container.

  • The container should be made of a material compatible with the chemical and clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

3. Storage:

  • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.

4. Professional Disposal:

  • Arrange for the collection and disposal of the hazardous waste through a licensed and certified environmental waste management company.

  • Provide the waste disposal company with all available information about the compound.

5. Documentation:

  • Maintain a detailed record of the waste generated, including the quantity and date of disposal, in accordance with institutional and regulatory requirements.

Experimental Workflow for Disposal

The following diagram illustrates the logical flow of the disposal process for this compound.

cluster_0 Preparation cluster_1 Waste Collection cluster_2 Interim Storage cluster_3 Final Disposal A Wear Appropriate PPE B Collect Waste in Labeled Container A->B C Seal Container B->C D Store in Designated Hazardous Waste Area C->D E Contact Certified Waste Disposal Service D->E F Arrange for Pickup E->F G Complete Waste Manifest F->G

Caption: Disposal workflow for this compound.

Emergency Procedures

In the event of a spill or exposure, follow these immediate actions:

  • Skin Contact: Wash the affected area immediately with soap and plenty of water.[1]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[3]

  • Inhalation: Move the affected person to fresh air.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.

In all cases of exposure, seek immediate medical attention and provide the medical personnel with as much information as possible about the chemical.

Disclaimer: This information is provided as a general guide and should not be considered a substitute for a formal risk assessment or the advice of a qualified safety professional. Always consult your institution's Environmental Health and Safety (EHS) department and adhere to all applicable local, state, and federal regulations for chemical waste disposal.

References

Personal protective equipment for handling 2,7-Dimethylquinazolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for the handling and disposal of 2,7-Dimethylquinazolin-4(1H)-one, tailored for researchers, scientists, and drug development professionals. The following procedures are based on best practices derived from safety data sheets of structurally similar quinazolinone derivatives.

Personal Protective Equipment (PPE)

Given the hazardous nature of similar chemical compounds, which are known to cause skin and eye irritation, a comprehensive suite of personal protective equipment is mandatory when handling this compound.[1][2][3][4]

Recommended PPE for Handling this compound

PPE CategorySpecificationPurpose
Eye and Face Chemical safety goggles or a full-face shield.[1][3]To protect against splashes, dust, and vapors.
Hand Chemical-resistant gloves (e.g., nitrile, neoprene).To prevent skin contact and irritation.[2][3]
Body A laboratory coat or chemical-resistant coveralls.[2][3]To protect skin and personal clothing from contamination.
Respiratory A NIOSH-approved respirator may be necessary if handling large quantities or if adequate ventilation is not available.To prevent inhalation of dust or vapors.[3]

Operational Plan for Handling

Adherence to a strict operational workflow is essential to minimize exposure and ensure a safe laboratory environment.

Experimental Workflow for Handling this compound

prep Preparation: - Don appropriate PPE - Ensure fume hood is operational weigh Weighing: - Use an analytical balance  within a fume hood - Handle with care to avoid  generating dust prep->weigh Proceed to dissolve Dissolution: - Add solvent slowly to the solid - Keep the container closed  when not in use weigh->dissolve Transfer to reaction Reaction: - Conduct all reactions in a  well-ventilated fume hood - Monitor the reaction closely dissolve->reaction Initiate cleanup Post-Handling: - Decontaminate work surfaces - Wash hands thoroughly reaction->cleanup After completion

Figure 1: Step-by-step workflow for the safe handling of this compound.

Key Handling Procedures:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][3]

  • Avoid Dust Formation: Take care to avoid the formation of dust when handling the solid material.[1][3]

  • Personal Hygiene: Wash hands and any exposed skin thoroughly after handling the compound.[1]

  • Storage: Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[1][2]

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

Disposal Guidelines

Waste TypeDisposal Procedure
Unused Compound Dispose of as hazardous chemical waste through an approved waste disposal plant.[1][2] Do not dispose of down the drain.
Contaminated Materials Any materials that have come into contact with the compound (e.g., gloves, paper towels) should be collected in a sealed, labeled container and disposed of as hazardous waste.
Empty Containers Rinse empty containers thoroughly with an appropriate solvent. The rinsate should be collected and treated as hazardous waste. Dispose of the cleaned container in accordance with local regulations.

Emergency Procedures:

  • Eye Contact: Immediately rinse eyes cautiously with plenty of water for several minutes.[1] If irritation persists, seek medical attention.

  • Skin Contact: Wash the affected area with plenty of soap and water.[1] If skin irritation occurs, get medical advice.[2]

  • Inhalation: Move the individual to fresh air and keep them in a position comfortable for breathing.[1] If they feel unwell, call a poison center or doctor.[2]

  • Spills: In case of a spill, evacuate the area. Wearing appropriate PPE, carefully sweep or vacuum up the material and place it into a suitable, labeled container for disposal.[3] Avoid generating dust.[3]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.